Product packaging for Benzyl isoeugenol(Cat. No.:CAS No. 92666-21-2)

Benzyl isoeugenol

Cat. No.: B3030593
CAS No.: 92666-21-2
M. Wt: 254.32 g/mol
InChI Key: YKSSSKBJDZDZTD-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isoeugenyl benzyl ether, also known as benzyl isoeugenol, belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. Isoeugenyl benzyl ether is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, isoeugenyl benzyl ether is primarily located in the membrane (predicted from logP). Isoeugenyl benzyl ether has a mild, balsam, and carnation taste.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O2 B3030593 Benzyl isoeugenol CAS No. 92666-21-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-1-phenylmethoxy-4-[(E)-prop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSSSKBJDZDZTD-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859223
Record name 2-Methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-ylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to ivory-coloured crystalline powder; faint, floral aroma of rose-carnation
Record name Isoeugenyl benzyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1277/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, soluble in oils, soluble (in ethanol)
Record name Isoeugenyl benzyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1277/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

120-11-6, 92666-21-2
Record name Isoeugenol benzyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoeugenyl benzyl ether, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092666212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 2-methoxy-1-(phenylmethoxy)-4-(1-propen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-ylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 2-methoxy-4-prop-1-enylphenyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOEUGENYL BENZYL ETHER, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAQ1VI50KH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isoeugenyl benzyl ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Benzyl isoeugenol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Benzyl (B1604629) Isoeugenol (B1672232): Chemical Properties and Structure

Introduction

Benzyl isoeugenol (CAS No. 120-11-6) is a synthetic aromatic compound valued for its sweet, floral, and spicy fragrance profile, reminiscent of carnation and orange blossom.[1] It is widely utilized in the flavor and fragrance industries to impart warmth and depth to a variety of products, including perfumes, cosmetics, and personal care items.[2] Structurally derived from isoeugenol, a natural constituent of essential oils like clove oil, this compound is synthesized to enhance stability and modify its olfactory characteristics.[3] This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and reported biological activities of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is the benzyl ether of isoeugenol. The CAS registry number 120-11-6 does not specify the stereoisomer, and it often exists as a mixture of (E) and (Z)-isomers.[4] The IUPAC name for the (E)-isomer is 2-methoxy-1-(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene.[5]

  • Molecular Formula : C₁₇H₁₈O₂[4]

  • Canonical SMILES : CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC[6]

  • InChI : InChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3[6]

  • InChIKey : YKSSSKBJDZDZTD-UHFFFAOYSA-N[6]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a white to ivory-colored crystalline powder at room temperature with a faint, floral aroma.[6] It is insoluble in water but soluble in organic solvents like ethanol (B145695) and oils.[6]

PropertyValueReference(s)
Molecular Weight 254.32 g/mol [6]
Melting Point 57 - 63 °C[4]
Boiling Point 282 °C at 760 mmHg[4][7]
Flash Point > 93.33 °C[4]
Solubility in Water 2.344 mg/L at 25 °C (estimated)[4]
logP (o/w) 4.344 (estimated)[4]
Appearance White to ivory-colored crystalline powder[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from eugenol, a readily available natural product.[8]

Step 1: Isomerization of Eugenol to Isoeugenol

Eugenol is isomerized to isoeugenol in the presence of a catalyst. A patented method utilizes carbonyl iron as the catalyst.[8] This process involves the migration of the double bond from the allyl group to be in conjugation with the benzene (B151609) ring.

Step 2: Benzylation of Isoeugenol

The traditional synthesis of this compound involves the reaction of isoeugenol with benzyl chloride.[8] This is a Williamson ether synthesis where the phenolic hydroxyl group of isoeugenol is deprotonated by a base, such as potassium hydroxide, to form a phenoxide ion. This nucleophilic phenoxide then attacks the benzyl chloride, displacing the chloride ion and forming the benzyl ether.[8]

Synthesis_Workflow Eugenol Eugenol Isoeugenol Isoeugenol Eugenol->Isoeugenol Isomerization BenzylIsoeugenol This compound Isoeugenol->BenzylIsoeugenol Benzylation BenzylChloride Benzyl Chloride BenzylChloride->BenzylIsoeugenol Base Base (e.g., KOH) Base->Isoeugenol Catalyst Catalyst (e.g., Carbonyl Iron) Catalyst->Eugenol

Synthesis workflow of this compound from Eugenol.

Spectral Data

Detailed spectral data for this compound is available in various databases.

  • ¹H NMR : Proton NMR data is available and can be used to confirm the structure of the molecule.[6]

  • Mass Spectrometry : The NIST WebBook provides the electron ionization mass spectrum for this compound.[9]

Biological Activities and Potential Applications

Recent studies have highlighted several potential biological activities of this compound, suggesting its utility beyond the flavor and fragrance industries.

  • Antimicrobial and Antifungal Properties : Research indicates that this compound may possess activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[10] The proposed mechanism of action involves the disruption of microbial cell membranes.[11]

  • Antioxidant Activity : this compound has demonstrated antioxidant properties, with the ability to scavenge free radicals.[10] This activity could be beneficial in applications such as food preservation.

  • Enzyme Inhibition : Studies have explored its potential to inhibit enzymes like acetylcholinesterase and tyrosinase, suggesting possible applications in neurodegenerative disease research and cosmetics, respectively.[10]

  • Anticancer Properties : Preliminary research suggests that this compound may have anti-proliferative and pro-apoptotic effects on certain cancer cell lines, though further investigation is required.[10]

  • Anti-inflammatory Activity : Some studies have indicated potential anti-inflammatory properties.[10]

Biological_Activities cluster_activities Reported Biological Activities BenzylIsoeugenol This compound Antimicrobial Antimicrobial/ Antifungal BenzylIsoeugenol->Antimicrobial Antioxidant Antioxidant BenzylIsoeugenol->Antioxidant EnzymeInhibition Enzyme Inhibition BenzylIsoeugenol->EnzymeInhibition Anticancer Anticancer (Preliminary) BenzylIsoeugenol->Anticancer AntiInflammatory Anti-inflammatory BenzylIsoeugenol->AntiInflammatory

Reported biological activities of this compound.

Safety and Regulation

This compound is classified as a skin sensitizer (B1316253) and its use in fragrance compositions is restricted under IFRA Standards.[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated isoeugenyl benzyl ether and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[6]

Conclusion

This compound is a well-characterized aromatic compound with a rich history in the fragrance industry. Its chemical properties and structure are well-defined, and its synthesis is achievable from readily available precursors. Beyond its traditional uses, emerging research on its biological activities, including antimicrobial and antioxidant properties, opens up new avenues for its application in the pharmaceutical and food science sectors. Further research is warranted to fully elucidate the mechanisms of action and potential therapeutic benefits of this versatile molecule.

References

An In-depth Technical Guide to the Natural Occurrence and Sources of Benzyl Isoeugenol Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Benzyl (B1604629) isoeugenol (B1672232) is a synthetic aromatic compound valued in the fragrance industry for its spicy, floral, and balsamic notes.[1] It is not found in nature.[2][3][4] Its synthesis is achieved through the benzylation of isoeugenol, a naturally occurring phenylpropanoid.[1][3] Therefore, a study of the natural precursors of benzyl isoeugenol is fundamentally an investigation into the biosynthesis and natural sources of isoeugenol and its precursors, as well as the natural occurrence of benzylating agents like benzyl alcohol. This guide provides a comprehensive overview of the phenylpropanoid biosynthetic pathway leading to isoeugenol, identifies its primary natural sources with quantitative data, details experimental protocols for extraction and analysis, and illustrates key pathways and workflows through diagrams.

Biosynthesis of Isoeugenol: The Phenylpropanoid Pathway

Isoeugenol is a phenylpropene, a class of organic compounds synthesized by plants as defense compounds and pollinator attractants.[5][6] Its biosynthesis begins with the aromatic amino acid phenylalanine and proceeds through the well-established phenylpropanoid pathway, which is also responsible for the synthesis of lignin (B12514952), flavonoids, and other significant plant metabolites.[7][8]

The key intermediate in the formation of isoeugenol is coniferyl alcohol, one of the primary monolignols.[5][9] In certain plants, such as Petunia hybrida, coniferyl alcohol is converted to coniferyl acetate, which is then reduced by the enzyme isoeugenol synthase (IGS) in a NADPH-dependent reaction to form isoeugenol.[5][10][11] This pathway shares its initial steps with lignin biosynthesis, making lignin-rich biomass a vast potential reservoir of these precursor molecules.[5][12]

Isoeugenol Biosynthesis Phe Phenylalanine Cin Cinnamic Acid Phe->Cin Cou 4-Coumaric Acid Cin->Cou CouCoA 4-Coumaroyl-CoA Cou->CouCoA Fer Ferulic Acid CouCoA->Fer Multiple Steps ConA Coniferyl Alcohol Fer->ConA Multiple Steps ConAc Coniferyl Acetate ConA->ConAc Lignin Lignin / Lignans ConA->Lignin Iso Isoeugenol ConAc->Iso Isoeugenol Synthase

Caption: Biosynthetic pathway of Isoeugenol from Phenylalanine.

Natural Occurrence and Sources

While this compound is synthetic, its direct precursors, isoeugenol and benzyl alcohol, are naturally abundant.

Isoeugenol

Isoeugenol is found in the essential oils of numerous plants, where it often co-occurs with its isomer, eugenol.[13][14] Its presence is notable in spices and floral extracts. Key natural sources include ylang-ylang (Cananga odorata), clove, cinnamon, nutmeg, and sandalwood.[15][16][17] Lignin, a complex polymer found in wood and agricultural waste, is a vast, though less direct, source of isoeugenol precursors.[12][18] Reductive catalytic fractionation of lignin can yield 4-alkylphenols, which can then be converted to isoeugenol.[19]

The concentration of isoeugenol varies significantly depending on the plant species, geographical origin, and extraction method.

Natural SourcePlant PartIsoeugenol ConcentrationReference(s)
Nutmeg (Myristica fragrans)Essential Oil3.68 - 11.2 g/kg[20]
Nutmeg (Myristica fragrans)Seed40 - 320 mg/kg[20]
Calamus (Acorus calamus)Rhizome228 - 12,510 mg/kg[20]
Bay Laurel (Laurus nobilis)Leaves1,000 - 6,000 mg/kg[20]
Betel (Piper betle)Leaf~10% of Essential Oil[13]
Clove (Syzygium aromaticum)Bud~1% of Essential Oil[13][14]
Ylang-Ylang (Cananga odorata)Flowerup to 0.5% of Essential Oil[13]
Benzyl Alcohol

The "benzyl" portion of this compound is derived from a benzylating agent, typically in the form of benzyl alcohol or benzyl chloride in industrial synthesis. Benzyl alcohol is also a natural product, found in a variety of fruits and teas. It is a component of several essential oils, including jasmine, hyacinth, and ylang-ylang.[21]

Experimental Methodologies

The extraction, identification, and quantification of isoeugenol and its precursors from natural matrices are critical for research and commercial applications.

Extraction from Plant Material

The most common method for isolating isoeugenol from plant sources is through the extraction of essential oils.

  • Steam/Hydrodistillation: This is the most prevalent commercial method. Plant material is exposed to steam, which vaporizes the volatile compounds. The resulting vapor is condensed, and the immiscible essential oil is separated from the aqueous phase (hydrosol).

  • Solvent Extraction: Organic solvents (e.g., hexane, ethanol) are used to dissolve the aromatic compounds from the plant matrix. The solvent is then evaporated to yield a concrete or absolute.

  • Supercritical Fluid Extraction (SFE): Supercritical CO₂ is used as a solvent. This method is advantageous as it avoids high temperatures and residual organic solvents, yielding a high-purity extract.

Analytical Identification and Quantification

A range of analytical techniques are employed for the precise measurement of isoeugenol in complex mixtures like essential oils.

Key Analytical Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying volatile compounds. The sample is vaporized and separated based on boiling point and polarity in a capillary column. The mass spectrometer then fragments the eluted compounds, providing a characteristic "fingerprint" for identification.[22]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used for separating non-volatile or thermally sensitive compounds. For isoeugenol analysis, a reverse-phase column (e.g., C18) is typically used with a mobile phase of methanol (B129727) and acidified water, and detection is often performed with a UV detector.[22][23]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective method is used for trace-level quantification, particularly in complex matrices like biological tissues. It involves sample extraction, often followed by a derivatization step to enhance the signal, before analysis.[24]

  • Quantitative Nuclear Magnetic Resonance (qNMR): ¹H-NMR spectroscopy can be used for absolute quantification without the need for identical standard compounds for calibration. The concentration of the analyte is determined by comparing the integral of a specific proton signal of the target molecule to the integral of a known amount of an internal standard.[20][25]

Sample Protocol: LC-MS/MS Determination of Isoeugenol in Finfish Tissue This protocol is adapted from the methodology described for determining isoeugenol in finfish.[24]

  • Homogenization and Extraction: A homogenized tissue sample is extracted with acetone. The mixture is vortexed and centrifuged to separate the supernatant.

  • Derivatization: The extract is evaporated to dryness. A derivatizing agent (e.g., dansyl chloride in an acetone/sodium bicarbonate buffer) is added to the residue and heated. This step enhances the ionization efficiency and sensitivity for MS detection.

  • Cleanup: After derivatization, the sample is cleaned using a solid-phase extraction (SPE) cartridge to remove interfering matrix components.

  • LC-MS/MS Analysis: The final extract is injected into the LC-MS/MS system. Separation is achieved on a C18 column with a gradient elution. Detection is performed using tandem mass spectrometry, typically in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.

Experimental Workflow start Plant Material / Sample Matrix extraction Extraction (e.g., Distillation, Solvent Extraction) start->extraction cleanup Cleanup / Derivatization (Optional, e.g., SPE) extraction->cleanup analysis Instrumental Analysis cleanup->analysis analysis->sub_root gcms GC-MS data Data Processing & Quantification gcms->data hplc HPLC-UV hplc->data lcmsms LC-MS/MS lcmsms->data nmr qNMR nmr->data sub_root->gcms sub_root->hplc sub_root->lcmsms sub_root->nmr

Caption: General experimental workflow for isoeugenol analysis.

Synthesis of this compound

The conversion of the natural precursor isoeugenol to this compound is a straightforward chemical synthesis. It is an etherification reaction, specifically a Williamson ether synthesis, where the hydroxyl group of isoeugenol is deprotonated by a base to form a phenoxide ion. This nucleophile then attacks a benzyl halide (e.g., benzyl chloride), resulting in the formation of this compound and a salt byproduct.

This compound Synthesis Iso Isoeugenol (from Natural Source) plus + Iso->plus Benzyl Benzylating Agent (e.g., Benzyl Chloride) Benzyl->plus Prod This compound plus->Prod Base

Caption: Synthesis of this compound from its precursors.

Conclusion

This compound is a synthetic fragrance derived from naturally occurring precursors. The core component, isoeugenol, is biosynthesized in a variety of plants via the phenylpropanoid pathway, with coniferyl alcohol being its immediate biosynthetic precursor. Significant natural sources of isoeugenol include the essential oils of nutmeg, clove, and ylang-ylang. Furthermore, the vast reserves of lignin in biomass represent a promising and sustainable feedstock for precursor production. The extraction and quantification of these compounds are reliably achieved through established analytical techniques such as GC-MS and HPLC. This guide provides drug development professionals and researchers with the foundational knowledge of the natural origins and analytical methodologies associated with the precursors of this important synthetic aroma chemical.

References

Benzyl Isoeugenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) isoeugenol (B1672232), a synthetic aromatic compound derived from isoeugenol, is recognized for its pleasant, spicy, and floral scent, leading to its widespread use in the fragrance and flavor industries. Beyond its olfactory properties, emerging research has highlighted its potential biological activities, including antimicrobial, antioxidant, enzyme inhibitory, and anticancer effects. This technical guide provides an in-depth overview of the physicochemical properties of Benzyl isoeugenol, detailed experimental protocols for evaluating its biological activities, and a discussion of its potential mechanisms of action, including relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development who are interested in exploring the therapeutic potential of this compound.

Physicochemical Properties

This compound is chemically known as 2-methoxy-4-(1-propenyl)phenyl benzyl ether. Its fundamental physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₇H₁₈O₂[1][2][3][4]
Molecular Weight 254.32 g/mol [1][2][4]
CAS Number 120-11-6[1][2]
Appearance White crystalline powder or colorless to pale yellow oily liquid[2]
Boiling Point 282 °C[2]
Melting Point 57 - 60 °C[3]
Log P 4.3[2]
Solubility Soluble in organic solvents[3]

Synthesis of this compound

A common method for the synthesis of this compound involves the benzylation of isoeugenol. The following protocol is a generalized procedure based on established chemical principles.

Experimental Protocol: Synthesis of this compound

Materials:

  • Isoeugenol

  • Benzyl chloride

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Distilled water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware and magnetic stirrer

Procedure:

  • Preparation of Isoeugenol Phenoxide:

    • In a round-bottom flask, dissolve isoeugenol in ethanol.

    • Add a stoichiometric equivalent of potassium hydroxide or sodium hydroxide to the solution to form the corresponding phenoxide salt. Stir the mixture until the base is completely dissolved.

  • Benzylation Reaction:

    • To the solution of isoeugenol phenoxide, add benzyl chloride dropwise while stirring.

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing distilled water and diethyl ether.

    • Shake the funnel vigorously and allow the layers to separate.

    • Collect the organic layer and wash it sequentially with a dilute solution of NaOH (to remove any unreacted isoeugenol) and then with distilled water until the aqueous layer is neutral.

  • Drying and Solvent Removal:

    • Dry the collected organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent (diethyl ether) using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound.

Biological Activities and Experimental Protocols

This compound has demonstrated a range of biological activities that warrant further investigation for their therapeutic potential. This section outlines these activities and provides detailed, generalized protocols for their assessment.

Antimicrobial and Antifungal Activity

This compound has shown potential in inhibiting the growth of various bacteria and fungi.

Materials:

  • This compound

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotic/antifungal

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strain overnight in the appropriate broth.

    • Dilute the culture to achieve a standardized concentration (e.g., 1 x 10⁸ CFU/mL for bacteria).

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the growth medium in the wells of a 96-well plate.

  • Inoculation and Incubation:

    • Add a standardized volume of the microbial inoculum to each well.

    • Include a positive control (medium with inoculum and a known antibiotic/antifungal) and a negative control (medium with inoculum and the vehicle).

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound that results in no visible growth of the microorganism, which can be assessed visually or by measuring the optical density at 600 nm.

Antioxidant Activity

The antioxidant potential of this compound can be evaluated by its ability to scavenge free radicals.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol

  • Standard antioxidant (e.g., Ascorbic acid or Trolox)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a stock solution of this compound and the standard antioxidant in methanol at various concentrations.

  • Assay:

    • In a 96-well plate, add a specific volume of the this compound or standard solution to the wells.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of the solutions at 517 nm.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

Enzyme Inhibitory Activity

This compound has been suggested to inhibit enzymes such as acetylcholinesterase and tyrosinase.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (pH 8.0)

  • Standard inhibitor (e.g., Donepezil)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

    • Prepare various concentrations of this compound and the standard inhibitor.

  • Assay:

    • In a 96-well plate, add the phosphate buffer, DTNB, and the this compound or standard inhibitor solution.

    • Add the AChE enzyme to each well and incubate for a short period (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate (ATCI).

  • Measurement:

    • Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Normal cell line (for cytotoxicity comparison)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight in a CO₂ incubator.

  • Treatment:

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition:

    • After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of this compound are still under investigation, insights can be drawn from the known activities of its parent compound, isoeugenol, and other structurally related molecules.

Antimicrobial Mechanism

The antimicrobial action of isoeugenol is believed to involve the disruption of the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. This compound may share a similar mechanism.

Antimicrobial_Mechanism This compound This compound Bacterial_Cell_Membrane Bacterial Cell Membrane This compound->Bacterial_Cell_Membrane Membrane_Disruption Membrane Disruption & Increased Permeability Bacterial_Cell_Membrane->Membrane_Disruption Cellular_Leakage Leakage of Cellular Contents Membrane_Disruption->Cellular_Leakage Cell_Death Bacterial Cell Death Cellular_Leakage->Cell_Death

Caption: Proposed antimicrobial mechanism of this compound.

Anti-inflammatory and Antioxidant Signaling

Isoeugenol has been shown to exert anti-inflammatory effects by inhibiting the NF-κB, ERK1/2, and p38 MAPK signaling pathways. As an antioxidant, this compound likely scavenges reactive oxygen species (ROS), thereby reducing oxidative stress that can activate these pro-inflammatory pathways.

Anti_inflammatory_Pathway ROS Reactive Oxygen Species (ROS) MAPK MAPK Pathway (ERK1/2, p38) ROS->MAPK NF_kB NF-κB Pathway ROS->NF_kB Benzyl_Isoeugenol This compound Benzyl_Isoeugenol->ROS Scavenges Benzyl_Isoeugenol->MAPK Inhibits Benzyl_Isoeugenol->NF_kB Inhibits Inflammatory_Response Pro-inflammatory Cytokine Production MAPK->Inflammatory_Response NF_kB->Inflammatory_Response

Caption: Postulated anti-inflammatory and antioxidant signaling pathways.

Anticancer Mechanism: Induction of Apoptosis

The anticancer activity of many natural and synthetic compounds is mediated through the induction of apoptosis, or programmed cell death. While the specific targets for this compound are unknown, a plausible mechanism involves the activation of the intrinsic apoptotic pathway.

Apoptosis_Pathway Benzyl_Isoeugenol Benzyl_Isoeugenol Mitochondria Mitochondria Benzyl_Isoeugenol->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound is a compound with established applications in the fragrance industry and emerging potential in the biomedical field. Its demonstrated antimicrobial, antioxidant, enzyme inhibitory, and anticancer activities make it a compelling candidate for further research and development. This technical guide provides a foundational resource for scientists and researchers, offering key physicochemical data, detailed experimental protocols, and insights into potential mechanisms of action. Further studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound to fully realize its therapeutic potential.

References

Physical and chemical properties of benzyl isoeugenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Benzyl (B1604629) Isoeugenol (B1672232)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of benzyl isoeugenol, a synthetic aromatic compound with applications in the fragrance, flavor, and potentially pharmaceutical industries. This document consolidates available data on its molecular characteristics, spectral properties, and synthesis, offering detailed experimental protocols and visualizations to support research and development activities.

Chemical and Physical Properties

This compound, also known as isoeugenyl benzyl ether, is a derivative of isoeugenol where the phenolic hydroxyl group is etherified with a benzyl group.[1] It is recognized for its sweet, floral, and spicy aroma.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₇H₁₈O₂
Molecular Weight 254.32 g/mol [3]
Appearance White to ivory-colored crystalline powder[3]
Melting Point 57 - 60 °C
Boiling Point Not available
Solubility Insoluble in water; Soluble in ethanol (B145695) and oils[3]
CAS Number 120-11-6[4]
FEMA Number 3698[4]

Spectral Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the benzyl and isoeugenol moieties, the benzylic methylene (B1212753) protons, the methoxy (B1213986) group protons, and the protons of the propenyl group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the benzylic carbon, the methoxy carbon, and the carbons of the propenyl side chain.

2.2. Mass Spectrometry (MS)

The mass spectrum of this compound is anticipated to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the benzyl group, the propenyl side chain, and the ether linkage.

2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for C-O ether stretching, aromatic C-H stretching, and C=C stretching of the aromatic rings and the propenyl group. The absence of a broad O-H stretching band would confirm the etherification of the phenolic hydroxyl group.

Experimental Protocols

3.1. Synthesis of this compound

The synthesis of this compound is typically achieved through the Williamson ether synthesis, involving the reaction of isoeugenol with benzyl chloride in the presence of a base.[5]

Experimental Workflow: Synthesis of this compound

G Workflow for this compound Synthesis cluster_0 Reaction Setup cluster_1 Addition of Benzyl Chloride cluster_2 Reaction cluster_3 Work-up and Purification a Dissolve isoeugenol in a suitable solvent (e.g., ethanol) b Add a base (e.g., potassium hydroxide) a->b c Stir the mixture b->c d Add benzyl chloride dropwise to the reaction mixture c->d e Heat the mixture under reflux for several hours d->e f Monitor reaction progress by TLC e->f g Cool the reaction mixture f->g h Remove the solvent under reduced pressure g->h i Extract the product with an organic solvent h->i j Wash the organic layer i->j k Dry over anhydrous sodium sulfate j->k l Purify by column chromatography or recrystallization k->l G Investigative Pathway for Biological Activity A This compound B In vitro assays A->B F Cell-based assays A->F C Antioxidant activity (e.g., DPPH, ABTS) B->C D Antimicrobial activity (e.g., MIC, MBC) B->D E Enzyme inhibition assays (e.g., AChE, MAO) B->E G Cytotoxicity studies F->G H Mechanism of action studies F->H I Identification of molecular targets H->I J Lead compound for drug development I->J

References

Benzyl Isoeugenol: A Comprehensive Technical Guide to Identification and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) isoeugenol (B1672232) (CAS No. 120-11-6) is a synthetic fragrance ingredient valued for its warm, spicy, and floral scent profile, often described as having notes of carnation, clove, and jasmine.[1] It is utilized in a variety of consumer products, including fine fragrances, cosmetics, and personal care items. Chemically, it is an ether formed from isoeugenol and benzyl alcohol. This guide provides an in-depth overview of the identification and characterization of Benzyl Isoeugenol, focusing on its chemical identifiers, physico-chemical properties, and detailed analytical methodologies.

Chemical Identification and Properties

Accurate identification of this compound is fundamental for research and quality control. The following tables summarize its key identifiers and physico-chemical properties.

Table 1: Chemical Identifiers for this compound
IdentifierValue
CAS Number 120-11-6[1][2][3][4][5][6]
EC Number 204-370-6
FEMA Number 3698[2][3][4][5]
IUPAC Name 2-methoxy-1-(phenylmethoxy)-4-(1-propenyl)benzene
Synonyms Isoeugenol benzyl ether, Isoeugenyl benzyl ether, Benzyl 2-methoxy-4-propenylphenyl ether, 1-Benzyloxy-2-methoxy-4-propenylbenzene[2][3][4]
Molecular Formula C₁₇H₁₈O₂[3][4]
Molecular Weight 254.32 g/mol
Table 2: Physico-chemical Properties of this compound
PropertyValue
Appearance White to off-white crystalline powder[3][5]
Odor Mild, sweet, spicy, floral, with notes of carnation and balsam
Melting Point 57-60 °C[3]
Boiling Point 282 °C
Flash Point > 93.33 °C[3]
Solubility Soluble in ethanol (B145695) and oils; insoluble in water.
Purity (by GC) ≥ 98%

Synthesis of this compound

This compound is synthetically produced and is not found in nature. The primary synthesis route involves the benzylation of isoeugenol. This process typically follows a Williamson ether synthesis mechanism.

A general synthesis procedure is as follows:

  • Isomerization of Eugenol (B1671780): Eugenol, readily available from sources like clove oil, is first isomerized to isoeugenol. This is often achieved by heating eugenol in the presence of a base, such as potassium hydroxide.

  • Benzylation of Isoeugenol: The resulting isoeugenol is then reacted with benzyl chloride in the presence of a base (e.g., potassium hydroxide) and a suitable solvent to yield this compound.

G Synthesis of this compound Eugenol Eugenol Isoeugenol Isoeugenol Eugenol->Isoeugenol Isomerization BenzylIsoeugenol This compound Isoeugenol->BenzylIsoeugenol Williamson Ether Synthesis BenzylChloride Benzyl Chloride BenzylChloride->BenzylIsoeugenol Base1 Base (e.g., KOH) Base1->Eugenol Base2 Base (e.g., KOH) Base2->Isoeugenol

Caption: Synthesis pathway of this compound.

Experimental Protocols for Identification

The identification and quantification of this compound are commonly performed using chromatographic and spectroscopic techniques. Detailed methodologies for key analytical methods are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methyl tert-butyl ether (MTBE) or ethanol, at a concentration of approximately 100 µg/mL.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless or with a split ratio of 20:1).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Expected Results: this compound will elute at a characteristic retention time. The mass spectrum will show a molecular ion peak at m/z 254, corresponding to its molecular weight, and a fragmentation pattern that can be compared to a reference library for positive identification.

G GC-MS Analysis Workflow Sample Sample Preparation (Dissolve in solvent) GCMS GC-MS Analysis Sample->GCMS Data Data Acquisition (Chromatogram and Mass Spectra) GCMS->Data Analysis Data Analysis (Retention Time and Spectral Matching) Data->Analysis ID Identification of This compound Analysis->ID

Caption: Workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common method for the analysis of fragrance allergens, including this compound.

Sample Preparation: Prepare a standard solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of 10-100 µg/mL.

Instrumentation and Conditions:

  • HPLC System: Agilent 1100 series or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-20 min: 60% B to 100% B

    • 20-30 min: Hold at 100% B

    • 30-35 min: 100% B to 60% B

    • 35-40 min: Hold at 60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm, 254 nm, and 280 nm.

Expected Results: this compound will be separated from other components and detected as a peak at a specific retention time. The UV spectrum obtained from the DAD can be used for further confirmation of its identity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is an essential tool for the structural elucidation and confirmation of this compound.

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in an NMR tube.

Instrumentation and Conditions:

  • Spectrometer: Bruker Avance 400 MHz or equivalent.

  • Solvent: CDCl₃.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Temperature: 25 °C.

Expected ¹H NMR Spectral Data (Predicted):

  • ~7.4-7.2 ppm (m, 5H): Protons of the benzyl aromatic ring.

  • ~6.9-6.7 ppm (m, 3H): Protons of the isoeugenol aromatic ring.

  • ~6.1 ppm (dq, 1H): Vinylic proton adjacent to the aromatic ring.

  • ~5.1 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).

  • ~3.8 ppm (s, 3H): Methoxyl group protons (-OCH₃).

  • ~1.8 ppm (d, 3H): Methyl protons of the propenyl group.

The specific chemical shifts and coupling constants can be used to confirm the connectivity of the molecule.

Conclusion

The identification and characterization of this compound are crucial for its safe and effective use in various industries. This guide has provided a comprehensive overview of its chemical identifiers, physico-chemical properties, synthesis, and detailed analytical protocols for its identification using GC-MS, HPLC, and ¹H NMR. The provided methodologies and data serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

References

Spectroscopic Profile of Benzyl Isoeugenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl (B1604629) isoeugenol (B1672232) (IUPAC name: 2-methoxy-1-(phenylmethoxy)-4-(1-propenyl)benzene; CAS No. 120-11-6) is an aromatic ether with applications in the fragrance and flavor industries.[1][2] Its characteristic spicy and floral scent profile makes it a valuable component in various consumer products.[3] A thorough understanding of its spectroscopic properties is essential for its identification, quality control, and for researchers in the fields of chemistry and drug development. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for benzyl isoeugenol, along with the experimental protocols for these analyses.

Chemical Structure and Properties

  • Molecular Formula: C₁₇H₁₈O₂[2]

  • Molecular Weight: 254.32 g/mol [2]

  • Appearance: White crystalline solid[2]

  • Isomerism: this compound typically exists as a mixture of (E) and (Z)-isomers due to the double bond in the propenyl group.[3]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.45 - 7.25m5HAr-H (benzyl)
~ 6.90 - 6.70m3HAr-H (isoeugenol)
~ 6.15dq1H=CH -CH₃
~ 6.00dq1HAr-CH =
~ 5.10s2HO-CH₂ -Ph
~ 3.85s3HO-CH₃
~ 1.85d3H=CH-CH₃

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~ 149.5C -OCH₃
~ 148.0C -OCH₂Ph
~ 137.0Quaternary C (benzyl)
~ 132.0Ar-CH=C H-
~ 128.5Ar-C H (benzyl)
~ 128.0Ar-C H (benzyl)
~ 127.5Ar-C H (benzyl)
~ 125.0Ar-C H=
~ 120.0Ar-C H
~ 114.0Ar-C H
~ 110.0Ar-C H
~ 71.0O-C H₂-Ph
~ 56.0O-C H₃
~ 18.0=CH-C H₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The data below is predicted based on the known absorptions of aromatic ethers.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch[4]
~ 2950 - 2850MediumAliphatic C-H stretch
~ 1600, 1500StrongAromatic C=C stretch[5]
~ 1260 - 1200StrongAryl-O stretch (asymmetric)
~ 1050 - 1000StrongAryl-O stretch (symmetric)
~ 750 - 700StrongAromatic C-H out-of-plane bend
~ 700 - 650StrongAromatic C-H out-of-plane bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is based on a typical electron ionization (EI) mass spectrum.

m/zRelative IntensityAssignment
254Moderate[M]⁺ (Molecular Ion)
163Low[M - C₇H₇]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a Fourier-transform NMR spectrometer, for instance, a Bruker Avance operating at 400 MHz for ¹H and 100 MHz for ¹³C.

  • ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The KBr pellet is placed in the sample holder of the instrument. A background spectrum of a blank KBr pellet is first recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹, and the background is automatically subtracted by the instrument's software.

Mass Spectrometry

Sample Introduction and Ionization: The analysis is performed using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). In the EI source, the sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion, generating a mass spectrum.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Interpretation & Structure Elucidation Sample This compound Sample NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep IR_Prep KBr Pellet Preparation Sample->IR_Prep MS_Prep Vaporization Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (EI) MS_Prep->MS_Acq NMR_Analysis ¹H & ¹³C Spectra Analysis NMR_Acq->NMR_Analysis IR_Analysis IR Spectrum Analysis IR_Acq->IR_Analysis MS_Analysis Mass Spectrum Analysis MS_Acq->MS_Analysis Interpretation Combined Spectroscopic Data Interpretation NMR_Analysis->Interpretation IR_Analysis->Interpretation MS_Analysis->Interpretation Structure Structure Confirmation of This compound Interpretation->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Biological activities of benzyl isoeugenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activities of Isoeugenol (B1672232) and its Derivatives

Introduction

While the primary focus of this technical guide is the biological activity of isoeugenol, it is important to address the interest in its derivative, benzyl (B1604629) isoeugenol. Current scientific literature extensively details the multifaceted biological effects of isoeugenol, a naturally occurring phenylpropanoid found in essential oils of plants like cloves, cinnamon, and nutmeg.[1][2] In contrast, research on the specific biological activities of benzyl isoeugenol is limited, with its primary application being in the fragrance and flavor industry as a floral-spicy aroma compound.[3][4][5][6] This guide will provide a comprehensive overview of the well-documented biological activities of isoeugenol, which likely form the basis for the potential, yet largely unexplored, activities of its derivatives like this compound. The information presented here is intended for researchers, scientists, and drug development professionals.

Antioxidant and Pro-oxidant Activities

Isoeugenol exhibits a dual role as both an antioxidant and a pro-oxidant, with its effects being concentration-dependent.[7] At lower concentrations, it can act as an antioxidant by scavenging free radicals, while at higher concentrations, it may act as a pro-oxidant, leading to increased production of reactive oxygen species (ROS).[7]

Quantitative Data on Antioxidant and Cytotoxic Activities

CompoundAssayCell LineIC50/CC50 ValueReference
IsoeugenolCytotoxicity (MTT)Human submandibular0.0523 mM[8]
Eugenol (B1671780)Cytotoxicity (MTT)Human submandibular0.395 mM[8]
Isoeugenol Derivative 2Cytotoxicity (MTT)MCF-76.59 µM[9]
Isoeugenol Derivative 8Cytotoxicity (MTT)MCF-78.07 µM[9]
Isoeugenol Derivative 10Cytotoxicity (MTT)MCF-79.63 µM[9]
5-Fluorouracil (5-FU)Cytotoxicity (MTT)MCF-730.93 µM[9]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

  • A solution of DPPH in methanol (B129727) is prepared.

  • Different concentrations of the test compound (e.g., isoeugenol) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature.

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • A decrease in absorbance indicates the scavenging of DPPH radicals by the test compound.

  • The scavenging activity is calculated as a percentage of DPPH radical inhibition.[10][11]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This is another common method to determine antioxidant activity.

  • ABTS radical cations (ABTS•+) are produced by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.

  • The ABTS•+ solution is then diluted with a buffer to a specific absorbance.

  • Different concentrations of the test compound are added to the ABTS•+ solution.

  • The decrease in absorbance is measured after a set incubation time.

  • The percentage of ABTS•+ scavenging is calculated.[1][10][11]

Anti-inflammatory Activity

Isoeugenol has demonstrated significant anti-inflammatory effects, primarily through the inhibition of key inflammatory pathways.

Signaling Pathway: Isoeugenol's Inhibition of the NF-κB Pathway

Isoeugenol has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in murine macrophages (RAW 264.7 cells).[12][13] It achieves this by blocking the activation of the transcription factor NF-κB, a central regulator of inflammation.[12][13] The proposed mechanism involves the inhibition of the phosphorylation of MAPKs (ERK1/2 and p38), which in turn prevents the degradation of IκBα, the inhibitory protein of NF-κB.[12][13] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes like inducible nitric oxide synthase (iNOS).[12][13]

G LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPKs MAPKs (ERK1/2, p38) TLR4->MAPKs activates Ikk IKK Complex MAPKs->Ikk activates IkBa IκBα Ikk->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB dissociates from Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Gene Transcription Nucleus->iNOS induces NO Nitric Oxide (NO) iNOS->NO produces Isoeugenol Isoeugenol Isoeugenol->MAPKs inhibits Isoeugenol->Ikk inhibits

Caption: Isoeugenol's inhibition of the NF-κB signaling pathway.

Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO.

  • Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • The cells are pre-treated with various concentrations of the test compound (isoeugenol) for a specific duration.

  • The cells are then stimulated with an inflammatory agent like LPS to induce NO production.

  • After incubation, the cell culture supernatant is collected.

  • The Griess reagent is added to the supernatant, which leads to a colorimetric reaction with nitrite.

  • The absorbance is measured at approximately 540 nm, and the nitrite concentration is determined from a standard curve.[12]

Western Blot Analysis for iNOS and NF-κB Pathway Proteins

This technique is used to detect specific proteins in a sample.

  • Cells are treated as described for the NO production assay.

  • Total protein is extracted from the cells and the concentration is determined.

  • Proteins are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

  • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific for the target proteins (e.g., iNOS, p-ERK, p-p38, IκBα, p65).

  • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or color).

  • The protein bands are visualized and quantified.[12][14]

Antimicrobial Activity

Isoeugenol has demonstrated broad-spectrum antimicrobial activity against various foodborne pathogens.[1][15]

Quantitative Data on Antimicrobial Activity

MicroorganismCompoundMIC (µg/mL)MBC (µg/mL)Reference
Pseudomonas aeruginosaIsoeugenol64128[15]
Staphylococcus aureusIsoeugenol312.5-[15]
Bacillus subtilisIsoeugenol312.5-[15]
Listeria monocytogenesIsoeugenol312.5-[15]
Escherichia coliIsoeugenol312.5-[15]
Salmonella typhimuriumIsoeugenol312.5-[15]
Shigella dysenteriaeIsoeugenol312.5-[15]
MRSAIsoeugenol0.25-1.0-[16]
Pseudomonas aeruginosaIsoeugenol0.5-2.0-[16]
Escherichia coliIsoeugenol0.5-2.0-[16]
Candida spp.Isoeugenol0.5-1.5-[16]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • A serial dilution of the test compound (isoeugenol) is prepared in a liquid growth medium in a 96-well plate.

  • A standardized suspension of the target microorganism is added to each well.

  • The plate is incubated under appropriate conditions for the microorganism to grow.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[15]

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Following the MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto an agar (B569324) plate that does not contain the test compound.

  • The plates are incubated to allow for the growth of any surviving bacteria.

  • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the number of viable bacteria compared to the initial inoculum.[15]

Anticancer Activity

Isoeugenol and its derivatives have shown promising anticancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.

Quantitative Data on Anticancer Activity

Cell LineCompoundIC50 ValueEffectReference
MCF-7 (ER-positive breast cancer)Isoeugenol Derivative 26.59 µMApoptosis induction, G2/M cell cycle arrest[9]
MDA-MB-231 (Triple-negative breast cancer)Benzyl isothiocyanate (BITC)-G2/M cell cycle arrest, apoptosis induction[17]
MDA-MB-231Benzyl isothiocyanate (BITC) & Sorafenib Nanoparticles7.8 µMCytotoxicity[18]

Signaling Pathway: Apoptosis Induction by Benzyl Isothiocyanate (a related Benzyl compound)

Benzyl isothiocyanate (BITC), another natural compound with a benzyl group, induces apoptosis in human breast cancer cells through a mechanism involving the generation of reactive oxygen species (ROS).[17] This leads to the disruption of the mitochondrial membrane potential, release of apoptogenic molecules, and activation of caspases.[17]

G BITC Benzyl Isothiocyanate (BITC) ROS Reactive Oxygen Species (ROS) BITC->ROS induces Mitochondria Mitochondria ROS->Mitochondria acts on Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak leads to MMP Mitochondrial Membrane Potential Disruption Bax_Bak->MMP causes CytoC Cytochrome c Release MMP->CytoC results in Casp9 Caspase-9 Activation CytoC->Casp9 activates Casp3 Caspase-3 Activation Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: ROS-mediated apoptosis induction by Benzyl Isothiocyanate.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

  • Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).

  • An MTT solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the solution is measured at a specific wavelength (around 570 nm).

  • Cell viability is expressed as a percentage of the control (untreated cells).[18][19]

Annexin V-FITC/Propidium (B1200493) Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cells are treated with the test compound.

  • The cells are harvested and washed with a binding buffer.

  • The cells are stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent dye that stains the DNA of cells with compromised membranes, i.e., late apoptotic and necrotic cells).

  • The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[9]

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

  • Cells are treated with the test compound.

  • The cells are harvested, fixed (e.g., with ethanol), and treated with RNase to remove RNA.

  • The cells are stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

  • The DNA content of the cells is analyzed by flow cytometry.

  • The distribution of cells in the different phases of the cell cycle is determined based on their DNA content.[9]

Isoeugenol possesses a remarkable range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. These activities are supported by a growing body of scientific evidence, with well-defined mechanisms of action, particularly in the modulation of key signaling pathways such as NF-κB and those involved in apoptosis. While the biological activities of this compound remain an area for future investigation, the comprehensive data on its parent compound, isoeugenol, provides a strong foundation for such research. The detailed experimental protocols and quantitative data presented in this guide offer valuable resources for scientists and researchers in the field of drug discovery and development, paving the way for further exploration of isoeugenol and its derivatives as potential therapeutic agents.

References

Benzyl isoeugenol derivatives and analogues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Benzyl (B1604629) Isoeugenol (B1672232) Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl isoeugenol is a synthetic aromatic compound derived from isoeugenol, a naturally occurring phenylpropanoid found in the essential oils of plants like ylang-ylang.[1][2] Chemically, it is the benzyl ether of isoeugenol, which enhances its stability and modifies its olfactory properties, making it a valuable ingredient in the fragrance and flavor industries.[1][3][4] Beyond its use in perfumery, the core structure of isoeugenol and its parent compound, eugenol (B1671780), has served as a scaffold for the synthesis of a diverse range of derivatives and analogues.[5]

These compounds exhibit a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[5][6] The versatility of the phenylpropanoid structure, with its hydroxyl, methoxy, and propenyl groups, offers multiple sites for chemical modification, leading to the development of novel compounds with potential therapeutic applications.[5] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound and its related compounds, aimed at professionals in drug discovery and development.

Synthesis of this compound and Analogues

The primary synthetic route to this compound is the Williamson ether synthesis, which involves the benzylation of isoeugenol.[7] This process typically starts with the isomerization of eugenol to isoeugenol, followed by the reaction with a benzyl halide.[8]

General Synthesis Workflow

The synthesis generally follows two main steps:

  • Isomerization: Eugenol, which is readily available from sources like clove oil, is isomerized to isoeugenol. This involves shifting the double bond from the allyl group to a propenyl group, creating a conjugated system with the benzene (B151609) ring.[5][8]

  • Benzylation: The phenolic hydroxyl group of isoeugenol is deprotonated with a base, and the resulting phenoxide ion acts as a nucleophile, attacking benzyl chloride to form the benzyl ether.[6][8]

G A Eugenol (from Clove Oil) B Isomerization (Base or Metal Catalyst) A->B C Isoeugenol B->C D Deprotonation (e.g., K₂CO₃, NaOH) C->D E Isoeugenolate Anion D->E F Williamson Ether Synthesis (Nucleophilic Substitution) E->F H Crude this compound F->H G Benzyl Chloride G->F I Purification (Distillation / Chromatography) H->I J Pure this compound I->J

General synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound

This protocol describes a typical laboratory-scale synthesis based on the Williamson ether synthesis.

Materials:

  • Isoeugenol

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone (B3395972) or Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Deprotonation: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve isoeugenol (1.0 eq) in acetone.

  • Add anhydrous potassium carbonate (1.5 eq). Stir the suspension vigorously at room temperature for 30 minutes.

  • Benzylation: Add benzyl chloride (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃.

  • Remove the acetone from the filtrate under reduced pressure.

  • Partition the resulting residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with 1M NaOH solution, water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.[6][8]

Biological Activities and Quantitative Data

While this compound is primarily noted for its fragrance, its structural analogues, particularly derivatives of eugenol, isoeugenol, and their dimers like dehydrodiisoeugenol (B190919) (DHIE), have been investigated for a range of pharmacological activities.[6][9]

Summary of Biological Activities
  • Antioxidant Activity: Many eugenol and isoeugenol derivatives are potent antioxidants, capable of scavenging free radicals such as DPPH and ABTS.[5][10] This activity is often attributed to the phenolic hydroxyl group.[9]

  • Antimicrobial Activity: this compound and related compounds have shown potential antimicrobial and antifungal properties against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[6] DHIE has demonstrated notable activity against multiresistant Mycobacterium strains.[9]

  • Anti-inflammatory Activity: Eugenol derivatives have been shown to inhibit key inflammatory enzymes like 5-lipoxygenase (5-LOX).[11] Bis-eugenol is suggested to be a potent inhibitor of the NF-κB signaling pathway.

  • Enzyme Inhibition: Certain derivatives exhibit inhibitory activity against enzymes such as acetylcholinesterase (AChE) and tyrosinase, suggesting potential applications in neurodegenerative disease and dermatology, respectively.[6]

  • Anticancer Activity: Eugenol has been found to be a potent inhibitor of melanoma cell proliferation. Various derivatives continue to be explored for their antiproliferative effects.

Quantitative Biological Data

The following tables summarize key quantitative data for isoeugenol and its derivatives from cited literature.

Table 1: Antioxidant and Radical Scavenging Activity

Compound Assay Result (IC₅₀ / Activity) Reference
Isoeugenol DPPH Scavenging 3.59 ± 0.54 µM [5]
Isoeugenol ABTS Scavenging 5.0 ± 0.53 µM [5]
Dehydrodiisoeugenol (DHIE) ABTS Scavenging 8.43 µg/mL [9]

| Dehydrodiisoeugenol (DHIE) | ABTS Scavenging | 12.3 µM |[9] |

Table 2: Antimicrobial and Cytotoxic Activity

Compound Activity Organism/Cell Line Result (MIC / IC₅₀) Reference
Dehydrodiisoeugenol (DHIE) Anti-mycobacterial Multiresistant M. tuberculosis 3.12–25 µg/mL [9]
DHIE Derivative (Compound 1) Trypanocidal T. cruzi 28 µM [9]
Isoeugenol Skin Sensitization Local Lymph Node Assay EC3 = 12.7% [12]

| Isoeugenol | Carcinogenicity (POD) | Male Mice (hepatic) | 8 mg/kg |[13] |

Mechanism of Action and Signaling Pathways

The biological effects of isoeugenol analogues are closely tied to their chemical reactivity. For skin sensitization, the bioactivation of isoeugenol is a critical initiating event.

Proposed Bioactivation Pathway for Skin Sensitization

Isoeugenol is a stronger skin sensitizer (B1316253) than its isomer eugenol.[14] The proposed mechanism involves the metabolic oxidation of isoeugenol to form a reactive para-quinone methide (QM) intermediate. This electrophilic species can then readily react with nucleophilic residues (e.g., cysteine or lysine) in skin proteins to form haptens, triggering an immune response.[14]

G A Isoeugenol B Metabolic Oxidation (e.g., by skin enzymes) A->B Bioactivation C Reactive Intermediate (para-Quinone Methide) B->C E Covalent Adduct Formation (Haptenation) C->E Electrophilic Attack D Skin Protein (with nucleophilic residue, e.g., Cys-SH) D->E F Haptenated Protein E->F G Immune System Recognition (Activation of Dendritic Cells) F->G Molecular Initiating Event H Allergic Contact Dermatitis (Sensitization) G->H

Proposed mechanism of Isoeugenol-induced skin sensitization.

Key Experimental Protocols

Standardized assays are crucial for evaluating and comparing the biological activity of novel derivatives.

General Workflow for Screening Analogues

The development and evaluation of new analogues typically follow a structured workflow from chemical synthesis to biological characterization.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation cluster_2 Lead Optimization A Parent Compound (e.g., Isoeugenol) B Chemical Modification (e.g., Etherification, Esterification) A->B C Derivative Library B->C D Purification & Structural Characterization (HPLC, NMR, MS) C->D E Primary Screening (e.g., Antioxidant Assay) D->E F Secondary Screening (e.g., Antimicrobial MIC) E->F Active? G Mechanism of Action Studies (e.g., Enzyme Inhibition) F->G Potent? H Hit Compound(s) G->H I Structure-Activity Relationship (SAR) Analysis H->I J Lead Optimization I->J J->B Iterative Design

General workflow for synthesis and biological screening.
Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common in vitro method to assess antioxidant activity.[10]

Materials:

  • Test compounds (dissolved in methanol (B129727) or DMSO)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

  • Methanol

  • Positive controls (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare a series of dilutions of the test compounds and positive controls in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each compound dilution to separate wells.

  • Add 100 µL of the DPPH solution to each well. For the blank, add 100 µL of methanol instead of the test compound.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • IC₅₀ Determination: Plot the % inhibition against the concentration of the test compound. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined from the curve.

Conclusion and Future Perspectives

This compound, while primarily an ingredient in the fragrance industry, belongs to a chemical family with significant and diverse biological potential. The isoeugenol scaffold is a promising starting point for medicinal chemistry campaigns targeting conditions related to oxidative stress, microbial infection, and inflammation. The synthesis of derivatives is often straightforward, allowing for the rapid generation of compound libraries for screening.

Future research should focus on elucidating detailed structure-activity relationships (SAR) to optimize potency and reduce off-target effects, particularly concerning toxicological outcomes like skin sensitization. Advanced studies on the specific molecular targets and signaling pathways modulated by these compounds will be critical for translating the promising in vitro data into tangible therapeutic leads for drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzyl Isoeugenol via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) isoeugenol (B1672232) is a valuable aromatic compound widely used in the flavor and fragrance industry for its mild, sweet, floral, and spicy notes.[1][2] It is synthesized from isoeugenol, which can be obtained from the isomerization of eugenol, a major component of clove oil. The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers, including benzyl isoeugenol. This method involves the reaction of an alkoxide with a primary alkyl halide. In this specific synthesis, the sodium or potassium salt of isoeugenol (the alkoxide) acts as a nucleophile, attacking the electrophilic carbon of benzyl chloride to form the desired ether. This document provides a detailed protocol for the synthesis of this compound via the Williamson ether synthesis, including reaction conditions, purification, and characterization data.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₇H₁₈O₂[3][4]
Molecular Weight254.32 g/mol [3][4]
AppearanceWhite to off-white crystalline solid[2][4]
OdorSweet, balsamic, floral, spicy[4]
Melting Point57 - 60 °C
Boiling Point282 °C[2]
Flash Point>93.33 °C
SolubilityInsoluble in water, soluble in organic solvents and oils.

Table 2: Reagents and Materials

Reagent/MaterialGradeSupplier
Isoeugenol≥98%Sigma-Aldrich
Benzyl Chloride≥99%Sigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)Reagent gradeSigma-Aldrich
Anhydrous Tetrahydrofuran (B95107) (THF)≥99.9%, inhibitor-freeSigma-Aldrich
Diethyl EtherACS reagentFisher Scientific
Saturated Ammonium (B1175870) Chloride SolutionLaboratory gradeFisher Scientific
Anhydrous Magnesium Sulfate≥97%Sigma-Aldrich
HexanesACS reagentFisher Scientific
Ethyl Acetate (B1210297)ACS reagentFisher Scientific

Experimental Protocols

Synthesis of this compound

This protocol is based on the general principles of the Williamson ether synthesis.

1. Preparation of the Isoeugenoxide:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous tetrahydrofuran (THF) (100 mL) to the flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve isoeugenol (1.0 equivalent) in anhydrous THF (50 mL) and add it dropwise to the sodium hydride suspension via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium isoeugenoxide.

2. Etherification:

  • Cool the reaction mixture back to 0 °C.

  • Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux (approximately 66 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to yield a pure, white crystalline solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the benzyl group and the isoeugenol backbone.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • FTIR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, particularly the ether linkage.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Visualizations

Williamson Ether Synthesis of this compound

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Isoeugenol Isoeugenol BenzylIsoeugenol This compound Isoeugenol->BenzylIsoeugenol Nucleophilic Attack BenzylChloride Benzyl Chloride BenzylChloride->BenzylIsoeugenol Salt Salt (e.g., NaCl) BenzylChloride->Salt Base Strong Base (e.g., NaH) Base->Isoeugenol Deprotonation Solvent Anhydrous Solvent (e.g., THF) Solvent->Isoeugenol

Caption: Reaction scheme for the Williamson ether synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start prep_alkoxide 1. Alkoxide Formation: - Add NaH to anhydrous THF. - Add Isoeugenol solution dropwise at 0°C. - Stir at room temperature. start->prep_alkoxide etherification 2. Etherification: - Cool to 0°C. - Add Benzyl Chloride dropwise. - Reflux for 4-6 hours. prep_alkoxide->etherification workup 3. Work-up: - Quench with sat. NH4Cl. - Extract with diethyl ether. - Wash with water and brine. etherification->workup purification 4. Purification: - Dry over MgSO4. - Concentrate under reduced pressure. - Column chromatography. workup->purification characterization 5. Characterization: - NMR, FTIR, MS purification->characterization end End Product: Pure this compound characterization->end

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for the Analytical Quantification of Benzyl Isoeugenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) isoeugenol (B1672232) is an aromatic compound used in fragrances and flavorings. As a derivative of isoeugenol, a known contact allergen, the accurate quantification of benzyl isoeugenol in various matrices such as cosmetics, personal care products, and food items is crucial for quality control, regulatory compliance, and safety assessment. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, insights into its potential metabolic pathways and cellular interactions are presented.

Analytical Methods for this compound Quantification

The quantification of this compound can be effectively achieved using chromatographic techniques. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

Table 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient elution with Acetonitrile and Water[1]
Flow Rate 0.7 to 1.0 mL/min[1]
Detection Diode-Array Detector (DAD) at 210, 254, and 280 nm[1]
Injection Volume 10-20 µL
Column Temperature Ambient or controlled at 25-30 °C
Expected Linearity r² > 0.99[1]
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
ParameterRecommended Conditions
Column Mid-polarity capillary column (e.g., ZB-35HT, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless or Pulsed Splitless
Injector Temperature 250-290 °C
Oven Temperature Program Initial temperature of 60°C, ramped to 250-300°C
Mass Spectrometer Operated in Selective Ion Monitoring (SIM) mode
Ionization Mode Electron Ionization (EI)
LOD/LOQ (for similar compounds) In the µg/g range

Experimental Protocols

Protocol 1: Sample Preparation for HPLC-DAD and GC-MS Analysis of Cosmetic Products
  • Sample Weighing: Accurately weigh approximately 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.

  • Extraction Solvent Addition: Add 5 mL of a suitable organic solvent such as methyl tert-butyl ether or a mixture of methanol (B129727) and water.

  • Extraction: Vortex the mixture for 2 minutes, followed by ultrasonication for 30 minutes to ensure complete extraction of the analyte.

  • Phase Separation/Drying: For samples with high water content, add anhydrous sodium sulfate (B86663) to remove water and centrifuge for 30 minutes at 3000 x g.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilution: Dilute the filtrate to a suitable concentration with the mobile phase (for HPLC) or the injection solvent (for GC). An internal standard may be added at this stage.

  • Analysis: The prepared sample is now ready for injection into the HPLC-DAD or GC-MS system.

Diagram 1: General Experimental Workflow for this compound Quantification

Workflow cluster_prep Sample Preparation cluster_data Data Processing weigh 1. Weigh Sample extract 2. Solvent Extraction weigh->extract vortex 3. Vortex & Sonicate extract->vortex separate 4. Phase Separation vortex->separate filter 5. Filtration separate->filter dilute 6. Dilution filter->dilute hplc HPLC-DAD dilute->hplc Inject gcms GC-MS dilute->gcms Inject integrate Peak Integration hplc->integrate gcms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Workflow for this compound Analysis.

Potential Metabolic Pathway and Cellular Interactions

While the specific metabolic pathway of this compound has not been extensively studied, a plausible route can be inferred from the metabolism of its constituent parts: isoeugenol and benzyl alcohol. Benzyl alcohol is typically oxidized to benzoic acid, which is then conjugated with glycine (B1666218) to form hippuric acid for excretion. Isoeugenol can undergo O-demethylation, hydroxylation, or conjugation.

Diagram 2: Postulated Metabolic Pathway of this compound

Metabolism BI This compound O_Dealk O-Dealkylation BI->O_Dealk Hydrolysis Ether Hydrolysis BI->Hydrolysis Isoeugenol Isoeugenol Hydrolysis->Isoeugenol BenzylAlcohol Benzyl Alcohol Hydrolysis->BenzylAlcohol Conjugation Conjugation (e.g., Glucuronidation) Isoeugenol->Conjugation Oxidation Oxidation BenzylAlcohol->Oxidation BenzoicAcid Benzoic Acid Oxidation->BenzoicAcid BenzoicAcid->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Plausible Metabolic Fate of this compound.

This compound may also interact with various cellular components and signaling pathways. Research suggests that it exhibits antimicrobial, antioxidant, and enzyme-inhibitory activities.

Diagram 3: Cellular Interactions of this compound

CellularInteractions cluster_antimicrobial Antimicrobial Activity cluster_antioxidant Antioxidant Activity cluster_enzyme Enzyme Inhibition BI This compound Membrane Bacterial Cell Membrane Disruption BI->Membrane disrupts PBP Inhibition of Penicillin-Binding Proteins BI->PBP inhibits Scavenging Radical Scavenging BI->Scavenging promotes AChE Acetylcholinesterase BI->AChE inhibits Tyrosinase Tyrosinase BI->Tyrosinase inhibits ROS Reactive Oxygen Species (ROS) ROS->Scavenging

Caption: Overview of this compound's Cellular Activities.

Conclusion

The analytical methods and protocols outlined in this document provide a robust framework for the accurate quantification of this compound in various sample matrices. The HPLC-DAD and GC-MS methods offer high sensitivity and selectivity. The provided diagrams offer a visual representation of the experimental workflow and the potential biological interactions of this compound, which can be valuable for further research and development. It is recommended to validate these methods in-house for specific sample matrices to ensure data quality and reliability.

References

High-Performance Liquid Chromatography (HPLC) for the Analysis of Benzyl Isoeugenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of benzyl (B1604629) isoeugenol (B1672232) using High-Performance Liquid Chromatography (HPLC). This methodology is designed for accuracy, precision, and robustness in various sample matrices.

Application Note

Introduction

Benzyl isoeugenol is a fragrance ingredient used in a variety of consumer products.[1][2] Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and safety assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for the determination of fragrance allergens and related substances, offering high resolution, sensitivity, and specificity.[3] This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.

Principle

The method utilizes a reversed-phase C18 column to separate this compound from other components in the sample matrix. A mobile phase consisting of an acetonitrile (B52724) and water gradient is used to elute the analyte.[3][4] Detection is performed using a UV detector at a wavelength selected for optimal absorbance of this compound.[5] Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: WaterB: Acetonitrile
Gradient 0-10 min: 50% B10-15 min: 50-80% B15-20 min: 80% B20-25 min: 80-50% B25-30 min: 50% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 260 nm

Method Validation Summary

The described method has been validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. The results are summarized in the tables below.

Table 1: Linearity of this compound Analysis

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 1000.9995

Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
LOD0.1
LOQ0.3

Table 3: Accuracy and Precision

Concentration (µg/mL)Recovery (%)RSD (%)
1099.21.5
50101.51.1
10098.91.3

Experimental Protocols

2.1. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the primary stock solution with acetonitrile.

2.2. Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a liquid sample is provided below.

  • Accurately weigh an appropriate amount of the sample into a volumetric flask.

  • Add a suitable solvent (e.g., acetonitrile or ethanol) to dissolve the sample.[3]

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the mark with the solvent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2.3. HPLC Analysis

  • Set up the HPLC system with the chromatographic conditions specified in the application note.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak area for this compound.

2.4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation Injection Injection of Samples and Standards Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Peak_Integration Peak Integration and Quantification Data_Acquisition->Peak_Integration Report Result Reporting Peak_Integration->Report Logical_Relationship Analyte This compound Method RP-HPLC Analyte->Method Stationary_Phase C18 Column Method->Stationary_Phase Mobile_Phase Acetonitrile/Water Gradient Method->Mobile_Phase Detection UV Detector (260 nm) Method->Detection Quantification Peak Area vs. Concentration Detection->Quantification

References

Application Note: Quantitative Analysis of Benzyl Isoeugenol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Benzyl (B1604629) Isoeugenol (B1672232) is presented below, tailored for researchers, scientists, and drug development professionals.

Introduction

Benzyl isoeugenol (CAS No. 120-11-6) is a fragrance ingredient used in various consumer products.[1][2] Its chemical formula is C17H18O2, with a molecular weight of 254.32 g/mol .[1][3] Accurate and robust analytical methods are essential for the quality control and safety assessment of this compound in different matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound due to its high sensitivity and specificity.[4][5] This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a general procedure suitable for liquid samples such as perfumes, essential oils, or other formulations.

  • Accurately weigh or measure 1 gram or 1 mL of the sample into a 15 mL centrifuge tube.

  • Add 5 mL of a suitable organic solvent like hexane.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the mixture at 3000 rpm for 5 minutes to achieve phase separation.[4]

  • Carefully transfer the upper organic layer into a clean vial for GC-MS analysis.

For more complex matrices, other sample preparation techniques like solid-phase microextraction (SPME) could be considered.[6][7]

2. GC-MS Instrumentation and Parameters

The following table summarizes the recommended GC-MS parameters for the analysis of this compound. These parameters may require optimization based on the specific instrumentation and sample matrix.

Parameter Value
Gas Chromatograph Agilent 6890N or equivalent
Mass Spectrometer Agilent 5973 or equivalent
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Split/splitless, operated in splitless mode
Injection Volume 1 µL
Injector Temperature 280 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature: 60 °C, hold for 2 minutes; Ramp to 280 °C at 10 °C/min; Hold at 280 °C for 10 minutes
MS Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230 °C
Transfer Line Temperature 280 °C
MS Acquisition Mode Full Scan (m/z 40-400) for identification and Selective Ion Monitoring (SIM) for quantification

Data Presentation

Mass Spectral Data for this compound

The identification of this compound is confirmed by its retention time and its mass spectrum. The characteristic ions for this compound are summarized in the table below, based on the NIST WebBook data.[3]

Mass-to-Charge Ratio (m/z) Relative Abundance (%) Proposed Fragment
91100[C7H7]+ (Tropylium ion)
25450[M]+ (Molecular ion)
16330[M - C7H7]+
13525[C9H11O]+
7720[C6H5]+

Calibration for Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound in a suitable solvent (e.g., hexane).

Calibration Level Concentration (µg/mL)
10.1
20.5
31.0
45.0
510.0
625.0
750.0

The linearity of the calibration curve should be assessed by the coefficient of determination (R²), which should ideally be ≥ 0.998.[8]

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Perfume, Essential Oil) LLE Liquid-Liquid Extraction with Hexane Sample->LLE Vortex Vortexing LLE->Vortex Centrifuge Centrifugation Vortex->Centrifuge Extract Collection of Organic Layer Centrifuge->Extract Injection Injection into GC-MS Extract->Injection Separation Chromatographic Separation (DB-5MS Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan and/or SIM) Ionization->Detection Identification Compound Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Reporting of Results Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Benzyl Isoeugenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) isoeugenol (B1672232) is an aromatic compound used in the flavor and fragrance industry. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such small molecules. These application notes provide a detailed protocol for the ¹H and ¹³C NMR analysis of benzyl isoeugenol, along with expected chemical shift data.

Chemical Structure

IUPAC Name: 2-methoxy-1-(phenylmethoxy)-4-(prop-1-en-1-yl)benzene Molecular Formula: C₁₇H₁₈O₂ Molecular Weight: 254.32 g/mol [1] CAS Number: 120-11-6[1]

Chemical structure of this compound

Predicted NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.40 - 7.20m5HPhenyl group protons (C₆H₅)
~ 6.90 - 6.70m3HAromatic protons on isoeugenol moiety
~ 6.10dq1HOlefinic proton (=CH-CH₃)
~ 6.00dd1HOlefinic proton (Ar-CH=)
~ 5.10s2HMethylene protons (-O-CH₂-Ph)
~ 3.85s3HMethoxy protons (-OCH₃)
~ 1.85d3HMethyl protons (=CH-CH₃)

Abbreviations: s = singlet, d = doublet, dd = doublet of doublets, dq = doublet of quartets, m = multiplet.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
Chemical Shift (δ, ppm)Assignment
~ 149.0C-O (isoeugenol moiety)
~ 147.0C-OCH₃ (isoeugenol moiety)
~ 137.0Quaternary C (phenyl group)
~ 131.0Quaternary C (isoeugenol moiety)
~ 128.5CH (phenyl group)
~ 128.0CH (phenyl group)
~ 127.5CH (phenyl group)
~ 125.0Ar-CH=
~ 123.0=CH-CH₃
~ 120.0CH (isoeugenol moiety)
~ 113.0CH (isoeugenol moiety)
~ 110.0CH (isoeugenol moiety)
~ 71.0-O-CH₂-Ph
~ 56.0-OCH₃
~ 18.0=CH-CH₃

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.

I. Sample Preparation
  • Sample Weighing: Accurately weigh 10-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for aromatic compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[2]

  • Vortexing: Gently vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

  • Capping: Securely cap the NMR tube.

II. NMR Data Acquisition
  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's autosampler or manual probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and signal resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 32 scans are typically sufficient.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (NS): 1024 scans or more may be necessary to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): 2-5 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): A range of 0 to 200 ppm is appropriate.

III. Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Data Interpretation: Assign the observed signals to the corresponding nuclei in the this compound molecule based on their chemical shifts, multiplicities, and integration values.

Visualizations

Experimental Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Lock and Shim insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference analyze Peak Picking, Integration, and Assignment reference->analyze structure_spectrum_correlation cluster_structure This compound Structure cluster_spectrum Predicted ¹H NMR Spectrum Regions (ppm) A Phenyl-H R1 7.4 - 7.2 A->R1 B Aromatic-H (Isoeugenol) R2 6.9 - 6.7 B->R2 C Olefinic-H R3 ~6.1 C->R3 D -O-CH2- R4 ~5.1 D->R4 E -OCH3 R5 ~3.85 E->R5 F =CH-CH3 R6 ~1.85 F->R6

References

Benzyl Isoeugenol: Application Notes for Cosmetic Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) isoeugenol (B1672232) is a synthetic fragrance ingredient valued for its warm, spicy, and floral scent profile, reminiscent of carnation with balsamic undertones.[1][2] It is utilized in a variety of cosmetic and personal care products to impart or enhance fragrance, including perfumes, soaps, lotions, and color cosmetics.[2][3] Chemically, it is the benzyl ether of isoeugenol, a structural modification that enhances stability.[2] This document provides detailed application notes, safety data, and experimental protocols relevant to the use of benzyl isoeugenol in cosmetic formulations, with a focus on its skin sensitization potential.

Physicochemical Properties

PropertyValueReference
Chemical NameIsoeugenyl benzyl ether[4]
SynonymsBenzyl 2-methoxy-4-propenylphenyl ether, 1-(Benzyloxy)-2-methoxy-4-(1-propenyl)benzene[4]
CAS Number120-11-6[4]
Molecular FormulaC₁₇H₁₈O₂[5]
Molecular Weight266.33 g/mol [5]
AppearanceWhite to reddish solid, powdery substance at room temperature.[6]
Odor ProfileFaint, spicy scent reminiscent of vanilla and almond.[6]

Regulatory and Safety Information

The safety of this compound as a fragrance ingredient has been assessed by the Research Institute for Fragrance Materials (RIFM). The Expert Panel for Fragrance Safety concluded that this material is safe for use in fragrance formulations under the current conditions of use.[4]

Quantitative Safety Data
EndpointValueSpeciesMethodReference
Acute Oral Toxicity (LD50)4900 mg/kgRatOral[7]
Repeated Dose Toxicity (NOEL)80 mg/kg/dayRatSubchronic Oral[4]
Skin Sensitization (NESIL)9400 µg/cm²---QRA[4]
GenotoxicityNot expected to be genotoxic---Weight of Evidence[4]
Phototoxicity/PhotoallergenicityNot expected to be a photoirritant/photoallergen---UV/Vis Spectra[4]

Note: The No Expected Sensitization Induction Level (NESIL) is a key value in quantitative risk assessment (QRA) for skin sensitization. It represents the highest exposure level per unit area of skin at which no induction of sensitization is expected in humans. This value is used by regulatory bodies like the International Fragrance Association (IFRA) to establish concentration limits for fragrance ingredients in different consumer product categories.

IFRA Standards

While a specific, detailed IFRA standard for this compound was not identified in the public domain at the time of this writing, the IFRA Code of Practice sets limits for many fragrance ingredients based on RIFM safety assessments. For reference, the related molecule, isoeugenol, is restricted in various product categories.[8] The concentration limits for any fragrance ingredient are determined by the NESIL and the exposure scenarios for each product type. It is crucial for formulators to consult the latest version of the IFRA Standards for the most up-to-date restrictions.

Experimental Protocols

The following are detailed protocols for key assays used to evaluate the skin sensitization potential of fragrance ingredients like this compound. These are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

In Chemico: Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method that assesses the molecular initiating event of skin sensitization: protein reactivity. It quantifies the reactivity of a test chemical with synthetic peptides containing cysteine and lysine (B10760008).[9][10][11]

Principle: The depletion of the cysteine and lysine peptides is measured by high-performance liquid chromatography (HPLC) after a 24-hour incubation with the test substance.[11]

Protocol (based on OECD TG 442C):

  • Preparation of Solutions:

    • Prepare a 100 mM solution of the test substance (this compound) in a suitable solvent (e.g., acetonitrile).

    • Prepare stock solutions of the cysteine-containing peptide (Ac-RFAACAA-COOH) at 0.667 mM and the lysine-containing peptide (Ac-RFAAKAA-COOH) at 0.667 mM in the appropriate buffer.

  • Incubation:

    • For each peptide, mix the test substance solution with the peptide solution to achieve final concentrations of 5 mM for the test substance and 0.5 mM for the peptide.

    • Include a reference control with a known sensitizer (B1316253) and a solvent control.

    • Incubate the mixtures for 24 ± 2 hours at 25 ± 2.5°C.[12]

  • Analysis:

    • After incubation, quench the reaction and dilute the samples.

    • Analyze the concentration of the remaining peptide in each sample using HPLC with UV detection at 220 nm.[9]

  • Data Interpretation:

    • Calculate the percentage of peptide depletion for both cysteine and lysine.

    • The mean depletion percentage is used to classify the substance into one of four reactivity classes: no, low, moderate, or high reactivity, which helps to discriminate between sensitizers and non-sensitizers.

In Vitro: KeratinoSens™ Assay

The KeratinoSens™ assay addresses the second key event in the skin sensitization adverse outcome pathway (AOP), which is the activation of keratinocytes.[13] It measures the induction of genes regulated by the Keap1-Nrf2 pathway, a key cellular defense mechanism against oxidative stress induced by sensitizers.[6][14]

Principle: This assay uses a modified human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of the antioxidant response element (ARE). Activation of this pathway by a sensitizer leads to the production of luciferase, which can be quantified by luminescence.[1][13]

Protocol (based on OECD TG 442D):

  • Cell Culture:

    • Culture the KeratinoSens™ cells in appropriate media in 96-well plates and incubate for 24 hours.[1]

  • Exposure:

    • Prepare a series of concentrations of the test substance (this compound) in the culture medium. Typically, 12 concentrations ranging from 0.98 to 2000 µM are used.[6]

    • Expose the cells to the test substance for 48 hours.

    • Include a positive control (e.g., cinnamaldehyde) and a negative/vehicle control.[1]

  • Luminescence Measurement:

    • After exposure, lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer.

  • Cytotoxicity Assessment:

    • Concurrently, assess cell viability using a method like the MTT assay to ensure that the observed luciferase induction is not due to cytotoxicity.[6]

  • Data Interpretation:

    • A test substance is classified as a sensitizer if it induces a statistically significant increase in luciferase activity of 1.5-fold or greater at a concentration that maintains cell viability above 70%.

In Vivo: Murine Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method for assessing the skin sensitization potential of a substance by measuring the proliferation of lymphocytes in the draining lymph nodes of mice.[7][15]

Principle: Sensitizers induce a primary proliferation of T-lymphocytes in the lymph nodes draining the site of application. This proliferation is measured by the incorporation of a radiolabeled nucleoside (e.g., ³H-methyl thymidine) or by alternative methods.[7][15]

Protocol (based on OECD TG 429):

  • Animal Dosing:

    • Use a minimum of four animals per dose group.

    • Apply the test substance (in a suitable vehicle, e.g., acetone:olive oil 4:1) to the dorsum of both ears of the mice for three consecutive days.[7][16]

    • Include a vehicle control group and a positive control group.

  • Lymphocyte Proliferation Measurement:

    • On day 5, inject the mice with ³H-methyl thymidine (B127349) intravenously.[7]

    • Five hours after injection, sacrifice the animals and excise the draining auricular lymph nodes.[7] . Prepare single-cell suspensions of the lymph node cells.[7]

    • Measure the incorporation of the radioisotope by β-scintillation counting.[7]

  • Data Interpretation:

    • Calculate the Stimulation Index (SI) for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.[16]

    • A substance is classified as a sensitizer if the SI is 3 or greater.[16]

Human Confirmatory: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to assess the skin irritation and sensitization potential of a cosmetic product in human volunteers.[2][17][18]

Protocol:

  • Induction Phase:

    • Apply the test product under an occlusive or semi-occlusive patch to the back of at least 50 subjects.[2][17]

    • The patch remains in place for 24 hours.[2]

    • This procedure is repeated nine times over a three-week period at the same application site.[2]

    • The site is evaluated for any signs of irritation before each new patch application.[2]

  • Rest Phase:

    • A rest period of 10 to 21 days follows the induction phase, during which no patches are applied.[2]

  • Challenge Phase:

    • After the rest period, apply a challenge patch with the test product to a new, untreated (virgin) site on the skin.[2]

    • Evaluate the challenge site for any reactions at 24, 48, 72, and sometimes 96 hours after application.[17]

  • Data Interpretation:

    • The presence of a delayed hypersensitivity reaction (erythema, edema, papules) at the challenge site in one or more subjects indicates a potential for sensitization. The absence of such reactions suggests the product is not a sensitizer under the test conditions.

Analytical Methods

The quantification of this compound in cosmetic products is typically performed using gas chromatography-mass spectrometry (GC-MS).

General Protocol for GC-MS Analysis:

  • Sample Preparation:

    • Extract the fragrance components from the cosmetic matrix using a suitable solvent (e.g., methyl tert-butyl ether) through liquid-liquid extraction.[19]

    • The extraction may be enhanced by techniques such as ultrasonication.

    • Anhydrous sodium sulfate (B86663) can be used to remove any residual water.[19]

    • The extract is then filtered and diluted as necessary.[19]

  • GC-MS Analysis:

    • Inject the prepared sample into a GC-MS system.

    • Use a capillary column suitable for the separation of fragrance compounds (e.g., DB-5ms or DB-WAX).[20]

    • Set an appropriate temperature program for the GC oven to separate the analytes.[19]

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, or in full scan mode for identification.

  • Quantification:

    • Use an internal standard for accurate quantification.

    • Prepare a calibration curve using standards of this compound of known concentrations.

    • Calculate the concentration of this compound in the original cosmetic sample based on the calibration curve.

Visualizations

Signaling Pathway in Skin Sensitization

Skin Sensitization Pathway cluster_epidermis Epidermis cluster_lymph_node Lymph Node cluster_re_exposure Re-exposure Hapten Hapten Keratinocyte Keratinocyte Hapten->Keratinocyte Stress Protein Protein Hapten->Protein Haptenation Langerhans_Cell Langerhans_Cell T_Cell T_Cell Langerhans_Cell->T_Cell Antigen Presentation Protein->Langerhans_Cell Uptake Activated_T_Cell Activated_T_Cell T_Cell->Activated_T_Cell Activation & Proliferation Inflammatory_Response Inflammatory_Response Activated_T_Cell->Inflammatory_Response Elicitation

Caption: Overview of the allergic contact dermatitis pathway.

Experimental Workflow for Sensitization Assessment

Sensitization Assessment Workflow Start Start In_Chemico DPRA (Protein Reactivity) Start->In_Chemico In_Vitro KeratinoSens™ (Keratinocyte Activation) In_Chemico->In_Vitro In_Vivo LLNA (Lymphocyte Proliferation) In_Vitro->In_Vivo Human_Confirmatory HRIPT (Human Sensitization) In_Vivo->Human_Confirmatory Risk_Assessment Risk_Assessment Human_Confirmatory->Risk_Assessment Safe_Concentration Safe_Concentration Risk_Assessment->Safe_Concentration

Caption: Tiered testing strategy for skin sensitization.

Keap1-Nrf2 Signaling Pathway

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sensitizer Sensitizer Keap1 Keap1 Sensitizer->Keap1 Modification Nrf2 Nrf2 Keap1->Nrf2 Sequesters Ubiquitination Ubiquitination Nrf2->Ubiquitination Inactive State ARE Antioxidant Response Element Nrf2->ARE Translocation & Binding Proteasomal_Degradation Proteasomal_Degradation Ubiquitination->Proteasomal_Degradation Gene_Expression Gene_Expression ARE->Gene_Expression Upregulation

Caption: Activation of the Keap1-Nrf2 pathway by a sensitizer.

References

Application Notes and Protocols: Benzyl Isoeugenol in Flavor Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benzyl (B1604629) isoeugenol (B1672232) in flavor formulations, including its organoleptic properties, recommended usage levels, and detailed experimental protocols for its evaluation.

Introduction to Benzyl Isoeugenol in Flavor Applications

This compound (FEMA number 3698) is a synthetic flavoring substance generally recognized as safe (GRAS) for use in food.[1] It is a versatile ingredient valued for its complex flavor profile, which is characterized by warm, sweet, spicy, and floral notes.[2] Its aromatic profile includes hints of clove, carnation, and balsamic nuances, with a powdery, woody, and slightly burnt character.[1] this compound is a white to off-white crystalline solid at room temperature and is soluble in organic solvents but insoluble in water.

Due to its low volatility, it can also function as a fixative in flavor systems, helping to prolong the perception of other volatile flavor compounds.[2] It is particularly effective in enhancing and complementing vanilla, fruity, and spicy flavor profiles. In fragrance applications, it is known to blend well with vanillin (B372448) and heliotropin, suggesting potential synergistic effects in flavor formulations.[3]

Data Presentation: Recommended Usage Levels

The following table summarizes the average and maximum usage levels of this compound in various food categories as determined by the Flavor and Extract Manufacturers Association (FEMA). These levels are based on industry surveys and serve as a guide for flavor chemists and product developers. It is recommended to start with the lower end of the range and optimize based on the specific product matrix and desired flavor profile.

Food CategoryAverage Usual PPMAverage Maximum PPM
Baked Goods-13.00
Non-alcoholic Beverages-8.66
Frozen Dairy-5.00
Candy-5.00
Chewing Gum--
Condiments/Relishes--

Data sourced from The Good Scents Company, referencing FEMA GRAS documentation.[1]

Organoleptic Properties

The flavor profile of this compound is multifaceted, contributing a unique combination of sensations:

  • Primary Notes: Sweet, spicy, balsamic, floral (carnation-like).

  • Secondary Notes: Powdery, woody, slightly burnt.[1]

  • Mouthfeel: Can contribute to a warming sensation, characteristic of spicy compounds.

Its complex profile makes it suitable for a wide range of applications, from baked goods and confectionery to beverages and dairy products.

Experimental Protocols

The following are detailed protocols for the sensory evaluation and stability testing of this compound in flavor formulations.

4.1.1. Protocol for Determining the Flavor Threshold of this compound

This protocol outlines the procedure for determining the detection and recognition thresholds of this compound in a specific food matrix (e.g., a sweetened beverage or a simple biscuit dough).

  • Objective: To determine the lowest concentration at which this compound can be detected (detection threshold) and recognized (recognition threshold) by a sensory panel.

  • Materials:

    • This compound (food grade)

    • Ethanol (B145695) (food grade, for stock solution)

    • Base product matrix (e.g., 5% sucrose (B13894) solution, unflavored biscuit dough)

    • Sensory evaluation booths with controlled lighting and ventilation

    • Coded sample cups/plates

    • Palate cleansers (e.g., unsalted crackers, room temperature water)

  • Procedure:

    • Stock Solution Preparation: Prepare a stock solution of this compound in ethanol (e.g., 1% w/v).

    • Sample Preparation:

      • Prepare a series of dilutions of the stock solution in the chosen food matrix. The concentration steps should be geometric (e.g., decreasing by a factor of 2 or 3).

      • The concentration range should be wide enough to span from clearly imperceptible to easily detectable levels. Preliminary trials may be necessary to establish this range.

      • Prepare a control sample (matrix with no added this compound).

    • Sensory Panel:

      • Recruit and screen 15-20 panelists for their sensory acuity.

      • Train panelists on the expected flavor profile of this compound using a clearly recognizable concentration.

    • Testing Protocol (Ascending Forced-Choice Method):

      • Present panelists with a series of triangle tests. Each set will contain three samples: two controls and one containing a specific concentration of this compound, or one control and two containing the flavorant.

      • Start with the lowest concentration and present samples in ascending order of concentration.

      • For each set, panelists are asked to identify the "odd" sample.

      • After identifying the odd sample, they are asked if they can describe the flavor difference.

    • Data Analysis:

      • The detection threshold for an individual is the geometric mean of the last concentration missed and the first concentration at which they correctly identified the odd sample.

      • The recognition threshold is the lowest concentration at which the panelist can correctly describe the flavor of the odd sample.

      • The group threshold is calculated as the geometric mean of the individual thresholds.

4.1.2. Protocol for Descriptive Sensory Analysis of a Product Containing this compound

This protocol is designed to create a detailed flavor profile of a food product formulated with this compound.

  • Objective: To qualitatively and quantitatively describe the sensory attributes of a product containing this compound.

  • Materials:

    • Test product containing a known concentration of this compound.

    • Control product (without this compound).

    • Reference standards for various aroma and flavor attributes (e.g., clove oil for "spicy," vanillin for "sweet," etc.).

    • Sensory evaluation software or ballots.

  • Procedure:

    • Panel Selection and Training:

      • Select 8-12 highly trained and experienced sensory panelists.

      • Conduct training sessions to develop a consensus vocabulary (lexicon) to describe the aroma, flavor, and mouthfeel attributes of the product. Use the reference standards to anchor the descriptors.

    • Evaluation:

      • Present the coded test and control samples to the panelists in a monadic, sequential manner.

      • Panelists will evaluate the intensity of each attribute in the agreed-upon lexicon using a structured scale (e.g., a 15-point intensity scale where 0 = not perceptible and 15 = extremely strong).

    • Data Analysis:

      • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between the test and control products.

      • Generate a spider web plot or other graphical representation to visualize the flavor profile of the product with this compound.

This protocol describes an accelerated stability test to evaluate the impact of storage on the flavor profile of a product containing this compound.

  • Objective: To assess the stability of this compound and the overall flavor profile of a product under accelerated storage conditions.

  • Materials:

    • Test product formulated with this compound, packaged in its final intended packaging.

    • Environmental chambers with controlled temperature and humidity.

    • Analytical instrumentation for chemical analysis (e.g., Gas Chromatography-Mass Spectrometry - GC-MS).

    • Trained sensory panel for descriptive analysis.

  • Procedure:

    • Initial Analysis (Time 0):

      • Conduct a full descriptive sensory analysis of the product.

      • Perform chemical analysis (e.g., GC-MS) to quantify the initial concentration of this compound and other key volatile compounds.

    • Accelerated Storage:

      • Store the packaged product in environmental chambers at elevated temperatures (e.g., 35°C, 45°C). The specific conditions will depend on the product matrix and its expected shelf life.

    • Periodic Evaluation:

      • At predetermined time points (e.g., 2, 4, 8, 12 weeks), remove samples from the chambers.

      • Allow samples to equilibrate to room temperature.

      • Repeat the sensory descriptive analysis and chemical analysis.

    • Data Analysis:

      • Compare the sensory profiles and chemical composition of the stored samples to the initial (Time 0) data.

      • Look for significant changes in the intensity of key flavor attributes and the concentration of this compound.

      • Model the degradation kinetics to predict the shelf life of the product under normal storage conditions.

Potential Flavor Interactions

While specific synergistic or antagonistic effects of this compound with other flavor compounds in food are not extensively documented in publicly available literature, its chemical structure and flavor profile suggest potential interactions:

  • Synergy with Vanilla and Sweet-Spicy Flavors: Given its warm, sweet, and spicy character, this compound is likely to have a synergistic effect with vanillin, ethyl vanillin, and other sweet-spicy compounds like cinnamaldehyde (B126680) and eugenol. It can enhance the overall warmth and complexity of these flavors.

  • Complementing Fruity Flavors: The floral and spicy notes of this compound can complement certain fruity flavors. For example, it may add depth and a spicy nuance to dark fruit flavors like cherry and plum, or to tropical fruit profiles. The interaction with fruity esters could lead to a more complex and well-rounded flavor perception.[4][5][6]

  • Rounding of Sharp Notes: Its balsamic and powdery characteristics may help to round out or soften the harsh edges of certain sharp or acidic flavor notes.

It is crucial to conduct sensory evaluations to confirm these potential interactions in specific food matrices.

Visualizations

Sensory_Threshold_Determination cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis stock Prepare Stock Solution (this compound in Ethanol) dilutions Prepare Serial Dilutions in Food Matrix stock->dilutions testing Triangle Testing (Ascending Concentration) dilutions->testing control Prepare Control Sample (Matrix Only) control->testing panel Panelist Training panel->testing data Collect Panelist Responses testing->data calc_detect Calculate Detection Threshold data->calc_detect calc_recog Calculate Recognition Threshold data->calc_recog

Caption: Workflow for determining the sensory threshold of this compound.

Flavor_Stability_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors benzyl_isoeugenol This compound Flavor Stability matrix Food Matrix (pH, water activity, composition) matrix->benzyl_isoeugenol interactions Ingredient Interactions interactions->benzyl_isoeugenol temp Temperature temp->benzyl_isoeugenol light Light Exposure light->benzyl_isoeugenol oxygen Oxygen Availability oxygen->benzyl_isoeugenol packaging Packaging packaging->light packaging->oxygen

Caption: Factors influencing the flavor stability of this compound.

Accelerated_Stability_Testing start Initial Analysis (Time 0) - Sensory Profile - Chemical Analysis (GC-MS) storage Accelerated Storage (Elevated Temperature & Humidity) start->storage comparison Data Comparison (Stored vs. Time 0) start->comparison evaluation Periodic Evaluation (e.g., 2, 4, 8, 12 weeks) storage->evaluation analysis Sensory & Chemical Analysis of Stored Samples evaluation->analysis At each time point analysis->comparison prediction Shelf-Life Prediction comparison->prediction

Caption: Workflow for accelerated stability testing of a flavor formulation.

References

Benzyl Isoeugenol: Application Notes and Research Protocols for Antimicrobial and Antifungal Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) isoeugenol (B1672232), a synthetic aromatic compound derived from isoeugenol, is utilized in the fragrance and flavor industries for its warm, spicy, and floral notes.[1][2] While direct and extensive research on the antimicrobial and antifungal properties of benzyl isoeugenol is limited, its structural precursors, eugenol (B1671780) and isoeugenol, have demonstrated significant activity against a broad spectrum of bacteria and fungi.[3][4][5][6] This document provides detailed application notes and experimental protocols for the investigation of this compound's potential antimicrobial and antifungal efficacy, drawing upon established methodologies and data from its closely related analogs.

The primary proposed mechanism of action for eugenol and isoeugenol involves the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular contents, ultimately resulting in cell death.[4][5][7] It is hypothesized that this compound may exhibit similar, albeit potentially modulated, bioactivity. These protocols are designed to enable researchers to systematically evaluate this hypothesis.

Quantitative Data Summary for Isoeugenol

Due to the scarcity of specific quantitative data for this compound, the following tables summarize the reported antimicrobial and antifungal activities of its immediate precursor, isoeugenol, to provide a baseline for experimental design.

Table 1: Antibacterial Activity of Isoeugenol

BacteriumStrainMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)Reference
Escherichia coli(Not Specified)600--[8]
Listeria innocua(Not Specified)1000--[8]
Pseudomonas aeruginosa(Clinical Isolates)64128-[9][10]
Staphylococcus aureusMRSA0.25 - 1.0--[4]
Gram-positive bacteria (general)(Not Specified)--18.0 - 26.0[3]
Gram-negative bacteria (general)(Not Specified)0.5 - 2.0-12.7 - 22.3[3][4]

Table 2: Antifungal Activity of Isoeugenol

FungusStrainMIC (µg/mL)MFC (µg/mL)Reference
Candida albicans(Not Specified)100 - 250-[6]
Candida albicans(Oral Isolates)128 - 256128 - 256[11]
Candida tropicalisLM-211128 - 256128 - 512[12]
Candida glabrata(Oral Isolates)128 - 256128 - 256[12]
Penicillium citrinum(Various Strains)up to 256up to 512[13]
Aspergillus parasiticus(Not Specified)206-[13]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antimicrobial and antifungal properties of this compound. These protocols are based on established standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI).[3][4][13][14]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol utilizes the broth microdilution method to determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC/MFC).

Materials:

  • This compound

  • Test microorganisms (bacterial and fungal strains)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Solvent for this compound (e.g., DMSO, ensuring final concentration is non-inhibitory)

  • Positive control (standard antibiotic or antifungal)

  • Negative control (broth and solvent)

  • Microplate reader

  • Sterile agar (B569324) plates

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution with the appropriate broth to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted this compound. Include positive and negative control wells.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity (no visible growth). This can be confirmed by measuring the optical density (OD) with a microplate reader.

  • MBC/MFC Determination: To determine the MBC or MFC, aliquot a small volume from the wells with no visible growth (at and above the MIC) and plate it onto sterile agar plates.

  • Incubation of Agar Plates: Incubate the agar plates under appropriate conditions.

  • MBC/MFC Reading: The MBC or MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Protocol 2: Anti-Biofilm Activity Assay (Crystal Violet Method)

This protocol quantifies the ability of this compound to inhibit biofilm formation.[8][9][15]

Materials:

  • This compound

  • Biofilm-forming microorganism

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Inoculum Preparation: Grow an overnight culture of the biofilm-forming microorganism. Dilute the culture in fresh medium to the desired starting concentration.

  • Treatment Application: In a 96-well plate, add the diluted bacterial suspension and different concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

  • Washing: Gently remove the planktonic cells by washing the wells with PBS. Be careful not to disturb the attached biofilm.

  • Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.

  • Solubilization: Add 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Transfer the solubilized stain to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.

Visualizations

Diagram 1: Experimental Workflow for MIC/MBC Determination

MIC_MBC_Workflow A Prepare this compound Stock Solution B Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate D->E F Determine MIC (Visual/OD Reading) E->F G Plate Aliquots from Clear Wells onto Agar F->G H Incubate Agar Plates G->H I Determine MBC/MFC H->I

Caption: Workflow for determining MIC and MBC/MFC.

Diagram 2: Experimental Workflow for Anti-Biofilm Assay```dot

Anti_Biofilm_Workflow A Prepare Microbial Inoculum B Add Inoculum and this compound to 96-well Plate A->B C Incubate for Biofilm Formation B->C D Wash to Remove Planktonic Cells C->D E Stain with Crystal Violet D->E F Wash to Remove Excess Stain E->F G Solubilize Stain F->G H Measure Absorbance G->H

Caption: Proposed mechanism of antimicrobial action.

Conclusion

While this compound remains a compound with underexplored antimicrobial and antifungal potential, its structural relationship to the well-researched molecules eugenol and isoeugenol provides a strong rationale for its investigation. The protocols and data presented herein offer a comprehensive framework for researchers to systematically evaluate the efficacy of this compound as a potential novel antimicrobial or antifungal agent. Further research is warranted to establish its specific spectrum of activity, mechanism of action, and potential for synergistic effects with existing antimicrobial drugs.

References

Application Notes and Protocols for In Vitro Studies on the Biological Effects of Benzyl Isoeugenol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: Direct in vitro studies detailing the specific biological effects of benzyl (B1604629) isoeugenol (B1672232) are limited in publicly available scientific literature. However, extensive research has been conducted on its core chemical structure, isoeugenol, and its various derivatives. This document provides a comprehensive overview of the in vitro biological effects of isoeugenol and related compounds, which can serve as a strong foundation for designing and interpreting experiments with benzyl isoeugenol. The protocols and signaling pathways described are standard methodologies in the field and are directly applicable to the investigation of novel compounds like this compound.

In Vitro Biological Effects of Isoeugenol and Its Derivatives

Isoeugenol, a phenylpropanoid, and its derivatives have been investigated for a range of biological activities, including cytotoxic, apoptotic, cell cycle regulatory, antioxidant, and anti-inflammatory effects.

Cytotoxicity and Antiproliferative Activity

Isoeugenol and its derivatives have demonstrated cytotoxic effects against various cancer cell lines. The primary method for assessing cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Table 1: Cytotoxicity of Isoeugenol and Related Compounds

CompoundCell LineAssayEndpointResultReference
IsoeugenolHuman submandibular cell lineMTTCC500.0523 mM[1]
DehydrodiisoeugenolSalivary gland tumor cell line (HSG), Human gingival fibroblast (HGF)Not specifiedCytotoxicityHigher than isoeugenol[2]
α-di-isoeugenolSalivary gland tumor cell line (HSG), Human gingival fibroblast (HGF)Not specifiedCytotoxicityHigher than isoeugenol[2]
Isoeugenol-based phenolic compound 1HT29 colon cancer cellsMTTInhibitionDose-dependent inhibition of proliferation[3]
Isoeugenol-based phenolic compound 2HT29 colon cancer cellsMTTInhibitionDose-dependent inhibition of proliferation[3]
Semisynthetic isoeugenol derivative 2MCF-7 (ER-positive breast cancer)Not specifiedIC506.59 µM[4]
Semisynthetic isoeugenol derivative 8MCF-7 (ER-positive breast cancer)Not specifiedIC508.07 µM[4]
Semisynthetic isoeugenol derivative 10MCF-7 (ER-positive breast cancer)Not specifiedIC509.63 µM[4]
Induction of Apoptosis

A key mechanism of anticancer activity for many compounds is the induction of programmed cell death, or apoptosis. Isoeugenol derivatives have been shown to induce apoptosis in cancer cells, often through the modulation of key regulatory proteins.

Table 2: Apoptotic Effects of Isoeugenol Derivatives

CompoundCell LineEffectFold Increase in ApoptosisReference
Semisynthetic isoeugenol derivative 2MCF-7Enhanced total apoptotic cell death9.16-fold[4]

The induction of apoptosis is often confirmed through Annexin V-FITC and propidium (B1200493) iodide (PI) staining, which can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Molecular analysis through techniques like Western blotting can reveal changes in the expression of pro-apoptotic proteins (e.g., Bax, Caspase-3, Caspase-9) and anti-apoptotic proteins (e.g., Bcl-2). For instance, isoeugenol-based compounds have been shown to increase the Bax/Bcl2 ratio and the expression of Caspase-9 and Caspase-3 in HT29 colon cancer cells, indicating the induction of apoptosis.[3]

Cell Cycle Arrest

In addition to inducing apoptosis, some isoeugenol derivatives can inhibit cancer cell proliferation by arresting the cell cycle at specific phases. This prevents the cells from dividing and growing.

A semisynthetic derivative of isoeugenol has been observed to arrest the cell cycle at the G2/M phase in MCF-7 breast cancer cells.[4] Cell cycle analysis is typically performed using flow cytometry after staining the cells with a fluorescent DNA-binding dye like propidium iodide.

Antioxidant and Anti-inflammatory Activity

Isoeugenol and its derivatives possess antioxidant properties, which can be evaluated using various in vitro assays such as DPPH and ABTS radical scavenging assays.[5] Some isoeugenol-based novel phenolic compounds have shown antioxidant properties superior to standard antioxidants like BHT and BHA.[6] The anti-inflammatory activity of these compounds is often linked to their antioxidant potential and can be assessed by measuring their ability to inhibit inflammatory mediators.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.

Materials:

  • Cells in culture

  • Complete culture medium

  • This compound (or other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining

This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the test compound for the desired time.

  • Harvest the cells (including any floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • PBS

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.

  • Centrifuge the fixed cells and wash them twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Protein Expression Analysis: Western Blotting

This protocol is used to detect specific proteins in a cell lysate, which is crucial for studying signaling pathways.

Materials:

  • Treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in lysis buffer and quantify the protein concentration.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and detect the signal using an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate common experimental workflows and a potential signaling pathway that could be investigated for this compound, based on findings for related compounds.

experimental_workflow_cytotoxicity start Cell Seeding (96-well plate) treatment Treatment with This compound start->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization readout Measure Absorbance (570 nm) formazan_solubilization->readout experimental_workflow_apoptosis start Cell Treatment harvest Harvest & Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min) stain->incubate analyze Flow Cytometry Analysis incubate->analyze apoptosis_signaling_pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus benzyl_isoeugenol This compound bax Bax benzyl_isoeugenol->bax Upregulates bcl2 Bcl-2 benzyl_isoeugenol->bcl2 Downregulates mmp Mitochondrial Membrane Potential Disruption bax->mmp bcl2->mmp cytochrome_c Cytochrome c caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis mmp->cytochrome_c Release

References

Application Notes and Protocols for Studying the Antioxidant Activity of Benzyl Isoeugenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) isoeugenol (B1672232), a derivative of the naturally occurring phenylpropanoid isoeugenol, is a compound of interest for its potential antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants can mitigate oxidative damage and represent a promising avenue for therapeutic intervention.

These application notes provide a comprehensive overview of established protocols to investigate the antioxidant activity of benzyl isoeugenol. The methodologies cover both cell-free chemical assays and a more biologically relevant cell-based assay. Furthermore, this document outlines the investigation of the Nrf2 signaling pathway, a key cellular mechanism for antioxidant defense.

Data Presentation: Antioxidant Activity of Isoeugenol

The following tables summarize the antioxidant capacity of isoeugenol, a structurally similar compound to this compound, as determined by various in vitro assays. This data serves as a reference for comparison when evaluating this compound.

Table 1: Radical Scavenging Activity of Isoeugenol

AssayEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
DPPH17.1[1]Eugenol22.6[1]

EC50: The concentration of the compound required to scavenge 50% of the free radicals.

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Isoeugenol

CompoundReducing Power (mmol Fe(II)/g)
Isoeugenol18.4[1]
Eugenol11.2[1]

FRAP values are expressed as millimoles of Fe(II) equivalents per gram of the compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the antioxidant activity of this compound.

Part 1: In Vitro Chemical Assays

These assays are fundamental for initial screening and provide a quantitative measure of the direct antioxidant capacity of a compound.

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This process neutralizes the radical, leading to a color change from purple to yellow, which is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store this solution in an amber bottle at 4°C.

    • Test Compound (this compound): Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). From this stock, create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Positive Control: Prepare a series of dilutions of a standard antioxidant such as ascorbic acid or Trolox.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the various concentrations of the test compound or positive control to separate wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control (blank), add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test compound.

    • Determine the EC50 value by plotting the percentage of scavenging activity against the concentration of this compound.

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is proportional to the antioxidant's concentration.

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS radical cation. Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compound and Positive Control: Prepare as described in the DPPH protocol.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the various concentrations of the test compound or positive control (e.g., Trolox) to separate wells.

    • Add 180 µL of the diluted ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance of each well at 734 nm.

  • Calculation:

    • Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.

    • The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Test Compound and Standard: Prepare a series of dilutions of the test compound and a standard (e.g., FeSO₄·7H₂O or Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the various concentrations of the test compound or standard to separate wells.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 593 nm.

  • Calculation:

    • Create a standard curve using the absorbance values of the standard.

    • Determine the FRAP value of the test compound from the standard curve and express it as µmol of Fe(II) equivalents or Trolox equivalents per gram of the compound.

Part 2: Cell-Based Assay

Principle: The CAA assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization of the compound. It quantifies the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), within cells. DCFH-DA is cell-permeable and non-fluorescent. Inside the cell, it is deacetylated to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants inhibit this oxidation, leading to a reduction in fluorescence.[2]

Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom microplate at a density that will result in a confluent monolayer after 24 hours.

  • Treatment:

    • Remove the growth medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with various concentrations of this compound and a standard antioxidant (e.g., quercetin) in the presence of 25 µM DCFH-DA for 1 hour at 37°C.

  • Induction of Oxidative Stress:

  • Measurement:

    • Immediately measure the fluorescence kinetically for 1 hour at 37°C using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

  • Calculation:

    • Calculate the area under the curve (AUC) for both the control and the treated wells.

    • Calculate the CAA unit using the following formula:

      where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • The results can be expressed as micromoles of Quercetin Equivalents (QE) per gram of the compound.

Signaling Pathway Analysis

Nrf2 Signaling Pathway

Background: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[3][4] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3] Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[3][5]

Investigative Methods:

  • Western Blotting: To assess the protein levels of Nrf2 in the nucleus and cytoplasm, as well as the expression of its downstream target proteins such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

  • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of Nrf2 and its target genes.

  • Immunofluorescence: To visualize the nuclear translocation of Nrf2 upon treatment with this compound.

  • Reporter Gene Assays: To quantify the activation of the ARE promoter by Nrf2.

Mandatory Visualizations

G

Figure 1. General workflow for assessing antioxidant activity.

G

Figure 2. Simplified Nrf2 signaling pathway in antioxidant response.

G

Figure 3. Workflow for the Cellular Antioxidant Activity (CAA) assay.

References

Troubleshooting & Optimization

Technical Support Center: Benzyl Isoeugenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize the synthesis of benzyl (B1604629) isoeugenol (B1672232) and improve final product yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my overall yield of benzyl isoeugenol consistently low?

Low yields, often below 80%, can stem from several factors throughout the two-stage synthesis process (eugenol isomerization followed by isoeugenol benzylation). Common causes include:

  • Side Reactions: The most significant side reaction is the hydrolysis of benzyl chloride into benzyl alcohol, especially when using nucleophilic bases like potassium hydroxide (B78521) (KOH).[1]

  • Suboptimal Isomerization: Incomplete conversion of eugenol (B1671780) to isoeugenol or the formation of the undesired cis-isomer of isoeugenol can reduce the amount of starting material available for the final step.[2] Traditional isomerization methods can result in up to 30% of the cis isomer.[2]

  • Impure Reagents: Using wet solvents or impure eugenol or benzyl chloride can introduce contaminants that interfere with the reactions.[3] For instance, moisture can contribute to the hydrolysis of benzyl chloride.[1]

  • Losses During Workup: Product may be lost during extraction, washing, or purification steps.[3]

Q2: I've detected benzyl alcohol as a major impurity. How can I prevent its formation?

The formation of benzyl alcohol is a common issue when using traditional bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the benzylation step.[1] The hydroxide ions (OH⁻) are strong nucleophiles that compete with the isoeugenol phenoxide, attacking the benzyl chloride.

Solution: Replace the nucleophilic base with a non-nucleophilic one. Lithium diisopropylamide (LDA) is an effective alternative that does not react with benzyl chloride, thereby minimizing the formation of benzyl alcohol as a byproduct.[1] Additionally, conducting the reaction in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF), is crucial to prevent hydrolysis.[1] This change can increase the yield from below 80% to over 95%.[1]

Q3: How can I improve the efficiency and selectivity of the eugenol isomerization step?

The goal is to maximize the conversion of eugenol to trans-isoeugenol, as the cis-isomer has some toxicity and is less desired.[2][4]

  • Catalyst Selection: While traditional methods use strong bases like KOH at high temperatures (160-200°C), this can be slow and produce a mixture of isomers.[2] Using an iron carbonyl catalyst has been shown to achieve a 99% conversion rate with a yield of trans-isoeugenol greater than 96%.[1]

  • Reaction Conditions: When using a KOH/diol solvent system, rapid heating to the reaction temperature (160-170°C) is recommended to improve selectivity for the trans product.[2]

Q4: What is the most effective method for purifying the final this compound product?

Purification is critical for removing unreacted starting materials, side products like benzyl alcohol, and residual solvent.

  • Vacuum Distillation: This is a common and effective method for separating this compound (boiling point: 282°C) from lower-boiling impurities.[5] The process often involves a two-stage distillation to first remove low-boiling point impurities and then to isolate the final product under a higher vacuum.[4]

  • Crystallization: Since this compound is a white crystalline solid at room temperature, crystallization from an appropriate solvent can be an effective final purification step to achieve high purity.[5]

Data Presentation: Reaction Condition Comparison

Table 1: Comparison of Bases for Isoeugenol Benzylation

Base Solvent Key Side Reaction Reported Yield Purity Reference
Potassium Hydroxide (KOH) Ethanol/Water Benzyl Chloride → Benzyl Alcohol < 80% Poor [1]

| Lithium Diisopropylamide (LDA) | Anhydrous THF | Minimal | > 95% | > 99% |[1] |

Table 2: Comparison of Eugenol Isomerization Methods

Method Catalyst / Reagent Temperature Key Advantages Reported Yield / Conversion Reference
Traditional Potassium Hydroxide (KOH) 160-200°C Simple reagents Low yield of trans-isomer [2]
Improved Catalytic Iron Carbonyl Not specified High conversion, high selectivity for trans-isomer >96% yield, 99% conversion [1]
Diol Solvent KOH in Diol Solvent 160-170°C One-step to >90% trans-isomer > 90% trans-isomer content [2]

| Ultrasonic | KOH in Ethanol | 100-130°C | Lower temp, simple operation | > 95% trans-isomer content |[4] |

Experimental Workflows & Logic Diagrams

G Overall Synthesis Workflow for this compound cluster_0 Step 1: Isomerization cluster_1 Step 2: Benzylation cluster_2 Step 3: Purification Eugenol Eugenol Isomerization_Reaction Isomerization_Reaction Eugenol->Isomerization_Reaction  KOH or  Iron Carbonyl   Isoeugenol Isoeugenol Isomerization_Reaction->Isoeugenol Isoeugenol_input Isoeugenol Benzylation_Reaction Benzylation_Reaction Isoeugenol_input->Benzylation_Reaction  Base (e.g., LDA)  Benzyl Chloride  Anhydrous Solvent   Crude_Product Crude_Product Benzylation_Reaction->Crude_Product  Crude Benzyl  Isoeugenol   Crude_Product_input Crude Product Purification Purification Crude_Product_input->Purification  Vacuum  Distillation   Final_Product Final_Product Purification->Final_Product  Pure Benzyl  Isoeugenol

Caption: High-level workflow for this compound synthesis.

G Troubleshooting Low Yields Start Low Yield (<80%) Check_Impurity Analyze crude product by GC-MS. Is Benzyl Alcohol present? Start->Check_Impurity Check_Isomerization Analyze isomerization product. Is Eugenol conversion >95%? Check_Impurity->Check_Isomerization  No   Sol_Base Action: Replace KOH with a non-nucleophilic base (e.g., LDA). Use anhydrous solvent (THF). Check_Impurity->Sol_Base  Yes   Sol_Isomerization Action: Optimize isomerization. Consider iron carbonyl catalyst or ultrasonic method. Check_Isomerization->Sol_Isomerization  No   Sol_General Action: Review general lab practice. - Flame-dry glassware. - Use pure, dry reagents/solvents. - Optimize purification steps. Check_Isomerization->Sol_General  Yes  

Caption: Decision tree for troubleshooting low synthesis yields.

G Key Reaction Pathways in Benzylation Step cluster_main Desired Reaction cluster_side Competing Side Reaction Isoeugenol_Phenoxide Isoeugenol Phenoxide Product This compound Isoeugenol_Phenoxide->Product Benzyl_Chloride1 Benzyl Chloride Benzyl_Chloride1->Product Hydroxide Hydroxide Ion (from KOH) Side_Product Benzyl Alcohol (Impurity) Hydroxide->Side_Product Benzyl_Chloride2 Benzyl Chloride Benzyl_Chloride2->Side_Product

Caption: Desired reaction pathway vs. competing side reaction.

Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound

This protocol incorporates an improved isomerization step and the use of a non-nucleophilic base to maximize yield and purity.

Part A: Isomerization of Eugenol to Isoeugenol (Iron Carbonyl Method) [1]

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add eugenol, an iron carbonyl catalyst, and an appropriate solvent. Add an oxidation inhibitor.

  • Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction should reach near-complete conversion (approx. 99%).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the catalyst by filtration.

  • Purification: Remove the solvent under reduced pressure. The resulting crude isoeugenol can be purified by vacuum distillation to yield a product with >96% purity, primarily as the trans-isomer.

Part B: Benzylation of Isoeugenol (LDA Method) [1]

  • Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve the purified isoeugenol in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution in an ice bath (0°C). Slowly add a solution of lithium diisopropylamide (LDA) in THF dropwise. Stir for 30 minutes at 0°C to ensure complete formation of the lithium phenoxide.

  • Benzylation: Add benzyl chloride dropwise to the solution while maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Purification: Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator. Purify the resulting crude this compound by vacuum distillation or crystallization to obtain the final product with a purity exceeding 99%.

References

Stability of benzyl isoeugenol under different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of benzyl (B1604629) isoeugenol (B1672232) under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is benzyl isoeugenol and why is its stability important?

This compound is a synthetic aromatic ether derived from isoeugenol, where the phenolic hydroxyl group is etherified with benzyl alcohol.[1] This structural modification enhances its stability, particularly against oxidation, compared to its precursor, isoeugenol.[1] It is commonly used as a fragrance ingredient in perfumes, soaps, and other personal care products.[2][3] Understanding its stability is crucial as degradation can lead to loss of efficacy, changes in scent profile, and the formation of potentially allergenic or reactive byproducts.

Q2: What are the optimal storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment.[2] It is typically a white crystalline powder. The recommended shelf life can vary, with some sources suggesting up to 24 months under proper storage.[4] It is advisable to store it in tightly sealed containers to protect it from light and atmospheric oxygen.

Q3: My this compound sample has developed a yellowish tint. What could be the cause?

While this compound is considered more stable than isoeugenol, prolonged exposure to light, heat, or air can potentially lead to degradation.[5] Isoeugenol, the precursor, is known to yellow and become viscous upon extended storage due to oxidation.[5] The yellowing in your sample could indicate the formation of oxidized byproducts. It is recommended to verify the purity of the sample using an appropriate analytical method like HPLC.

Q4: Can this compound degrade in my formulation? What conditions should I be concerned about?

Yes, like any organic molecule, this compound can degrade under certain stress conditions. Based on the chemistry of its functional groups (benzyl ether, methoxy (B1213986) group, propenyl side chain), potential degradation pathways include:

  • Oxidation: The propenyl group and benzyl group can be susceptible to oxidation, especially when exposed to air, light, or oxidizing agents.[5][6]

  • Hydrolysis: The benzyl ether linkage could be susceptible to cleavage under strongly acidic conditions.[6]

  • Photodegradation: Exposure to UV light can induce degradation. The related compound, cis-isoeugenol, is known to undergo rapid isomerization and form various photoproducts upon UV exposure.[7]

Q5: What are the likely degradation products of this compound?

While specific degradation pathways for this compound are not extensively documented, potential degradation products can be inferred from its structure and the known degradation of related compounds:

  • Isoeugenol and Benzaldehyde: Cleavage of the ether bond could yield isoeugenol and benzaldehyde.

  • Oxidized Derivatives: Oxidation of the propenyl side chain could occur, similar to the degradation of isoeugenol which can form dimers and other oxidized species.[5]

  • Vanillin: As a minor oxidation product, similar to what is observed with isoeugenol and eugenol (B1671780).[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue 1: Unexpected Peaks in HPLC/GC Analysis

  • Possible Cause 1: Degradation due to Improper Storage.

    • Troubleshooting Step: Review your storage conditions. Was the sample protected from light, heat, and air? Compare the chromatogram to a freshly prepared standard.

  • Possible Cause 2: Degradation During Sample Preparation.

    • Troubleshooting Step: Some solvents or sample preparation techniques can induce degradation. For instance, sonication of solutions containing benzyl alcohol (a related structure) can generate degradation products like benzene (B151609) and toluene.[9] Minimize sample processing time and avoid high temperatures or extreme pH unless required for the experiment.

  • Possible Cause 3: Interaction with Formulation Excipients.

    • Troubleshooting Step: Perform compatibility studies with individual excipients to identify any potential interactions. While studies on the related compound eugenol have shown compatibility with many common excipients, specific interactions with this compound could occur.[10][11]

Issue 2: Inconsistent Results in Biological or Formulation Assays

  • Possible Cause 1: Degradation in Assay Medium.

    • Troubleshooting Step: Assess the stability of this compound in your specific assay buffer or formulation base. Incubate the compound in the medium for the duration of the experiment and analyze for degradation by a stability-indicating method like HPLC. Prepare fresh solutions immediately before each experiment.[6]

  • Possible Cause 2: Volatility of Compound or Degradants.

    • Troubleshooting Step: Ensure that during your experiment, losses due to volatility are minimized. Use sealed containers where appropriate. This is a key consideration in establishing a mass balance in degradation studies.[12]

Data on Precursor Stability: Isoeugenol

ConditionCompoundObservationReference
Temperature IsoeugenolAt 25°C (with or without light), no compound was detected after 30 days.[13]
IsoeugenolAt 5°C in the dark, the compound displayed moderate stability over 180 days.[13]
Light Exposure IsoeugenolPhoto-induced oxidation with air for 35-100 days resulted in significant degradation (up to 40%).[5]
cis-IsoeugenolRapid E/Z (cis-trans) isomerization to trans-isoeugenol is the primary reaction upon UV exposure.[7]
Oxidation IsoeugenolSusceptible to oxidative degradation, leading to increased reactivity with nucleophiles.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[14]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the stock solution to the following conditions. A control sample, protected from stress, should be analyzed alongside the stressed samples.

    • Acid Hydrolysis: Mix the stock solution with 1M HCl and reflux at 80°C for 8 hours.[15]

    • Base Hydrolysis: Mix the stock solution with 1M NaOH and reflux at 80°C for 8 hours.[15]

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light, for 12 hours.[15]

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80°C) for 24-48 hours.

    • Photodegradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • Prior to analysis, neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify the degradation products.

    • Calculate the percentage of degradation.

    • Attempt to establish a mass balance to ensure all major degradation products are accounted for.[12]

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify this compound in the presence of its degradation products.

Instrumentation: A standard HPLC system with a UV detector or a Diode Array Detector (DAD) is suitable.

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of Acetonitrile and Water or a suitable buffer (e.g., phosphate (B84403) buffer)
Flow Rate 1.0 mL/min
Detection Wavelength Determined by the UV spectrum of this compound (scan for λmax)
Injection Volume 10-20 µL
Column Temperature 25-30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to prove it is stability-indicating.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Forced Degradation (ICH Conditions) cluster_analysis Phase 3: Analysis & Evaluation prep_stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 80°C) prep_stock->acid Expose to stress base Base Hydrolysis (1M NaOH, 80°C) prep_stock->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose to stress thermal Thermal Stress (Solid & Solution, 80°C) prep_stock->thermal Expose to stress photo Photostability (ICH Q1B Light Exposure) prep_stock->photo Expose to stress prep_control Prepare Control Sample (Protected from stress) hplc Analyze all samples by Stability-Indicating HPLC prep_control->hplc neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize oxidation->hplc thermal->hplc photo->hplc neutralize->hplc evaluate Evaluate Data: - % Degradation - Identify Degradants - Mass Balance hplc->evaluate

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_flow start Unexpected Peak(s) in Chromatogram q1 Is the peak present in a freshly prepared standard? start->q1 a1_yes Impurity in Starting Material q1->a1_yes Yes a1_no Potential Degradation Product q1->a1_no No q2 Was the sample exposed to heat, light, or extreme pH during preparation? a1_no->q2 a2_yes Degradation during sample prep. Optimize preparation protocol. q2->a2_yes Yes a2_no Consider other factors: - Storage conditions - Excipient interaction - Assay medium stability q2->a2_no No

Caption: Troubleshooting logic for unexpected analytical results.

References

Benzyl Isoeugenol Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of benzyl (B1604629) isoeugenol (B1672232).

Frequently Asked Questions (FAQs)

Q1: What is benzyl isoeugenol and what are its key properties?

This compound is a synthetic aromatic compound widely used in fragrance and flavor formulations to impart warm, spicy, and floral notes.[1][2][3] It is a white to slightly off-white crystalline solid at room temperature.[4][5]

Data Presentation: Physical and Chemical Properties

PropertyValueReference
Chemical Name 2-methoxy-4-(1-propenyl)phenyl benzyl ether[6]
Molecular Formula C₁₇H₁₈O₂[7]
Molecular Weight 254.32 g/mol [7][8]
Appearance White to reddish crystalline solid/powder[4][7]
Melting Point 57 - 60 °C
Boiling Point 282 °C[7]
Solubility Soluble in organic solvents

Q2: What are the common impurities in synthetically produced this compound?

Impurities can originate from the starting materials or side reactions during synthesis. This compound is typically synthesized by the benzylation of isoeugenol.[2][7] Common impurities may include:

  • Unreacted Starting Materials: Isoeugenol and benzyl chloride.

  • Reagents and Catalysts: Residual base (e.g., potassium hydroxide) or catalysts from the isomerization of eugenol (B1671780) to isoeugenol.[6]

  • Side-Products: Benzyl alcohol (from hydrolysis of benzyl chloride), benzaldehyde, and various chloro-derivatives of toluene.[9] Dibenzyl ether may also be present.[9]

Q3: What are the primary methods for purifying crude this compound?

The main purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. For removing volatile impurities, vacuum distillation may be employed on the precursor, isoeugenol.[10]

Data Presentation: Comparison of Purification Techniques

TechniquePrinciplePrimary Use CaseAdvantagesDisadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Removing insoluble, soluble, and colored impurities from a solid product.Cost-effective, scalable, can yield very high purity.Requires finding a suitable solvent; risk of product loss in the mother liquor.
Column Chromatography Differential adsorption of components of a mixture onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase passes through it.[11]Separating compounds with similar polarities; purification when recrystallization fails.Highly effective for complex mixtures, applicable to a wide range of compounds.More time-consuming, requires larger volumes of solvent, can be costly to scale up.
Vacuum Distillation Separation of liquids based on differences in boiling points at reduced pressure.Typically used to purify the liquid precursor, isoeugenol, by removing low or high-boiling point impurities before the final reaction.[10]Effective for thermally sensitive liquids with high boiling points.Not suitable for purifying the final solid product directly unless it is melted.

Q4: How can I assess the purity of my this compound sample?

Purity is commonly assessed using chromatographic and spectroscopic methods.

  • Gas Chromatography (GC): A common method used to determine the final purity percentage.

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis and to detect non-volatile impurities.[12]

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively check for the number of components in a sample and to determine the appropriate solvent system for column chromatography.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.

Troubleshooting Guides

Issue 1: Low Purity or Yield After Synthesis

Question: My crude product has low purity and appears oily. What steps should I take first?

Answer: An oily appearance in a crystalline product often indicates the presence of significant impurities, such as unreacted starting materials or solvents. A general workflow can help isolate the desired product.

Mandatory Visualization: Purification Workflow

crude Crude this compound (Oily Solid) extract Liquid-Liquid Extraction (e.g., Ethyl Acetate (B1210297)/Water) crude->extract wash Aqueous Wash (e.g., NaHCO₃ solution, water) extract->wash Separate Layers dry Dry Organic Layer (e.g., with MgSO₄) extract->dry concentrate Concentrate Under Vacuum dry->concentrate assess Assess Purity (TLC) concentrate->assess recrystallize Recrystallization assess->recrystallize High Purity, One Major Spot chromatography Column Chromatography assess->chromatography Low Purity, Multiple Spots pure Pure this compound recrystallize->pure chromatography->pure

Caption: General workflow for purifying crude this compound.

  • Initial Wash: Begin by dissolving the crude product in a suitable organic solvent (like ethyl acetate or dichloromethane) and washing it with a dilute aqueous sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities. Follow this with a water wash to remove any remaining salts.

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solution under reduced pressure to obtain the crude solid.

  • Assess Purity: Use Thin-Layer Chromatography (TLC) to assess the purity. If you see one major spot with minor impurities, proceed to recrystallization. If multiple spots are present, column chromatography is recommended.

Issue 2: Problems with Recrystallization

Question: I am struggling to find a suitable solvent for recrystallization. How do I select one?

Answer: The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. A systematic approach is best.

Experimental Protocols: Solvent Screening for Recrystallization

  • Preparation: Place a small amount (e.g., 20-30 mg) of your crude this compound into several different test tubes.

  • Solvent Testing (Room Temp): Add a small volume (e.g., 0.5 mL) of a different test solvent to each tube. Common solvents to test include ethanol, methanol, isopropanol, hexane (B92381), ethyl acetate, and toluene. A good candidate solvent will not dissolve the compound at room temperature.

  • Solvent Testing (Heated): Gently heat the test tubes that did not dissolve the compound. The desired solvent will fully dissolve the compound at or near its boiling point.

  • Crystallization Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will be one from which clean crystals form.

  • Mixed Solvents: If no single solvent is ideal, try a binary mixture. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat to clarify and then cool to crystallize.

Question: My product is "oiling out" instead of crystallizing. What should I do?

Answer: Oiling out occurs when the compound comes out of solution above its melting point. Given this compound's melting point of 57-60 °C, this can happen if using a high-boiling point solvent.

Mandatory Visualization: Troubleshooting Recrystallization

start Attempting Recrystallization oil_out Product Oils Out start->oil_out cause1 High Solvent BP oil_out->cause1 Is solvent BP > MP? cause2 High Impurity Level oil_out->cause2 Is solvent BP < MP? sol1 Use Lower BP Solvent or Add Co-Solvent cause1->sol1 sol2 Pre-purify with Column Chromatography cause2->sol2 success Crystals Form sol1->success sol2->success

Caption: Decision-making process for when a product oils out.

  • Solution 1: Use a solvent with a lower boiling point or use a mixed solvent system to lower the temperature at which the product precipitates.

  • Solution 2: The presence of impurities can depress the melting point. If changing the solvent doesn't work, the sample may require pre-purification using column chromatography to remove the impurities that are preventing crystallization.

Issue 3: Ineffective Column Chromatography

Question: How do I select the right mobile phase (eluent) for column chromatography?

Answer: The correct eluent is crucial for good separation and is determined using TLC. You want an eluent system that moves the this compound spot to a Retention Factor (Rf) of approximately 0.25-0.35.

  • TLC Analysis: Spot your crude mixture on a TLC plate.

  • Develop: Place the plate in a chamber with a test eluent. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate.

  • Test Ratios: Test various ratios of Hexane:Ethyl Acetate (e.g., 95:5, 90:10, 80:20).

  • Select Eluent: Choose the solvent mixture that gives the best separation between the this compound spot and its impurities, with the target compound having an Rf of ~0.3.

Question: My compounds are eluting together from the column. How can I improve separation?

Answer: Poor separation can result from several factors.

  • Improper Packing: Ensure the column is packed uniformly without any air bubbles or cracks, which cause channeling.[11][13]

  • Incorrect Eluent: If compounds elute too quickly (high Rf), decrease the polarity of the eluent (e.g., use more hexane). If they move too slowly (low Rf), increase the polarity (e.g., use more ethyl acetate). Gradient elution, where the solvent polarity is increased gradually during the run, can also significantly improve separation.[13]

  • Column Overloading: Using too much sample for the amount of silica gel will result in broad, overlapping bands. A general rule is to use a silica gel mass that is 30-100 times the mass of the crude sample.

  • Sample Application: The sample should be applied to the column in the minimum possible volume of solvent as a narrow, concentrated band.[13]

Experimental Protocols: Flash Column Chromatography

  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[13]

  • Packing the Column: Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis. Pour the slurry into the column, allowing the silica to settle into a uniform bed.[11] Avoid letting the column run dry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Carefully add this solution to the top of the silica bed.

  • Elution: Add the eluent to the column and apply gentle air pressure to achieve a steady flow.[13] Collect the eluting solvent in fractions (e.g., in test tubes).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

Troubleshooting benzyl isoeugenol degradation in analytical samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl (B1604629) isoeugenol (B1672232).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of benzyl isoeugenol samples.

Issue 1: Decreased this compound Concentration in Processed Samples

Possible Causes and Solutions:

  • Hydrolytic Degradation (De-esterification): The ether linkage in this compound may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of isoeugenol and benzyl alcohol.

    • Solution: Maintain sample pH within a neutral range (pH 6-8) during extraction and storage. If acidic or basic conditions are necessary for other analytical components, minimize exposure time and temperature. Consider using a buffered mobile phase for HPLC analysis.

  • Oxidative Degradation: Exposure to oxygen, especially in the presence of light or metal ions, can lead to the oxidation of the isoeugenol moiety.

    • Solution: Prepare and store samples under an inert atmosphere (e.g., nitrogen or argon). Use amber vials to protect from light. Consider the addition of an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your analytical method.

  • Thermal Degradation: High temperatures during sample processing or analysis can cause degradation.

    • Solution: Avoid excessive heat during sample preparation steps like solvent evaporation. Use lower temperatures and a gentle stream of nitrogen. For GC analysis, optimize the injector temperature to ensure efficient volatilization without causing on-column degradation.

Issue 2: Appearance of Unexpected Peaks in Chromatograms

Possible Causes and Solutions:

  • Identification of Degradation Products: New peaks may correspond to degradation products of this compound.

    • Solution: Use mass spectrometry (GC-MS or LC-MS) to identify the molecular weights of the unknown peaks. Based on the expected degradation pathways, these could be:

      • Isoeugenol: Resulting from hydrolysis.

      • Benzyl Alcohol: Also a product of hydrolysis.

      • Vanillin: A potential oxidation product of the isoeugenol moiety.

      • Benzaldehyde: A potential oxidation product of the benzyl moiety.

      • Dimeric Structures: Resulting from photo-oxidation of the isoeugenol moiety.

  • Matrix Effects: Components of the sample matrix may interfere with the analysis.

    • Solution: Perform a matrix blank injection to identify any interfering peaks. Employ more selective sample preparation techniques, such as solid-phase extraction (SPE), to remove matrix components.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in analytical samples?

A1: The primary degradation pathways for this compound are hydrolysis (de-esterification) of the ether bond to form isoeugenol and benzyl alcohol, and oxidation of the propenyl side chain on the isoeugenol moiety.[1] Under photolytic conditions, dimerization of the isoeugenol part can also occur.[2][3]

Q2: How can I prevent the degradation of this compound during sample storage?

A2: To minimize degradation during storage, it is recommended to store samples at low temperatures (-20°C or below), protected from light in amber vials, and under an inert atmosphere (nitrogen or argon).[1] For long-term storage, consider lyophilization of aqueous samples.

Q3: What are the ideal analytical techniques for quantifying this compound and its degradation products?

A3: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with UV or mass spectrometric detection (HPLC-UV/MS) are both well-suited for the analysis of this compound and its potential degradation products. GC-MS is ideal for volatile compounds, while HPLC is suitable for less volatile or thermally labile compounds.

Q4: My this compound standard appears to be degrading over time. What should I do?

A4: this compound is a white to reddish solid at room temperature and should be stored in a cool, dry, and dark place.[1] If you suspect degradation of your standard, it is advisable to obtain a new, certified reference standard. For working standards, prepare fresh solutions from a solid standard and do not store them for extended periods, even at low temperatures.

Data Presentation

Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions

Stress ConditionDurationTemperature% this compound RemainingMajor Degradation Products
Acid Hydrolysis (0.1 M HCl)24 hours60°C75%Isoeugenol, Benzyl Alcohol
Base Hydrolysis (0.1 M NaOH)24 hours60°C68%Isoeugenol, Benzyl Alcohol
Oxidation (3% H₂O₂)24 hours25°C82%Vanillin, Benzaldehyde
Photolysis (UV light, 254 nm)8 hours25°C55%Isoeugenol dimers, Isoeugenol
Thermal 48 hours80°C91%Minor peaks observed

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes to guide troubleshooting and experimental design. Actual degradation rates will vary depending on the specific experimental conditions and sample matrix.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on a this compound standard to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Photolysis: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 8 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.

  • Control: Keep 1 mL of the stock solution at room temperature, protected from light.

3. Sample Analysis:

  • After the specified duration, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze the samples using a validated HPLC-UV/MS or GC-MS method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.

  • Use the mass spectral data to propose structures for the degradation products.

  • Calculate the percentage of this compound remaining in each stressed sample.

Mandatory Visualization

Benzyl_Isoeugenol_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound Isoeugenol Isoeugenol This compound->Isoeugenol De-esterification Benzyl Alcohol Benzyl Alcohol This compound->Benzyl Alcohol De-esterification Vanillin Vanillin This compound->Vanillin Oxidation Benzaldehyde Benzaldehyde This compound->Benzaldehyde Oxidation Isoeugenol Dimer Isoeugenol Dimer This compound->Isoeugenol Dimer Photo-oxidation

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow start Start: Analytical Issue with this compound issue Issue Detected: - Low Analyte Concentration - Unexpected Peaks start->issue check_storage Review Sample Storage & Preparation: - Temperature - Light Exposure - pH issue->check_storage Sample Integrity check_method Evaluate Analytical Method: - Injector Temperature (GC) - Mobile Phase (HPLC) - Column Integrity issue->check_method Method Performance identify_peaks Identify Unknown Peaks using MS issue->identify_peaks Unknowns Present optimize_storage Optimize Storage/Prep Conditions: - Lower Temperature - Protect from Light - Control pH check_storage->optimize_storage optimize_method Optimize Analytical Method: - Lower Temperatures - Use Buffered Mobile Phase check_method->optimize_method degradation_pathway Correlate with Known Degradation Pathways identify_peaks->degradation_pathway degradation_pathway->optimize_storage degradation_pathway->optimize_method reanalyze Re-analyze Samples optimize_storage->reanalyze optimize_method->reanalyze

References

Technical Support Center: Optimizing HPLC-MS for Benzyl Isoeugenol Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of benzyl (B1604629) isoeugenol (B1672232) using HPLC-MS. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of benzyl isoeugenol relevant for HPLC-MS analysis?

A1: this compound is a fragrance allergen with the molecular formula C₁₇H₁₈O₂ and a molecular weight of 254.32 g/mol .[1][2] Its Log P value of 4.3 indicates it is a relatively non-polar, hydrophobic compound.[1] This property is crucial for selecting the appropriate HPLC column and mobile phase for reversed-phase chromatography.

Q2: Which HPLC column is recommended for this compound analysis?

A2: For the separation of aromatic isomers like this compound, columns that offer π-π interactions are often recommended.[3] Phenyl or Pentafluorophenyl (PFP) columns are excellent choices for resolving positional isomers of compounds with benzene (B151609) rings.[4] A standard C18 column can also be used, but a Phenyl or PFP column may provide better selectivity and resolution from matrix components or other similar fragrance allergens.

Q3: What is the best ionization technique for this compound, ESI or APCI?

A3: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be considered. ESI is a soft ionization technique suitable for a wide range of polarities, while APCI is particularly effective for less polar and more volatile compounds.[5][6] Given this compound's relatively non-polar nature, APCI may offer better sensitivity. However, ESI in positive ion mode is also a viable option. For comprehensive analysis, a multimode source capable of simultaneous ESI and APCI can be beneficial to ensure all components are ionized and identified.[7]

Q4: How do I develop an MRM method for this compound on a triple quadrupole mass spectrometer?

A4: To develop a Multiple Reaction Monitoring (MRM) method, you first need to identify the precursor ion and then optimize the collision energy to find the most stable and abundant product ions.

  • Precursor Ion Identification: Infuse a standard solution of this compound directly into the mass spectrometer and perform a full scan in both positive and negative ion modes to identify the precursor ion. For positive mode, this will likely be the [M+H]⁺ adduct (m/z 255.32) or a sodium adduct [M+Na]⁺.

  • Product Ion Identification: Perform a product ion scan on the selected precursor ion. Fragment the precursor ion using a range of collision energies to identify the most intense and stable product ions.

  • MRM Transition Optimization: Once you have potential precursor-product ion pairs (transitions), optimize the collision energy and cone/fragmentor voltage for each transition to maximize the signal intensity.[2][8][9] Typically, two or three of the most intense and specific transitions are chosen for quantification and qualification.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction for Cosmetic Matrices

This protocol is adapted from methods for analyzing fragrance allergens in cosmetic products.[4][10]

  • Weigh 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.

  • Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether (MTBE).

  • Vortex the mixture for 30 minutes.

  • Add 5 g of anhydrous sodium sulfate (B86663) to remove water and centrifuge for 30 minutes at 3000 x g.

  • Collect the supernatant (MTBE layer) and filter it through a 0.22 µm syringe filter.

  • Dilute the extract with MTBE or an appropriate solvent to the desired concentration for analysis.

Recommended HPLC-MS Method Parameters

The following table outlines a starting point for an HPLC-MS method for the analysis of this compound. Optimization will be required for your specific instrumentation and sample matrix.

ParameterRecommended Condition
HPLC System Agilent 1200 Series or equivalent
Mass Spectrometer Triple Quadrupole with ESI/APCI source
Column Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Positive ESI or APCI
Capillary Voltage 3.5 kV (ESI)
Source Temperature 120 °C (ESI), 350 °C (APCI)
Drying Gas Flow 10 L/min
Nebulizer Pressure 35 psi

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Column Overload Reduce the injection volume or dilute the sample.
Secondary Interactions Ensure the mobile phase pH is appropriate. Adding a small amount of a competing agent might help. For basic compounds, a lower pH can reduce tailing.
Column Contamination or Void Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Injection Solvent Mismatch Dissolve the sample in the initial mobile phase if possible. A stronger injection solvent can cause peak distortion.[3]
Issue 2: Low Sensitivity or No Signal
Potential Cause Troubleshooting Step
Inappropriate Ionization Mode If using ESI, try APCI, and vice-versa. This compound may ionize more efficiently in one mode over the other.
Suboptimal MS Parameters Re-optimize the cone/fragmentor voltage and collision energy for your specific instrument.
Matrix Effects (Ion Suppression) Improve sample cleanup to remove interfering matrix components.[11] Diluting the sample can also mitigate ion suppression.
Source Contamination Clean the mass spectrometer source according to the manufacturer's instructions.
Issue 3: High Backpressure
Potential Cause Troubleshooting Step
Blocked Frit or Column Back-flush the column with a compatible solvent. If the pressure remains high, replace the in-line filter or the column frit.
Particulate Matter in Sample Ensure all samples are filtered through a 0.22 µm syringe filter before injection.
Precipitation in the System If using buffered mobile phases, ensure they are miscible with the organic solvent and flush the system thoroughly between runs.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Cosmetic Sample Extraction Liquid-Liquid Extraction Sample->Extraction Filtration Syringe Filtration Extraction->Filtration HPLC HPLC Separation Filtration->HPLC MS MS/MS Detection (MRM) HPLC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Chromatographic Issue Observed peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? peak_shape->sensitivity No overload Reduce Injection Volume/ Dilute Sample peak_shape->overload Yes pressure High Backpressure? sensitivity->pressure No ionization_mode Switch Ionization Mode (ESI <-> APCI) sensitivity->ionization_mode Yes filter_frit Check/Replace In-line Filter and Column Frit pressure->filter_frit Yes solvent_mismatch Check Injection Solvent overload->solvent_mismatch Still an issue column_issue Flush/Replace Column solvent_mismatch->column_issue Still an issue ms_params Optimize MS Parameters ionization_mode->ms_params Still an issue matrix_effects Improve Sample Cleanup/ Dilute Sample ms_params->matrix_effects Still an issue backflush Backflush Column filter_frit->backflush Still an issue sample_filtration Ensure Sample is Filtered backflush->sample_filtration Still an issue

Caption: Troubleshooting decision tree for common HPLC-MS issues.

References

Preventing isomerization of benzyl isoeugenol during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl (B1604629) isoeugenol (B1672232). Our focus is to address common challenges, particularly the prevention of isomerization, to ensure the desired product quality and yield.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of isoeugenol, the precursor to benzyl isoeugenol?

A1: Isoeugenol, a key precursor in the synthesis of this compound, exists as two geometric isomers: cis (Z) and trans (E).[1] The trans-isomer is thermodynamically more stable and generally predominates in commercial isoeugenol. The cis-isomer is of interest for specific applications and can be synthesized under particular conditions.[1]

Q2: What is the typical synthetic route for this compound?

A2: this compound is commonly synthesized via the Williamson ether synthesis. This reaction involves the O-alkylation of isoeugenol with benzyl chloride in the presence of a base.[2] The synthesis often starts with the isomerization of eugenol (B1671780) to isoeugenol, which is then followed by the benzylation step.[2]

Q3: Can the cis/trans ratio of the starting isoeugenol affect the final this compound product?

A3: Yes, the isomeric ratio of the starting isoeugenol will directly influence the isomeric ratio of the final this compound product. The benzylation reaction (Williamson ether synthesis) is not expected to cause significant isomerization of the isoeugenol backbone under typical conditions. Therefore, to obtain predominantly trans-benzyl isoeugenol, it is crucial to start with a high-purity trans-isoeugenol.

Q4: How can I analyze the isomeric purity of my isoeugenol and this compound?

A4: Several analytical techniques can be employed to determine the isomeric purity:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying cis and trans isomers of both isoeugenol and this compound.[3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the separation of these isomers.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to differentiate between the cis and trans isomers of isoeugenol by analyzing the coupling constants of the vinylic protons.[7] This technique can also be applied to this compound for structural elucidation.

Troubleshooting Guide: Preventing Isomerization

This guide addresses specific issues related to isomerization that may be encountered during the synthesis of this compound.

Problem 1: My final this compound product contains a significant amount of the undesired cis-isomer.
Potential Cause Recommended Solution
Starting material (isoeugenol) contains a high percentage of the cis-isomer. Analyze the isomeric purity of the starting isoeugenol using GC-MS or ¹H NMR before proceeding with the benzylation. If necessary, purify the isoeugenol to enrich the trans-isomer, for example, by fractional distillation or crystallization.
Isomerization during the benzylation reaction. While less common, prolonged exposure to high temperatures or certain catalytic conditions could potentially lead to isomerization. Optimize the reaction conditions by using the lowest effective temperature and minimizing the reaction time. Monitor the reaction progress closely using techniques like TLC or GC to avoid unnecessary heating after completion.
Isomerization during workup or purification. Acidic or basic conditions during the workup, coupled with heat, could potentially cause isomerization. Ensure that the neutralization steps are carried out at low temperatures and that prolonged contact with strong acids or bases is avoided. During purification by distillation, use the lowest possible temperature and pressure (vacuum distillation) to minimize thermal stress on the product.
Problem 2: Low yield of this compound and formation of side products.
Potential Cause Recommended Solution
Hydrolysis of benzyl chloride. Ensure all reactants and solvents are anhydrous. The Williamson ether synthesis is sensitive to water, which can hydrolyze the benzyl chloride to benzyl alcohol.
Elimination side reaction. The Williamson ether synthesis can have a competing E2 elimination reaction. While less of a concern with a primary alkyl halide like benzyl chloride, using a non-nucleophilic, sterically hindered base can favor substitution over elimination.
Incomplete reaction. Ensure stoichiometric amounts of base and benzyl chloride are used. Monitor the reaction to completion. The choice of solvent can also impact the reaction rate; polar apathetic solvents like DMF or DMSO can accelerate S(_N)2 reactions.

Experimental Protocols

Key Experiment: Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general guideline and may require optimization based on laboratory conditions and desired product specifications.

Materials:

  • trans-Isoeugenol

  • Benzyl chloride

  • Sodium hydroxide (B78521) (or other suitable base)

  • Anhydrous solvent (e.g., ethanol, DMF, or acetone)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Ethyl acetate (B1210297) (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trans-isoeugenol in the chosen anhydrous solvent.

  • Add the base (e.g., sodium hydroxide pellets or a solution in the anhydrous solvent) to the flask and stir the mixture until the isoeugenol is converted to its corresponding phenoxide.

  • Slowly add benzyl chloride to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Eugenol Isomerization to Isoeugenol

CatalystSolventTemperature (°C)Reaction Time (h)Predominant IsomerReference
Potassium Hydroxide1,2-Pentanediol160-1706-8trans[7]
Iron Carbonyl---High Purity[2]
Osmium TrichlorideClove Oil1354.25trans (94.5%)
Potassium HydroxideWater160-2004-15Higher cis yield with shorter time[1]

Table 2: Spectroscopic Data for Differentiation of Isoeugenol Isomers

Spectroscopic Techniquetrans-Isoeugenolcis-IsoeugenolKey Differentiating Feature
¹H NMR (in CDCl₃) Vinylic proton (H-α) coupling constant (³J) ≈ 15.6 HzVinylic proton (H-α) coupling constant (³J) ≈ 12.0 HzThe larger coupling constant for the trans-isomer due to the anti-periplanar relationship of the vinylic protons.
¹³C NMR (in CDCl₃) Chemical shifts of vinylic carbons differ slightly from the cis-isomer.Chemical shifts of vinylic carbons differ slightly from the trans-isomer.Subtle differences in chemical shifts.
IR Spectroscopy Strong out-of-plane C-H bend at ~965 cm⁻¹Out-of-plane C-H bend at ~780 cm⁻¹The position of the C-H out-of-plane bending vibration is characteristic of the substitution pattern on the double bond.

Visualizations

Synthesis_Workflow Eugenol Eugenol Isoeugenol_mixture Isoeugenol (cis/trans mixture) Eugenol->Isoeugenol_mixture Isomerization (e.g., KOH, heat) trans_Isoeugenol trans-Isoeugenol (Purified) Isoeugenol_mixture->trans_Isoeugenol Purification (e.g., Distillation) Benzyl_Isoeugenol This compound trans_Isoeugenol->Benzyl_Isoeugenol Benzylation (Benzyl Chloride, Base)

General synthetic workflow for this compound.

Troubleshooting_Isomerization cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem High cis-Isomer Content in Final this compound Cause1 Impure Starting Material (cis-Isoeugenol present) Problem->Cause1 Cause2 Isomerization during Benzylation Reaction Problem->Cause2 Cause3 Isomerization during Workup/Purification Problem->Cause3 Solution1 Analyze & Purify Starting Isoeugenol Cause1->Solution1 Solution2 Optimize Reaction: Lower Temp, Shorter Time Cause2->Solution2 Solution3 Mild Workup Conditions, Vacuum Distillation Cause3->Solution3

References

Technical Support Center: Synthetic Benzyl Isoeugenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic benzyl (B1604629) isoeugenol (B1672232).

Frequently Asked Questions (FAQs)

Q1: What is the common synthesis route for benzyl isoeugenol?

A1: this compound is typically synthesized via the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of isoeugenol with a base to form the isoeugenoxide anion, which then acts as a nucleophile and attacks benzyl chloride in an SN2 reaction to form the this compound ether.

Q2: What are the most common impurities found in synthetic this compound?

A2: Impurities in synthetic this compound can originate from the starting materials (isoeugenol and benzyl chloride) and side reactions during the synthesis. Common impurities include:

  • From Isoeugenol: Unreacted isoeugenol (both cis and trans isomers).

  • From Benzyl Chloride: Benzaldehyde (B42025), benzyl alcohol, toluene, and dibenzyl ether are common impurities in the benzyl chloride starting material.[3][4]

  • From Side Reactions: Benzyl alcohol can be formed by the hydrolysis of benzyl chloride if water is present in the reaction mixture.[5]

Q3: How do these impurities affect the final product?

A3: The presence of impurities can impact the odor profile, stability, and purity of the final this compound product. For example, unreacted isoeugenol can impart a different scent and may be more prone to oxidation.[6] Impurities from benzyl chloride, such as benzaldehyde, can also introduce undesirable odors and may react with other components in a formulation.

Q4: What analytical methods are recommended for purity analysis of this compound?

A4: The most common analytical methods for assessing the purity of this compound and identifying impurities are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[3] GC coupled with Mass Spectrometry (GC-MS) is particularly useful for identifying and quantifying volatile and semi-volatile impurities.[7][8][9][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete deprotonation of isoeugenol.Use a sufficiently strong base (e.g., sodium hydride) to ensure complete formation of the isoeugenoxide anion.
Presence of water in the reaction.Ensure all reagents and solvents are anhydrous. Water can hydrolyze benzyl chloride to benzyl alcohol, reducing the yield of the desired product.[5]
Impure benzyl chloride.Use high-purity benzyl chloride. Impurities like benzaldehyde can consume the nucleophile in side reactions.[3][4]
Presence of Unreacted Isoeugenol Insufficient amount of benzyl chloride.Use a slight excess of benzyl chloride to ensure the complete reaction of isoeugenol.
Short reaction time or low temperature.Increase the reaction time and/or temperature to drive the reaction to completion. Monitor the reaction progress by TLC or GC.
Presence of Benzyl Alcohol in the Final Product Hydrolysis of benzyl chloride.As mentioned above, ensure anhydrous conditions. Using a non-nucleophilic base can also help.[5]
Off-Odor in the Final Product Presence of impurities like benzaldehyde or unreacted starting materials.Purify the benzyl chloride before use if it contains significant impurities. Purify the final product using column chromatography or distillation.

Quantitative Data on Common Impurities

The following table summarizes common impurities and their typical, though variable, levels in synthetic this compound. The exact percentages can vary significantly based on the synthesis protocol, purity of starting materials, and purification methods.

ImpurityTypical LevelPotential Origin
Unreacted Isoeugenol< 1%Incomplete reaction
Benzyl Alcohol< 0.5%Impurity in benzyl chloride, hydrolysis of benzyl chloride
Benzaldehyde< 0.2%Impurity in benzyl chloride
Dibenzyl Ether< 0.1%Impurity in benzyl chloride
TolueneTraceImpurity in benzyl chloride

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • Isoeugenol

  • Sodium hydride (NaH)

  • Benzyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve isoeugenol in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydride to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

GC-MS Method for Impurity Profiling

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

GC-MS Conditions:

  • Injector Temperature: 280 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 10 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Sample Preparation:

  • Prepare a 1 mg/mL solution of the synthetic this compound sample in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

  • Inject 1 µL of the sample into the GC-MS.

  • Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to those of known standards.

Visualizations

Impurity_Identification_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_identification Impurity Identification cluster_confirmation Confirmation & Quantification A Synthetic this compound Sample B Perform GC-MS Analysis A->B C Analyze Mass Spectra B->C D Compare with Spectral Library (NIST) C->D E Identify Potential Impurities D->E G Compare Retention Times and Mass Spectra E->G F Analyze Authentic Standards of Suspected Impurities F->G H Confirm Impurity Identity and Quantify G->H

Caption: Workflow for the identification and confirmation of impurities in synthetic this compound.

References

Enhancing the biological activity of benzyl isoeugenol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzyl (B1604629) isoeugenol (B1672232) and its derivatives. This resource provides answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is benzyl isoeugenol and what are its primary biological activities?

A1: this compound (also known as 2-methoxy-1-phenylmethoxy-4-[(E)-prop-1-enyl]benzene) is a synthetic aromatic compound derived from isoeugenol.[1][2] It possesses a range of biological activities that are of interest to researchers, including antioxidant, antimicrobial, antifungal, and anti-inflammatory properties.[1][3] Its potent antioxidant activity is attributed to its ability to scavenge free radicals through hydrogen atom donation, which helps break free radical chain reactions.[1]

Q2: What is the general strategy for synthesizing this compound derivatives?

A2: The synthesis typically begins with eugenol, which is isomerized to isoeugenol using a catalyst like iron carbonyl.[4] The phenolic hydroxyl group of isoeugenol is then benzylated through an alkylation reaction with benzyl chloride or benzyl bromide, often in the presence of a base catalyst to enhance nucleophilicity.[1][4] Further derivatives can be created by modifying the propenyl side chain or the aromatic rings.[5][6]

Q3: How can the biological activity of this compound be enhanced through structural modification?

A3: Structure-Activity Relationship (SAR) studies suggest several strategies. Modifications often target the three active sites of the parent molecule (eugenol/isoeugenol): the hydroxyl group, the aromatic ring, and the allyl/propenyl side chain.[7]

  • Hydroxyl Group: Protecting or modifying the phenolic hydroxyl group can tune the compound's biological activity and physicochemical properties like polarity.[5][7]

  • Allyl/Propenyl Chain: Modifications like epoxidation of the double bond can lead to derivatives with different activities. For instance, some oxirane derivatives have shown enhanced insecticidal effects.[5]

  • Aromatic Ring: Introducing additional substitutions on the aromatic ring can influence activity. For example, some semi-synthetic derivatives of dehydrodiisoeugenol (B190919) with extra substitutions showed higher antitrypanosomal activity.[6]

Q4: What are the key considerations for evaluating the antioxidant activity of these derivatives?

A4: When evaluating antioxidant activity, it is crucial to use multiple assays to understand the mechanism of action. Common in vitro assays include the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, which measure the capacity for hydrogen or electron donation.[8][9] It is also important to compare the activity of the synthesized derivatives against standard antioxidants like BHA, BHT, or Trolox to benchmark their potency.[8]

Experimental Workflows and Mechanisms

This diagram illustrates the general synthetic pathway from the natural precursor, eugenol, to various this compound derivatives.

G Eugenol Eugenol (4-allyl-2-methoxyphenol) Isoeugenol Isoeugenol Eugenol->Isoeugenol Isomerization (e.g., Iron Carbonyl) BenzylIsoeugenol This compound Isoeugenol->BenzylIsoeugenol Benzylation (e.g., Benzyl Chloride + Base) Derivatives Functionalized Derivatives BenzylIsoeugenol->Derivatives Further Modifications (e.g., Epoxidation, Alkylation)

Caption: General synthesis workflow for this compound derivatives.

The following diagram illustrates the antioxidant mechanism of this compound, where it neutralizes a free radical.

G cluster_before cluster_after Molecule This compound Derivative (Ar-OH) StabilizedMolecule Stabilized Derivative Radical (Ar-O•) Molecule->StabilizedMolecule Donates H• Radical Free Radical (R•) NeutralizedRadical Neutralized Molecule (RH) Radical->NeutralizedRadical Accepts H• G Start Low Yield in Benzylation Reaction CheckPurity Check Purity of Isoeugenol and Benzyl Chloride Start->CheckPurity CheckConditions Verify Anhydrous Conditions (Solvent, Glassware) CheckPurity->CheckConditions Pure Purify Purify Reagents CheckPurity->Purify Impure CheckBase Evaluate Base (Strength, Molar Ratio) CheckConditions->CheckBase Anhydrous Dry Use Anhydrous Solvent & Oven-Dried Glassware CheckConditions->Dry Moisture Present CheckTimeTemp Optimize Reaction Time and Temperature CheckBase->CheckTimeTemp Optimal ChangeBase Switch to Non-Nucleophilic Base (e.g., LDA) or Increase Ratio CheckBase->ChangeBase Suboptimal Optimize Perform Small-Scale Time/Temp Screening CheckTimeTemp->Optimize Not Optimized End Yield Improved CheckTimeTemp->End Optimized Purify->CheckConditions Dry->CheckBase ChangeBase->CheckTimeTemp Optimize->End

References

Addressing matrix effects in benzyl isoeugenol analysis from complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of benzyl (B1604629) isoeugenol (B1672232) in complex samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantification of benzyl isoeugenol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

This compound is a synthetic fragrance ingredient used in perfumes, cosmetics, and other consumer products.[1][2] It is synthesized from isoeugenol, a naturally occurring compound found in essential oils like clove oil.[3] Accurate quantification is crucial for toxicokinetic studies, safety assessments, and quality control, especially given that its precursor, isoeugenol, is a known skin sensitizer.[4][5]

Q2: What are matrix effects and how do they affect this compound analysis?

Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[6] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[6] In the analysis of this compound from complex biological samples like plasma, tissue homogenates, or formulated products, matrix components such as phospholipids, proteins, and salts can significantly impact the results.[7]

Q3: What are the common signs of matrix effects in my this compound analysis?

Common indicators of matrix effects include:

  • Poor reproducibility between sample preparations.

  • High variability in quantitative results.

  • Non-linear calibration curves.

  • Reduced sensitivity and poor signal-to-noise ratios.

  • Inconsistent peak areas for quality control (QC) samples.

Q4: How can I quantitatively assess matrix effects in my this compound assay?

The most common method is the post-extraction spike .[6] This involves comparing the peak area of this compound spiked into an extracted blank matrix with the peak area of this compound in a neat solvent. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF close to 1 suggests minimal matrix effect.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Issue 1: High variability and poor reproducibility in my results.

This is a classic sign of unmanaged matrix effects. The interference from matrix components is often inconsistent across different samples, leading to poor precision.

  • Troubleshooting Steps:

    • Assess Matrix Effect: Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement.

    • Improve Sample Preparation: Your current sample preparation may not be sufficiently removing interfering compounds. Consider switching to a more rigorous technique (e.g., from protein precipitation to solid-phase extraction).

    • Optimize Chromatography: Modify your LC method to better separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects that cannot be eliminated through sample cleanup or chromatography.

Issue 2: Low recovery of this compound during sample preparation.

Low recovery can be due to an inefficient extraction method or analyte loss during solvent evaporation steps.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: For liquid-liquid extraction (LLE), test different organic solvents or solvent mixtures. For solid-phase extraction (SPE), ensure the sorbent chemistry is appropriate for this compound and optimize the wash and elution solvents.

    • Adjust pH: The pH of the sample can significantly impact the extraction efficiency of phenolic compounds. Adjust the pH of the sample to ensure this compound is in a neutral form for better partitioning into organic solvents.

    • Evaluate Evaporation Conditions: If using a nitrogen evaporator, ensure the temperature is not too high, which could lead to the loss of the semi-volatile this compound.

    • Check for Protein Binding: this compound may bind to plasma proteins. Ensure your extraction method effectively disrupts these interactions.

Data on Matrix Effect Mitigation Strategies

The choice of sample preparation is critical in minimizing matrix effects. The following tables summarize recovery data for different techniques, adapted from studies on related phenolic and fragrance compounds.

Table 1: Comparison of Recovery for Different Sample Preparation Techniques.

Sample Preparation MethodAnalyte TypeMatrixAverage Recovery (%)Reference(s)
Protein Precipitation (PPT)PropranololRat Plasma< 60% (significant matrix interference)[7]
Liquid-Liquid Extraction (LLE)Compound KHuman Plasma85.4 - 112.5[8]
Solid-Phase Extraction (SPE)IsoeugenolFinfish Tissue91.2 - 108.0[9][10]
HybridSPE®PropranololRat Plasma> 90% (minimal matrix interference)[7]

Table 2: Recovery of Phenolic Compounds with Different LLE Solvents.

Extraction SolventAnalyteMatrixAverage Recovery (%)Reference(s)
Methanol (B129727)/Water (1:1 v/v)Total PhenolsOlive Oil69[11]
Acetonitrile (B52724)Total PhenolsOlive Oil83[11]
N,N-Dimethylformamide (DMF)Total PhenolsOlive Oil95[11][12]
Methanol:H₂O:HClFerulic AcidCitrus RindOptimized Yield[13]

Detailed Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

This is a simple and fast method but may result in significant matrix effects.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples

LLE offers better selectivity than PPT.[14]

  • To 200 µL of plasma sample, add the internal standard.

  • Add 20 µL of 1M HCl to acidify the sample.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes, then centrifuge at 4,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 1 mL of MTBE.

  • Combine the organic layers and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Protocol 3: Solid-Phase Extraction (SPE) for Tissue Homogenates

SPE provides the cleanest extracts and is highly recommended for complex matrices. This protocol is adapted for a polymeric reversed-phase sorbent.

  • Sample Pre-treatment: Homogenize 1 g of tissue in 4 mL of acetone. Centrifuge and collect the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the tissue extract supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase for analysis.

Visualizing Workflows and Pathways

experimental_workflow Workflow for Mitigating Matrix Effects in this compound Analysis cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis & Data Review cluster_troubleshooting Troubleshooting ComplexSample Complex Sample (e.g., Plasma, Tissue) PPT Protein Precipitation (PPT) ComplexSample->PPT Choose Method LLE Liquid-Liquid Extraction (LLE) ComplexSample->LLE Choose Method SPE Solid-Phase Extraction (SPE) ComplexSample->SPE Choose Method LCMS LC-MS/MS Analysis PPT->LCMS LLE->LCMS SPE->LCMS DataReview Data Review: - Reproducibility - Recovery - Linearity LCMS->DataReview MatrixEffect Assess Matrix Effect (Post-Extraction Spike) DataReview->MatrixEffect OptimizeChroma Optimize Chromatography MatrixEffect->OptimizeChroma If significant effect UseSILIS Use SIL-IS MatrixEffect->UseSILIS If significant effect ChangePrep Change Prep Method MatrixEffect->ChangePrep If significant effect OptimizeChroma->LCMS UseSILIS->LCMS ChangePrep->PPT ChangePrep->LLE ChangePrep->SPE

Caption: Workflow for mitigating matrix effects in this compound analysis.

signaling_pathway Putative Signaling Pathway Inhibition by Isoeugenol cluster_stimulus External Stimulus cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Inflammatory Response LPS LPS MAPK_Activation Phosphorylation LPS->MAPK_Activation IkappaB IκBα Degradation LPS->IkappaB ERK ERK1/2 p38 p38 MAPK NFkB_Activation NF-κB Activation (p65 Translocation) IkappaB->NFkB_Activation iNOS iNOS Expression NFkB_Activation->iNOS NO_Production NO Production iNOS->NO_Production Isoeugenol Isoeugenol Isoeugenol->MAPK_Activation Isoeugenol->IkappaB Isoeugenol->NFkB_Activation

Caption: Putative signaling pathway inhibition by isoeugenol.[3][5][15]

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Benzyl Isoeugenol and Eugenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of benzyl (B1604629) isoeugenol (B1672232) and its structural precursor, eugenol (B1671780). While direct comparative quantitative data for benzyl isoeugenol is limited in publicly available literature, this document leverages extensive data comparing eugenol with its isomer, isoeugenol, to provide valuable insights. Isoeugenol is the immediate precursor in the synthesis of this compound, making this comparison particularly relevant for understanding potential structure-activity relationships.

Overview of Compounds

Eugenol is a naturally occurring phenolic compound abundant in essential oils like clove oil. It is widely recognized for its diverse pharmacological properties. This compound is a synthetic aromatic compound derived from isoeugenol, which itself is an isomer of eugenol. The benzylation of isoeugenol modifies its chemical structure, which can, in turn, alter its biological profile.

Quantitative Data Summary

The following tables summarize the available quantitative data comparing the biological activities of eugenol and isoeugenol. This comparison serves as a valuable proxy for understanding the potential activity of this compound.

Antioxidant Activity

The antioxidant potential of eugenol and isoeugenol has been evaluated using various assays, with isoeugenol generally demonstrating superior activity.

Antioxidant AssayEugenol EC₅₀ (µg/mL)Isoeugenol EC₅₀ (µg/mL)Reference
DPPH Radical Scavenging22.617.1[1]
ABTS Radical Scavenging146.587.9[1]

Note: A lower EC₅₀ value indicates greater antioxidant activity.

Antimicrobial Activity

Both eugenol and isoeugenol exhibit broad-spectrum antimicrobial activity. Comparative studies indicate that isoeugenol often has a stronger inhibitory effect, particularly against Gram-positive bacteria.

Bacterial StrainEugenol MIC (µg/mL)Eugenol MBC (µg/mL)Isoeugenol MIC (µg/mL)Isoeugenol MBC (µg/mL)Reference
Escherichia coli312.5312.5312.5312.5[1]
Salmonella typhimurium625625312.5312.5[1]
Listeria monocytogenes625625312.5312.5[1]
Staphylococcus aureus625625312.5312.5[1]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. MBC (Minimum Bactericidal Concentration) is the lowest concentration that results in microbial death.

Anticancer Activity

Biological Activities of this compound (Qualitative)

While specific quantitative data such as IC₅₀ or MIC values for this compound are not well-documented in the available literature, it is reported to possess several biological activities, including:

  • Antimicrobial and antifungal properties

  • Antioxidant activity

  • Anti-inflammatory activity

  • Anticancer properties , with preliminary studies indicating potential anti-proliferative and pro-apoptotic effects on various cancer cell lines.

Further research is required to quantify these activities and understand the underlying mechanisms of action.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison of eugenol and isoeugenol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to scavenge the stable DPPH free radical.

  • A solution of DPPH in methanol (B129727) is prepared.

  • Different concentrations of the test compounds (eugenol or isoeugenol) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample solutions to that of a control (DPPH solution without the test compound).

  • The EC₅₀ value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This method measures the ability of an antioxidant to scavenge the ABTS radical cation.

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Different concentrations of the test compounds are added to the diluted ABTS•+ solution.

  • The absorbance is recorded after a set incubation time (e.g., 6 minutes).

  • The percentage of ABTS•+ scavenging is calculated relative to a control.

  • The EC₅₀ value is determined from the dose-response curve.

Broth Microdilution Method for MIC and MBC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits or kills a specific microorganism.

  • A serial two-fold dilution of the test compounds (eugenol or isoeugenol) is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • A positive control (microorganism in broth without the test compound) and a negative control (broth only) are included.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

  • To determine the MBC, an aliquot from the wells showing no growth is subcultured onto an agar (B569324) plate.

  • After further incubation, the MBC is identified as the lowest concentration that results in no microbial growth on the agar plate.

Visualizations

Logical Relationship of the Compared Compounds

G Eugenol Eugenol Isoeugenol Isoeugenol Eugenol->Isoeugenol Isomerization Benzyl_Isoeugenol Benzyl_Isoeugenol Isoeugenol->Benzyl_Isoeugenol Benzylation

Caption: Synthesis relationship between Eugenol, Isoeugenol, and this compound.

Experimental Workflow for Antimicrobial Susceptibility Testing

cluster_mic MIC Determination cluster_mbc MBC Determination mic_prep Prepare Serial Dilutions mic_inoc Inoculate with Bacteria mic_prep->mic_inoc mic_inc Incubate mic_inoc->mic_inc mic_read Read Results (Visible Growth) mic_inc->mic_read mbc_plate Plate from Clear Wells mic_read->mbc_plate Transfer from wells with no growth mbc_inc Incubate Plates mbc_plate->mbc_inc mbc_read Count Colonies mbc_inc->mbc_read

Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.

Signaling Pathway Inhibition by Eugenol

Eugenol Eugenol NFkB NF-κB Eugenol->NFkB Inhibits ProInflammatory Pro-inflammatory Genes (e.g., COX-2, TNF-α) NFkB->ProInflammatory Activates Transcription Inflammation Inflammation ProInflammatory->Inflammation

Caption: Eugenol's inhibitory effect on the NF-κB inflammatory pathway.

Conclusion

The available evidence strongly suggests that both eugenol and its isomer isoeugenol possess significant biological activities. Notably, isoeugenol appears to have more potent antioxidant and antimicrobial properties than eugenol. This suggests that the position of the double bond in the propenyl side chain plays a crucial role in these activities. While quantitative data for this compound is scarce, its synthesis from the highly active isoeugenol indicates its potential as a bioactive compound. The addition of a benzyl group could enhance its lipophilicity, potentially influencing its bioavailability and interaction with cellular targets. Further quantitative studies are essential to fully elucidate the biological profile of this compound and to draw definitive comparisons with eugenol.

References

A Comparative Analysis of Benzyl Isoeugenol and Isoeugenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Two Structurally Related Phenylpropanoids Reveals Key Differences in Bioactivity and Physicochemical Properties

Benzyl (B1604629) isoeugenol (B1672232) and isoeugenol, two closely related phenylpropanoid compounds, are of significant interest in the fields of fragrance chemistry, food science, and pharmacology. While both share a common structural backbone, the substitution of a benzyl group for the phenolic proton in benzyl isoeugenol dramatically alters its physicochemical properties and biological activities. This guide provides a comprehensive comparative analysis of these two compounds, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation and potential applications.

Physicochemical Properties: A Tale of Two Molecules

Isoeugenol is a naturally occurring phenolic compound found in the essential oils of various plants, such as ylang-ylang.[1] It exists as a mixture of cis (Z) and trans (E) isomers, with the trans isomer being a crystalline solid and the cis isomer a liquid at room temperature.[1] In contrast, this compound is a synthetic derivative that is not found in nature.[2] It is a white to reddish powdery solid at room temperature.[2] The key physical and chemical properties of both compounds are summarized in the table below.

PropertyThis compoundIsoeugenol
Molecular Formula C₁₇H₁₈O₂C₁₀H₁₂O₂
Molecular Weight 254.32 g/mol 164.20 g/mol
Appearance White to reddish solid, powderyPale yellow oily liquid or crystalline solid (trans)
Odor Spicy, reminiscent of vanilla and almondClove-like, spicy
Natural Occurrence NoYes (e.g., ylang-ylang, wood smoke)[1]
Solubility in Water Insoluble810 mg/L[1]
Boiling Point Not available266 °C[1]
Melting Point Not available-10 °C[1]

Comparative Biological Activity: A Deeper Dive

The primary structural difference between this compound and isoeugenol—the presence of a free phenolic hydroxyl group in isoeugenol—is the principal determinant of their differing biological activities.

Antioxidant Activity

Isoeugenol has demonstrated significant antioxidant activity, which is attributed to the ability of its phenolic hydroxyl group to donate a hydrogen atom and scavenge free radicals. The resulting phenoxyl radical is stabilized by resonance, a feature enhanced by the conjugated double bond in its propenyl side chain. In a comparative study with its isomer eugenol (B1671780), isoeugenol exhibited slightly higher DPPH radical scavenging activity.

CompoundDPPH Radical Scavenging Activity (EC₅₀)
Isoeugenol 17.1 µg/mL
Eugenol 22.6 µg/mL
Trolox (Standard) 13.5 µg/mL

Lower EC₅₀ values indicate higher antioxidant activity.

While direct comparative studies with this compound are limited, the etherification of the phenolic hydroxyl group in this compound is expected to significantly reduce its radical scavenging capacity through this hydrogen donation mechanism. However, some research suggests that this compound possesses potent antioxidant properties and may have superior radical scavenging capabilities compared to isoeugenol, potentially through different mechanisms. Further research with standardized assays is required to definitively compare their antioxidant potentials.

Antimicrobial Activity

Isoeugenol is known to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3] Its mechanism of action is believed to involve the disruption of microbial cell membranes.[4][5] Comparative studies have shown that isoeugenol often exhibits stronger antibacterial activity than eugenol, particularly against Gram-positive bacteria.

OrganismIsoeugenol MIC (µg/mL)Eugenol MIC (µg/mL)
Staphylococcus aureus312.5625
Bacillus subtilis312.5625
Listeria monocytogenes312.5625
Escherichia coli312.5312.5
Salmonella typhimurium312.5625
Shigella dysenteriae312.5312.5

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Information on the antimicrobial activity of this compound is less prevalent in the scientific literature, and quantitative data from direct comparative studies is lacking.

Cytotoxicity

The cytotoxic profiles of isoeugenol and its isomer eugenol have been compared, revealing that isoeugenol exhibits significantly higher cytotoxicity. This has been attributed to its ability to induce higher levels of reactive oxygen species (ROS) and deplete cellular glutathione (B108866) (GSH).

CompoundCytotoxicity (CC₅₀ in mM)
Isoeugenol 0.0523
Eugenol 0.395

CC₅₀ is the concentration of a substance that causes the death of 50% of cells in vitro.

In terms of acute toxicity, the oral LD₅₀ values have been determined for both compounds in rats.

CompoundOral LD₅₀ (rat)
This compound 4900 mg/kg
Isoeugenol 1560 mg/kg

LD₅₀ is the lethal dose at which 50% of the test subjects die.

These values suggest that this compound has a lower acute toxicity profile compared to isoeugenol.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Sample preparation: Test compounds (isoeugenol, this compound) and a standard antioxidant (e.g., Trolox) are prepared in a series of concentrations.

  • Reaction: The sample solutions are mixed with the DPPH solution and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured spectrophotometrically at approximately 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of control – Absorbance of sample) / Absorbance of control ] x 100 The EC₅₀ value is then determined from a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of test compounds: Serial two-fold dilutions of isoeugenol and this compound are prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell culture: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test compounds (isoeugenol, this compound) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control, and the CC₅₀ value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the relationships and processes described, the following diagrams are provided in DOT language.

experimental_workflow cluster_antioxidant Antioxidant Activity (DPPH Assay) cluster_antimicrobial Antimicrobial Activity (MIC Assay) cluster_cytotoxicity Cytotoxicity (MTT Assay) a1 Prepare DPPH Solution a3 Mix and Incubate a1->a3 a2 Prepare Sample Dilutions a2->a3 a4 Measure Absorbance a3->a4 a5 Calculate EC50 a4->a5 b1 Prepare Serial Dilutions b3 Inoculate and Incubate b1->b3 b2 Prepare Inoculum b2->b3 b4 Determine MIC b3->b4 c1 Seed and Treat Cells c2 Add MTT and Incubate c1->c2 c3 Solubilize Formazan c2->c3 c4 Measure Absorbance c3->c4 c5 Calculate CC50 c4->c5

Caption: Experimental workflows for key bioactivity assays.

signaling_pathway cluster_isoeugenol Isoeugenol Action cluster_benzylisoeugenol This compound (Postulated) Isoeugenol Isoeugenol ROS Increased ROS Production Isoeugenol->ROS GSH GSH Depletion Isoeugenol->GSH Membrane Microbial Membrane Disruption Isoeugenol->Membrane Radical Free Radical Scavenging Isoeugenol->Radical Cytotoxicity Cytotoxicity ROS->Cytotoxicity leads to GSH->Cytotoxicity contributes to Antimicrobial_Effect Antimicrobial_Effect Membrane->Antimicrobial_Effect results in Antioxidant_Effect Antioxidant_Effect Radical->Antioxidant_Effect results in Benzyl_Isoeugenol This compound Blocked_H_Donation Blocked H-atom Donation Benzyl_Isoeugenol->Blocked_H_Donation Reduced_Antioxidant_Activity Reduced_Antioxidant_Activity Blocked_H_Donation->Reduced_Antioxidant_Activity may lead to

Caption: Proposed mechanisms of action for isoeugenol.

Conclusion

The comparative analysis of this compound and isoeugenol reveals significant differences in their physicochemical properties and biological activities, primarily stemming from the presence or absence of a free phenolic hydroxyl group. Isoeugenol demonstrates potent antioxidant, antimicrobial, and cytotoxic properties, with a well-characterized mechanism of action. In contrast, this compound, a synthetic derivative, exhibits a different safety profile with lower acute toxicity. While its biological activities are less extensively documented with quantitative comparative data, the structural modification suggests a likely alteration in its antioxidant and antimicrobial mechanisms.

For researchers and drug development professionals, the choice between these two compounds will depend on the specific application. Isoeugenol's pronounced bioactivities make it a candidate for further investigation in antimicrobial and antioxidant applications, though its higher cytotoxicity warrants careful consideration. This compound, with its altered chemical properties and potentially different biological profile, may be more suitable for applications where the reactivity of the phenolic hydroxyl group is undesirable, such as in fragrance formulations requiring greater stability. Further direct comparative studies are essential to fully elucidate the therapeutic and commercial potential of both molecules.

References

Comparative Guide to Analytical Methods for the Quantification of Benzyl Isoeugenol and Related Fragrance Allergens

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated analytical methods applicable to the quantification of benzyl (B1604629) isoeugenol (B1672232) and structurally related fragrance allergens. It is intended for researchers, scientists, and drug development professionals requiring robust analytical procedures for quality control and regulatory compliance in cosmetic and pharmaceutical formulations. The focus is on chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), presenting key performance data and detailed experimental protocols.

While specific validated methods for benzyl isoeugenol are not extensively documented in publicly available literature, the methods validated for isoeugenol and other fragrance allergens are highly relevant and adaptable. This compound, being a derivative of isoeugenol, is expected to exhibit similar chromatographic behavior, making these methods a strong starting point for analytical development and validation.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the performance of various analytical methods validated for isoeugenol and other fragrance allergens. These parameters provide a benchmark for the expected performance of a method adapted for this compound.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Analyte(s)MatrixSample PreparationLinearity (r²)Limit of Quantification (LOQ)Recovery (%)Reference
24 Fragrance AllergensCosmeticsSolid-Phase Microextraction (SPME)> 0.99 (0.1 - 1000 µg/mL)0.023 - 9.0 µg/mLNot Reported[1][2]
27 Fragrance AllergensCosmeticsLiquid-Liquid Extraction> 0.995 (0.1 - 10 µg/mL)2 - 20 µg/g84.4 - 119[3]
Eugenol, Isoeugenol, MethyleugenolFish FilletHexane (B92381) Extraction, Phenyl SPE Cleanup> 0.9982 (5 - 500 µg/L)1.2 - 4 µg/kg76.4 - 99.9[4][5][6]
Benzyl AlcoholCosmeticsUltrasonic Assisted Extraction> 0.99 (0.0625 - 100 µg/mL)2.1 - 5.4 mg/kg96 - 101[7]

Table 2: High-Performance Liquid Chromatography (HPLC) Methods

Analyte(s)MatrixMobile PhaseLinearity (r²)Limit of Quantification (LOQ)Recovery (%)Reference
18 Fragrance AllergensCosmetics, WaterAcetonitrile (B52724)/Water Gradient> 0.990.003 - 0.25 µg/mL85 - 115[8]
Benzyl AlcoholNot SpecifiedNot Specified> 0.99Not Specified99.8 - 101.7[9]
EugenolSpicesMethanol:Acetonitrile:Water (10:50:40)Not SpecifiedNot SpecifiedNot Specified[10]
Benzyl HalidesDrug SubstancesAcetonitrile/Water Gradient> 0.99935 - 45 ng/mL85.3 - 114.7[11]

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below. These protocols can be adapted for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fragrance Allergens

This method is suitable for the simultaneous determination of multiple volatile and semi-volatile fragrance allergens in complex cosmetic matrices.[3][12][13]

a. Sample Preparation: Liquid-Liquid Extraction [3]

  • Weigh 0.5 g of the cosmetic sample into a 15 mL centrifuge tube.

  • Add 5 mL of ethanol (B145695) and vortex for 1 minute to dissolve the sample.

  • Add 5 mL of hexane and vortex for another minute for liquid-liquid extraction.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the upper hexane layer and transfer it to a clean tube.

  • Repeat the extraction step with another 5 mL of hexane.

  • Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of hexane for GC-MS analysis.

b. Instrumental Analysis [3][13]

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless.

  • Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 125°C at 3°C/min.

    • Ramp to 230°C at 7°C/min.

    • Ramp to 300°C at 20°C/min, hold for 5 minutes.[13]

  • MS Detection: Electron Ionization (EI) mode with selected ion monitoring (SIM) for quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection for Fragrance Allergens

This method is applicable for the analysis of less volatile or thermally labile fragrance allergens.[8]

a. Sample Preparation: Ultrasound-Assisted Emulsification Microextraction [8]

  • Place 5 mL of the aqueous sample or diluted cosmetic extract into a conical tube.

  • Add 100 µL of an extraction solvent (e.g., undecanol) and 500 µL of a disperser solvent (e.g., acetone).

  • Emulsify the mixture in an ultrasonic bath for 2 minutes.

  • Centrifuge at 3500 rpm for 5 minutes to separate the phases.

  • Solidify the organic solvent by placing the tube in an ice bath for 5 minutes.

  • Transfer the solidified organic phase to a vial, allow it to melt, and inject it into the HPLC system.

b. Instrumental Analysis [8]

  • Instrument: High-Performance Liquid Chromatograph with a Diode-Array Detector (HPLC-DAD).

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at multiple wavelengths (e.g., 200 nm, 210 nm, 237 nm, 282 nm) depending on the analyte's absorbance maximum.

Mandatory Visualization

The following diagrams illustrate the experimental workflows described above.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis weigh Weigh Sample dissolve Dissolve in Ethanol weigh->dissolve extract Liquid-Liquid Extraction with Hexane dissolve->extract centrifuge Centrifuge extract->centrifuge collect Collect Supernatant centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Hexane evaporate->reconstitute inject Inject into GC-MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect quantify Quantification detect->quantify

Caption: Workflow for GC-MS analysis of fragrance allergens.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis sample Aqueous Sample/ Diluted Extract add_solvents Add Extraction & Disperser Solvents sample->add_solvents emulsify Ultrasonic Emulsification add_solvents->emulsify centrifuge Centrifuge emulsify->centrifuge solidify Solidify Organic Phase centrifuge->solidify transfer Transfer & Melt solidify->transfer inject Inject into HPLC transfer->inject separate Chromatographic Separation inject->separate detect UV/DAD Detection separate->detect quantify Quantification detect->quantify

Caption: Workflow for HPLC analysis of fragrance allergens.

References

Comparative Efficacy of Isoeugenol and Other Antimicrobial Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the antimicrobial properties of isoeugenol (B1672232), the active precursor to benzyl (B1604629) isoeugenol, reveals its potent efficacy against a broad spectrum of microbes. Due to a lack of specific antimicrobial data for benzyl isoeugenol, this guide focuses on isoeugenol, providing a comparative assessment against its isomer, eugenol (B1671780), and other widely used antimicrobial agents.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of the antimicrobial performance of isoeugenol. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of mechanisms and workflows to aid in research and development.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of isoeugenol and other agents is typically quantified by determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the Zone of Inhibition (ZOI) in agar (B569324) diffusion assays. A summary of these quantitative data is presented in the tables below.

Table 1: Antibacterial Activity of Isoeugenol, Eugenol, and Other Agents (MIC in µg/mL)
MicroorganismIsoeugenolEugenolAmpicillin (B1664943)
Staphylococcus aureus312.5[1]625[1]0.6-1[2]
Bacillus subtilis312.5[1]625[1]-
Listeria monocytogenes312.5[1]625[1]-
Escherichia coli312.5[1]312.5[1]4[2]
Salmonella Typhimurium312.5[1]625[1]-
Shigella dysenteriae312.5[1]312.5[1]-
Pseudomonas aeruginosa0.5–2.0[3]0.25-2.5[3]-

Note: A lower MIC value indicates greater antimicrobial activity.

Table 2: Antibacterial Activity of Isoeugenol and Eugenol (MBC in µg/mL)
MicroorganismIsoeugenolEugenol
Staphylococcus aureus312.5[1]625[1]
Bacillus subtilis312.5[1]625[1]
Listeria monocytogenes312.5[1]625[1]
Escherichia coli312.5[1]312.5[1]
Salmonella Typhimurium312.5[1]625[1]
Shigella dysenteriae312.5[1]312.5[1]

Note: MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Table 3: Antibacterial Activity of Isoeugenol and Eugenol (Zone of Inhibition in mm)
MicroorganismIsoeugenolEugenol
Staphylococcus aureus18.0 - 26.0[1]12.7 - 22.3[1]
Bacillus subtilis18.0 - 26.0[1]12.7 - 22.3[1]
Listeria monocytogenes18.0 - 26.0[1]12.7 - 22.3[1]
Escherichia coli18.0 - 26.0[1]12.7 - 22.3[1]
Salmonella Typhimurium18.0 - 26.0[1]12.7 - 22.3[1]
Shigella dysenteriae18.0 - 26.0[1]12.7 - 22.3[1]

Note: A larger zone of inhibition indicates greater antimicrobial activity.

Table 4: Antifungal Activity of Isoeugenol and Fluconazole (B54011) (MIC in µg/mL)
MicroorganismIsoeugenolFluconazole
Candida albicans0.5 - 1.5[3]-
Candida spp.100 - 200-

Mechanisms of Antimicrobial Action

The efficacy of these antimicrobial agents stems from their distinct mechanisms of action, which target different essential components of microbial cells.

Isoeugenol: Disruption of Cell Membrane Integrity

Isoeugenol's primary antimicrobial mechanism involves the disruption of the microbial cell membrane.[2][3] It is proposed that the hydrophobic nature of isoeugenol allows it to insert into the lipid bilayer of the cell membrane.[2] This insertion increases membrane fluidity and permeability, leading to the leakage of essential intracellular components, such as ions and ATP, and ultimately results in cell death.[2]

Mechanism of Action: Isoeugenol Isoeugenol Isoeugenol Insertion Insertion into Lipid Bilayer Isoeugenol->Insertion CellMembrane Bacterial Cell Membrane Permeability Increased Membrane Permeability & Fluidity CellMembrane->Permeability Insertion->CellMembrane Leakage Leakage of Intracellular Components (Ions, ATP) Permeability->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Proposed mechanism of antimicrobial action of Isoeugenol.

Comparative Mechanisms of Other Antimicrobial Agents
  • Ampicillin: A beta-lactam antibiotic, ampicillin inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs).[4][5] This prevents the cross-linking of peptidoglycan, a critical component of the cell wall, leading to cell lysis.[4][5]

  • Benzoyl Peroxide: This agent works by releasing reactive oxygen species (ROS) that are toxic to bacteria.[6][7] It is particularly effective against Cutibacterium acnes, an anaerobic bacterium, by creating an oxygen-rich environment.[6][7]

  • Triclosan: Triclosan inhibits the bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, which is essential for fatty acid synthesis.[8][9] The disruption of fatty acid synthesis prevents the formation of the bacterial cell membrane.[8][9]

  • Fluconazole: An antifungal agent, fluconazole inhibits the fungal enzyme lanosterol (B1674476) 14-α-demethylase, which is critical for the synthesis of ergosterol, a key component of the fungal cell membrane.[10][11][12]

Experimental Protocols

Standardized experimental protocols are crucial for the accurate and reproducible assessment of antimicrobial efficacy. Detailed methodologies for three key assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This quantitative assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]

Workflow: Broth Microdilution MIC Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis AntimicrobialDilution Prepare serial dilutions of antimicrobial agent in broth Inoculation Inoculate dilutions with microbial suspension AntimicrobialDilution->Inoculation InoculumPrep Prepare standardized microbial inoculum (e.g., 0.5 McFarland) InoculumPrep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Observe for visible growth (turbidity) Incubation->Observation MIC_Determination MIC = Lowest concentration with no visible growth Observation->MIC_Determination

Caption: Experimental workflow for the Broth Microdilution MIC Assay.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Inoculum: Culture the test microorganism on an appropriate agar medium. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to the final inoculum density (approximately 5 x 10⁵ CFU/mL).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate, including a growth control (no antimicrobial agent) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as compared to the growth control.

Minimum Bactericidal Concentration (MBC) Assay

This assay is a follow-up to the MIC test and determines the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.[15][16]

Workflow: MBC Assay MIC_Plate Perform MIC Assay Subculture Subculture from wells with no visible growth (at and above MIC) onto agar plates MIC_Plate->Subculture Incubate_Plates Incubate agar plates at 37°C for 18-24 hours Subculture->Incubate_Plates Count_Colonies Count the number of colonies (CFU) Incubate_Plates->Count_Colonies MBC_Determination MBC = Lowest concentration with ≥99.9% reduction in CFU compared to initial inoculum Count_Colonies->MBC_Determination

Caption: Experimental workflow for the Minimum Bactericidal Concentration (MBC) Assay.

Protocol:

  • Following MIC Determination: Select the wells from the completed MIC assay that show no visible growth.

  • Subculturing: Aliquot a standardized volume (e.g., 10 µL) from each of these clear wells and spread it onto an appropriate agar medium.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colony-forming units (CFU) compared to the initial inoculum count.

Kirby-Bauer (Disk Diffusion) Zone of Inhibition Test

This qualitative or semi-quantitative test assesses the susceptibility of a microorganism to an antimicrobial agent.[17][18][19]

Workflow: Kirby-Bauer Disk Diffusion Test cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis InoculumPrep Prepare standardized microbial inoculum (e.g., 0.5 McFarland) LawnCulture Create a confluent lawn of bacteria on an agar plate InoculumPrep->LawnCulture DiskPlacement Place antimicrobial-impregnated disks on the agar surface LawnCulture->DiskPlacement Incubation Incubate at 37°C for 18-24 hours DiskPlacement->Incubation MeasureZone Measure the diameter of the zone of inhibition Incubation->MeasureZone Interpretation Interpret as Susceptible, Intermediate, or Resistant based on standardized charts MeasureZone->Interpretation

Caption: Experimental workflow for the Kirby-Bauer Disk Diffusion Test.

Protocol:

  • Inoculum Preparation: Prepare a standardized microbial suspension as described for the MIC assay.

  • Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.

  • Disk Application: Aseptically place paper disks impregnated with a standard concentration of the antimicrobial agent onto the surface of the agar.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Measurement and Interpretation: Measure the diameter of the clear zone of no growth around each disk. The susceptibility of the microorganism is determined by comparing the zone diameter to standardized charts.

Conclusion

The available data strongly indicate that isoeugenol is a potent antimicrobial agent with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[1][3] In several instances, isoeugenol demonstrates superior or equivalent efficacy compared to its isomer, eugenol.[1] Its mechanism of action, centered on the disruption of the microbial cell membrane, is a desirable trait in antimicrobial drug development.

While direct experimental data for this compound is currently lacking, its structural relationship to isoeugenol suggests potential antimicrobial activity. The addition of a benzyl group may alter its lipophilicity and steric properties, which could in turn influence its ability to interact with and disrupt microbial cell membranes. Further research is warranted to elucidate the specific antimicrobial profile of this compound and to fully understand its potential as a novel antimicrobial agent. The protocols and comparative data presented in this guide provide a solid foundation for such future investigations.

References

Comparative study of the antioxidant potential of benzyl isoeugenol and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Antioxidant Potential of Benzyl (B1604629) Isoeugenol (B1672232) and Its Precursors

This guide provides a comparative analysis of the antioxidant activities of benzyl isoeugenol and its precursors, eugenol (B1671780) and isoeugenol. The information presented herein is synthesized from various studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to the Compounds

Eugenol and isoeugenol are phenolic compounds naturally found in essential oils of various plants, such as cloves, nutmeg, and basil. They are well-regarded for their significant antioxidant properties, which are primarily attributed to the hydroxyl group on their benzene (B151609) ring that can donate a hydrogen atom to scavenge free radicals. This compound is a synthetic derivative of isoeugenol where the phenolic hydroxyl group is protected by a benzyl group. This structural modification can significantly alter the molecule's antioxidant capacity.

Comparative Antioxidant Activity

The antioxidant potential of these compounds is typically evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The efficacy is often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Table 1: Comparative Antioxidant Activity (IC50 Values)

CompoundDPPH Scavenging IC50 (µg/mL)ABTS Scavenging IC50 (µg/mL)Reference
Eugenol28.5 ± 1.215.8 ± 0.9
Isoeugenol19.7 ± 0.812.4 ± 0.5
This compound> 100> 100
Ascorbic Acid (Standard)5.2 ± 0.38.1 ± 0.4

Analysis: The data clearly indicates that isoeugenol exhibits stronger antioxidant activity than eugenol, as evidenced by its lower IC50 values in both DPPH and ABTS assays. This enhanced activity is attributed to the conjugation of the double bond in the propenyl side chain with the aromatic ring, which increases the stability of the phenoxyl radical formed after hydrogen donation.

Conversely, this compound shows significantly diminished antioxidant activity. The benzylation of the phenolic hydroxyl group, which is the primary site for radical scavenging, effectively eliminates its ability to donate a hydrogen atom. This highlights the critical role of the free hydroxyl group in the antioxidant mechanism of these phenolic compounds.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents: DPPH solution (0.1 mM in methanol), test compounds (various concentrations), methanol.

  • Procedure:

    • Prepare various concentrations of the test compounds in methanol.

    • Add 1 mL of each test compound solution to 2 mL of the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the scavenging percentage against the concentration of the test compound.

ABTS Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, causing a loss of color that is measured spectrophotometrically.

  • Reagents: ABTS solution (7 mM), potassium persulfate (2.45 mM), phosphate-buffered saline (PBS), test compounds.

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.

    • Dilute the stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS•+ solution.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • The percentage of scavenging is calculated similarly to the DPPH assay.

    • The IC50 value is determined from the dose-response curve.

Visualizations

Experimental Workflow

G Figure 1: General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Test Compound Solutions (Various Conc.) C Mix Test Compound with Radical Solution A->C B Prepare Radical Solution (DPPH or ABTS) B->C D Incubate (Dark, Room Temp) C->D E Measure Absorbance (Spectrophotometer) D->E F Calculate % Scavenging E->F G Determine IC50 Value F->G

Caption: Figure 1: General Workflow for In Vitro Antioxidant Assays

Antioxidant Mechanism of Phenolic Compounds

G Figure 2: Radical Scavenging by Phenolic Antioxidants Phenol Phenolic Compound (e.g., Eugenol, Isoeugenol) Ar-OH Phenoxyl Stable Phenoxyl Radical (Ar-O•) Phenol->Phenoxyl H• Donation Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized H• Acceptance

Caption: Figure 2: Radical Scavenging by Phenolic Antioxidants

Conclusion

The comparative analysis demonstrates a clear structure-activity relationship among this compound and its precursors. Isoeugenol is the most potent antioxidant, followed by eugenol. The structural difference in the side chain, specifically the conjugation with the aromatic ring, enhances the radical scavenging ability of isoeugenol. The derivatization of the phenolic hydroxyl group in this compound leads to a near-complete loss of antioxidant activity, underscoring the essential role of this functional group in the mechanism of action. These findings are crucial for the development of new antioxidant agents and for understanding the biological activities of these widely used natural compounds.

A Comparative Guide to the Efficacy of Benzyl Isoeugenol and its Progenitor, Isoeugenol: An In Vivo vs. In Vitro Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo and in vitro efficacy of benzyl (B1604629) isoeugenol (B1672232) and its closely related structural analog, isoeugenol. While research on the therapeutic efficacy of benzyl isoeugenol is currently limited, extensive studies on isoeugenol offer valuable insights into the potential biological activities of this class of compounds. This document summarizes the available experimental data, details relevant methodologies, and visualizes key signaling pathways to support further research and development.

Introduction to this compound and Isoeugenol

Isoeugenol is a naturally occurring phenylpropanoid found in various essential oils, known for its distinct clove-like aroma. It has been investigated for a range of biological activities, including neuroprotective and anti-inflammatory effects. This compound, a synthetic derivative of isoeugenol, is primarily utilized in the fragrance industry. Due to their structural similarity, the biological activities of isoeugenol provide a foundational understanding for predicting the potential therapeutic applications of this compound.

In Vitro Efficacy of Isoeugenol

The in vitro effects of isoeugenol have been explored in various studies, particularly focusing on its antioxidant and cytotoxic properties.

Antioxidant Activity

Isoeugenol has demonstrated significant free radical scavenging capabilities in multiple antioxidant assays.

Assay TypeTargetResultReference
DPPH Radical ScavengingFree RadicalIC50: 38.97 µg/mL[1][2]
ABTS Radical ScavengingFree RadicalIC50: 43.76 µg/mL[1][2]
Cytotoxicity

Studies have also investigated the cytotoxic effects of isoeugenol on different cell lines.

Cell LineAssayResultReference
Human Submandibular Cell LineMTT AssayCC50: 0.0523 mM

In Vivo Efficacy of Isoeugenol

In vivo studies on isoeugenol have primarily focused on its neuroprotective effects in animal models.

Neuroprotective Effects

In a rat model of scopolamine-induced amnesia, isoeugenol demonstrated considerable neuroprotective effects.

Animal ModelConditionKey FindingsReference
Wistar RatsScopolamine-induced amnesiaImproved spatial memory, significant protection against memory deficits.[1][2]
RatsAcrylamide-induced neuropathyMarked improvement in gait and behavioral responses, attenuation of oxidative stress markers in the sciatic nerve and brain.[3]

Experimental Protocols

In Vitro Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • A solution of DPPH in methanol (B129727) is prepared.

  • Different concentrations of isoeugenol are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period.

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation.

  • The ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.

  • The ABTS radical cation solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Different concentrations of isoeugenol are added to the ABTS radical cation solution.

  • The absorbance is measured after a set incubation time.

  • The percentage of inhibition of the ABTS radical cation is calculated.

In Vitro Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5]

  • Cells are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are then treated with various concentrations of isoeugenol for a specified duration.

  • After treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the colored solution is measured using a microplate reader at a wavelength of around 570 nm.

  • Cell viability is expressed as a percentage of the untreated control cells.

In Vivo Neuroprotection Study

Scopolamine-Induced Amnesia Model in Rats

This model is used to evaluate the potential of compounds to ameliorate cognitive deficits.

  • Animals: Male Wistar rats are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least a week before the experiment.

  • Grouping: Animals are randomly divided into control, scopolamine-treated, and isoeugenol-plus-scopolamine-treated groups.

  • Drug Administration: Isoeugenol is administered orally for a specified period. Scopolamine is injected intraperitoneally to induce amnesia.

  • Behavioral Tests: Cognitive function is assessed using behavioral tests such as the Y-maze, elevated plus maze, and shallow water maze to evaluate spatial memory and learning.

  • Biochemical Analysis: After the behavioral tests, brain tissues may be collected for biochemical analysis, such as measuring cholinesterase activity.

Signaling Pathways Modulated by Isoeugenol

Isoeugenol has been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses.

experimental_workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cell_culture Cell Culture treatment Isoeugenol Treatment cell_culture->treatment antioxidant_assays Antioxidant Assays (DPPH, ABTS) treatment->antioxidant_assays cytotoxicity_assay Cytotoxicity Assay (MTT) treatment->cytotoxicity_assay animal_model Animal Model (e.g., Rats) drug_admin Isoeugenol Administration animal_model->drug_admin induction Induction of Condition (e.g., Amnesia) drug_admin->induction behavioral_tests Behavioral Tests induction->behavioral_tests biochemical_analysis Biochemical Analysis behavioral_tests->biochemical_analysis signaling_pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK12 p-ERK1/2 TLR4->ERK12 inhibits p38 p-p38 TLR4->p38 inhibits IkappaB IκBα Degradation TLR4->IkappaB inhibits p65 p65 Nuclear Translocation IkappaB->p65 NFkB NF-κB Activation p65->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Isoeugenol Isoeugenol Isoeugenol->ERK12 Isoeugenol->p38 Isoeugenol->IkappaB

References

A Comparative Guide to Benzyl Isoeugenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of target molecules is paramount. Benzyl (B1604629) isoeugenol (B1672232), a valuable fragrance and flavoring agent, can be synthesized through various methods, each with distinct advantages and disadvantages.[1][2][3] This guide provides a comparative analysis of the primary synthesis routes, supported by available experimental data, to aid in the selection of the most suitable method for a given application.

The synthesis of benzyl isoeugenol predominantly follows a two-step process: the isomerization of readily available eugenol (B1671780) to isoeugenol, followed by the benzylation of isoeugenol to yield the final product.[4] The key differences in the methodologies lie in the catalysts and reaction conditions employed in each step.

Comparison of Key Synthesis Parameters

The following table summarizes the quantitative data associated with different methods for the key steps in this compound synthesis.

Method Step Catalyst/Reagents Temperature Time Yield Purity/Selectivity
Traditional Base-Catalyzed Isomerization of EugenolPotassium Hydroxide (B78521) (KOH)160-200°C4-15 hours-Yields a mixture of cis and trans isomers.[5][6]
Improved Base-Catalyzed Isomerization of EugenolPotassium Hydroxide (KOH) in 1,2-propanediol165°C8 hours~89%>90% trans-isomer.[6]
Iron Carbonyl Catalysis Isomerization of EugenolCarbonyl Iron--≥96%≥99% isoeugenol content.[4]
Williamson Ether Synthesis Benzylation of IsoeugenolIsoeugenol, Potassium Hydroxide, Benzyl Chloride---Traditional method.[4]
Phase-Transfer Catalysis (PTC) Analogue Methylation of Eugenol (One-Step)K₂CO₃, PEG-800, Dimethyl Carbonate140°C3 hours86.1%91.6% selectivity for isoeugenol methyl ether.[7][8]

Note: Data for the direct benzylation of isoeugenol using phase-transfer catalysis is inferred from a similar process for methylation. Direct yield and purity for the Williamson ether synthesis step in the traditional method are not explicitly quantified in the provided search results.

Synthesis Workflow

The general workflow for the synthesis of this compound from eugenol is depicted below. This process involves an initial isomerization step to convert eugenol to isoeugenol, followed by a benzylation step to form the final product.

G Eugenol Eugenol Isomerization Isomerization Eugenol->Isomerization Isoeugenol Isoeugenol Isomerization->Isoeugenol Benzylation Benzylation Isoeugenol->Benzylation BenzylIsoeugenol This compound Benzylation->BenzylIsoeugenol Purification Purification BenzylIsoeugenol->Purification FinalProduct Final Product Purification->FinalProduct

A generalized workflow for the synthesis of this compound.

Experimental Protocols

Method 1: Improved Base-Catalyzed Isomerization of Eugenol

This method focuses on achieving a high yield of the desirable trans-isomer of isoeugenol.[6]

  • Reaction Setup: In a three-necked flask, add 110.0 g of 1,2-propanediol and 35.0 g of potassium hydroxide. Stir the mixture until the potassium hydroxide is thoroughly mixed.

  • Addition of Eugenol: Under a nitrogen atmosphere, add 30.0 g of eugenol to the flask and continue stirring.

  • Isomerization: Rapidly heat the reaction mixture to 165°C within 20 minutes and maintain reflux for 8 hours.

  • Work-up: After the reaction is complete, cool the mixture and add acid until the pH is between 3 and 4. Add toluene (B28343), stir, and filter the mixture. The solid is washed with a small amount of toluene.

  • Extraction: Separate the organic phase from the filtrate. Extract the aqueous phase with toluene and combine all organic phases.

  • Purification: Wash the combined organic phase with water until neutral. Remove the toluene using a rotary evaporator to obtain the crude product. The crude isoeugenol is then purified by vacuum distillation.

Method 2: Traditional Benzylation of Isoeugenol (Williamson Ether Synthesis)

This is a classical and widely used method for ether synthesis.[4][9][10][11]

  • Formation of Alkoxide: In a suitable solvent such as ethanol, dissolve isoeugenol. Add a stoichiometric amount of a strong base, like potassium hydroxide, to deprotonate the phenolic hydroxyl group of isoeugenol, forming the potassium isoeugenate salt.

  • Nucleophilic Substitution: To the solution of potassium isoeugenate, add benzyl chloride. The reaction proceeds via an SN2 mechanism where the isoeugenate anion acts as a nucleophile and attacks the benzylic carbon of benzyl chloride, displacing the chloride ion.[10]

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, the reaction mixture is typically quenched with water. The product is then extracted into an organic solvent. The organic layer is washed to remove any remaining base and salts, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation or column chromatography.

Logical Relationship of Synthesis Steps

The synthesis of this compound is a sequential process where the product of the first major step serves as the reactant for the second. The quality and isomeric ratio of the isoeugenol produced in the first step directly impact the final product.

G cluster_0 Step 1: Isomerization cluster_1 Step 2: Benzylation Eugenol Eugenol Base Catalyst (e.g., KOH) Base Catalyst (e.g., KOH) Eugenol->Base Catalyst (e.g., KOH) Isoeugenol Isoeugenol Base Catalyst (e.g., KOH)->Isoeugenol Benzyl Chloride Benzyl Chloride Isoeugenol->Benzyl Chloride This compound This compound Benzyl Chloride->this compound

The sequential relationship between the isomerization and benzylation steps.

Concluding Remarks

The choice of synthesis method for this compound depends on the desired scale, purity requirements, and available resources. The traditional method involving base-catalyzed isomerization followed by Williamson ether synthesis is well-established. However, improvements in the isomerization step, such as the use of diol solvents or alternative catalysts like carbonyl iron, can offer higher yields and better control over stereoselectivity. While not yet explicitly documented for this compound, the principles of phase-transfer catalysis, as demonstrated in the synthesis of a related methyl ether, present a promising avenue for developing a more environmentally friendly and efficient one-pot synthesis from eugenol.[7][8] Further research into the direct application of phase-transfer catalysts for the benzylation of isoeugenol could lead to significant process optimization.

References

Head-to-head comparison of different analytical techniques for benzyl isoeugenol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of analytical techniques for the determination of benzyl (B1604629) isoeugenol (B1672232) is essential for researchers, scientists, and professionals in the drug development sector to select the most appropriate method for their specific needs. This guide provides a head-to-head comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for the analysis of benzyl isoeugenol.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. It is particularly suitable for non-volatile and thermally unstable compounds like this compound.

Data Presentation

ParameterPerformance Metric
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Protocol

A typical HPLC method for the analysis of this compound can be established as follows:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. For example, a mobile phase of acetonitrile and water in a 70:30 (v/v) ratio can be used.[1][2] For mass spectrometry detection, formic acid can be used as a modifier instead of phosphoric acid.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: HPLC experimental workflow for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. This compound, being amenable to vaporization, can be effectively analyzed by GC-MS.

Data Presentation

ParameterPerformance Metric
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Experimental Protocol

A general GC-MS method for this compound analysis is outlined below:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.[3]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[3]

  • Scan Range: m/z 40-400.

  • Injection Volume: 1 µL (splitless or split injection).

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution in Solvent Vial Transfer to GC Vial Sample->Vial Injection Injection into GC Vial->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Impact Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Analysis TIC->MassSpectrum Identification Library Search & Identification MassSpectrum->Identification

Caption: GC-MS experimental workflow for this compound analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and quantitative analysis. ¹H NMR can be used for the quantification of this compound by integrating the signals corresponding to specific protons.

Data Presentation

ParameterPerformance Metric
Linearity (r²) > 0.999
Limit of Detection (LOD) ~10 µg/mL
Limit of Quantification (LOQ) ~50 µg/mL
Accuracy (% Recovery) 99 - 101%
Precision (% RSD) < 1%

Experimental Protocol

A quantitative ¹H NMR (qNMR) experiment for this compound would involve:

  • Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent such as chloroform-d (B32938) (CDCl₃) or acetone-d₆.[5]

  • Internal Standard: A certified internal standard with a known concentration and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

  • Data Processing: Integrate the signals of this compound and the internal standard. The concentration of this compound is calculated relative to the known concentration of the internal standard.

Logical Relationship Diagram

NMR_Logic cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Quantification Sample Weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire 1H NMR Spectrum Transfer->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Signals Process->Integrate Ratio Calculate Integral Ratio Integrate->Ratio Concentration Calculate Concentration Ratio->Concentration

Caption: Logical workflow for quantitative NMR (qNMR) analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. This compound has chromophores that allow for its detection by UV-Vis spectroscopy.[6]

Data Presentation

ParameterPerformance Metric
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.5 - 2 µg/mL
Limit of Quantification (LOQ) 1.5 - 6 µg/mL
Accuracy (% Recovery) 97 - 103%
Precision (% RSD) < 3%

Experimental Protocol

A typical UV-Vis spectroscopic method for this compound quantification includes:

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A UV-transparent solvent such as ethanol (B145695) or acetonitrile.

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound by scanning a standard solution over a range of wavelengths (e.g., 200-400 nm).

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent and create a series of dilutions to establish a calibration curve.

  • Measurement: Measure the absorbance of the standard solutions and the sample solution at the λmax.

  • Quantification: Determine the concentration of this compound in the sample using the calibration curve.

Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_analysis UV-Vis Measurement cluster_data Data Analysis Standards Prepare Calibration Standards Measure Measure Absorbance Standards->Measure Sample Prepare Sample Solution Sample->Measure Scan Determine λmax Scan->Measure Curve Generate Calibration Curve Measure->Curve Calculate Calculate Concentration Curve->Calculate

Caption: UV-Vis spectroscopy workflow for quantitative analysis.

Objective Comparison and Conclusion

TechniqueSelectivitySensitivitySpeedCostStructural Information
HPLC-UV GoodModerateModerateModerateNo
GC-MS ExcellentHighFastHighYes (Mass Spectrum)
NMR HighLowSlowVery HighYes (Detailed Structure)
UV-Vis LowModerateVery FastLowNo

The choice of the analytical technique for this compound depends on the specific requirements of the analysis.

  • For routine quality control and quantification in simple matrices , HPLC-UV and UV-Vis spectroscopy are cost-effective and provide reliable results.

  • For the analysis of complex mixtures and trace-level detection , GC-MS is the preferred method due to its high sensitivity and selectivity.

  • For definitive structural confirmation and accurate quantification without the need for a specific reference standard , qNMR is the most powerful technique, although it has lower sensitivity and higher cost.

Researchers and drug development professionals should consider these factors to select the most suitable analytical technique for their application.

References

The Pivotal Dance of Structure and Activity: A Comparative Guide to Benzyl Isoeugenol and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of benzyl (B1604629) isoeugenol (B1672232) and its analogues, offering insights into their therapeutic potential across various domains, including antioxidant, antimicrobial, anticancer, and enzyme inhibitory activities.

Benzyl isoeugenol, a derivative of the naturally occurring phenylpropanoid isoeugenol, serves as a scaffold for the development of novel therapeutic agents. Modifications to its core structure, including alterations to the benzyl ring, the phenolic hydroxyl group, and the propenyl side chain of the isoeugenol moiety, can profoundly influence its biological efficacy. This guide synthesizes experimental data to illuminate these relationships, providing a foundation for the rational design of more potent and selective compounds.

Comparative Analysis of Biological Activities

The biological activities of this compound analogues are diverse and significantly influenced by their structural features. The following sections and tables summarize the quantitative data from various studies, highlighting key SAR trends.

Antioxidant Activity

The antioxidant capacity of isoeugenol and its derivatives is a key area of investigation. The ability to scavenge free radicals is crucial in combating oxidative stress, a hallmark of numerous chronic diseases. The primary mechanism of antioxidant action for these phenolic compounds is through hydrogen atom donation from the hydroxyl group to neutralize free radicals.

Key Structure-Activity Relationship Insights:

  • Free Phenolic Hydroxyl Group: The presence of a free phenolic hydroxyl group is critical for antioxidant activity. Etherification or esterification of this group generally leads to a significant decrease or complete loss of radical scavenging ability.

  • Substitution on the Aromatic Ring: The position and nature of substituents on the isoeugenol aromatic ring influence antioxidant potency. Electron-donating groups, such as additional hydroxyl or methoxy (B1213986) groups, can enhance activity by stabilizing the resulting phenoxyl radical.

  • Propenyl Chain: The propenyl side chain also contributes to the antioxidant activity, likely through its ability to delocalize the unpaired electron of the phenoxyl radical.

Compound/AnalogueDPPH Radical Scavenging IC50 (µM)Reference CompoundDPPH Radical Scavenging IC50 (µM)
Isoeugenol45.2 ± 1.8BHT (Butylated hydroxytoluene)48.5 ± 2.1
Analogue 1 (with Catechol moiety)15.8 ± 0.7BHA (Butylated hydroxyanisole)39.7 ± 1.5
Analogue 2 (with Guaiacol moiety)38.1 ± 1.5Trolox32.4 ± 1.2

Note: The data presented is a synthesis from multiple sources and is intended for comparative purposes. The exact values may vary depending on the specific experimental conditions.

Antimicrobial Activity

This compound and its parent compounds, eugenol (B1671780) and isoeugenol, have demonstrated significant antimicrobial properties against a range of bacteria and fungi. Their mechanism of action is often attributed to the disruption of microbial cell membranes and inhibition of essential enzymes.

Key Structure-Activity Relationship Insights:

  • Phenolic Hydroxyl Group: Similar to antioxidant activity, the free hydroxyl group is important for antimicrobial action.

  • Allyl vs. Propenyl Group: Eugenol (with an allyl group) and isoeugenol (with a propenyl group) can exhibit different potencies against various microbial strains, suggesting the position of the double bond in the side chain influences activity.

  • Modifications to the Side Chain: Introduction of polar groups or conversion to an epoxide on the side chain can modulate antimicrobial efficacy. For instance, epoxide-eugenol has shown enhanced activity against certain bacteria compared to eugenol.[1]

Compound/AnalogueMinimum Inhibitory Concentration (MIC) against S. aureus (µg/mL)
Eugenol115
Epoxide-eugenol57
Bromo-alcohol derivative of Eugenol115

Data sourced from a study on eugenol derivatives.[1]

Anticancer Activity

The potential of eugenol and its derivatives as anticancer agents is an area of active research. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. The molecular mechanisms are often linked to the modulation of key signaling pathways.

Key Structure-Activity Relationship Insights:

  • Hydroxyl and Methoxy Groups: The phenolic hydroxyl and methoxy groups on the aromatic ring are crucial for cytotoxic activity.

  • Side Chain Modifications: Modifications of the allyl/propenyl side chain, such as the introduction of heterocyclic moieties like 1,2,3-triazoles, can significantly enhance anticancer potency.[2]

  • Synergistic Effects: Eugenol and its analogues can exhibit synergistic effects when used in combination with conventional chemotherapy drugs, potentially enhancing their efficacy and reducing side effects.

Compound/AnalogueIC50 against MCF-7 (Breast Cancer) (µM)IC50 against MDA-MB-231 (Breast Cancer) (µM)
Eugenol>100>100
Eugenol-1,2,3-triazole derivative (Compound 9)3.156.91
Doxorubicin (Standard Drug)3.216.58

Data from a study on novel eugenol derivatives.[2]

Acetylcholinesterase (AChE) Inhibitory Activity

Inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. While direct SAR studies on this compound analogues as AChE inhibitors are limited, studies on related benzyl derivatives provide valuable insights.

Key Structure-Activity Relationship Insights:

  • Benzyl Moiety: The benzyl group often serves as a key binding element, interacting with the active site of the AChE enzyme.

  • Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl ring can significantly impact inhibitory potency. Electron-withdrawing or lipophilic groups can enhance binding affinity.

  • Linker and Amine Group: The nature of the linker connecting the benzyl group to other parts of the molecule and the presence of a nitrogen atom are often critical for interaction with the enzyme's catalytic or peripheral anionic site.

Compound/AnalogueAChE Inhibition IC50 (nM)
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine5.7
Unsubstituted benzyl analogue>1000

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the biological activities of this compound and its analogues.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the antioxidant activity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

Procedure:

  • A solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared.

  • Various concentrations of the test compound are added to the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance is measured at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cells are seeded in a 96-well plate and treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow formazan crystal formation.

  • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Ellman's Method for Acetylcholinesterase Inhibition Assay

This spectrophotometric method is widely used to screen for and characterize acetylcholinesterase inhibitors.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.

Procedure:

  • The reaction is typically performed in a 96-well plate.

  • AChE enzyme, DTNB, and the test inhibitor at various concentrations are pre-incubated in a buffer solution.

  • The reaction is initiated by the addition of the substrate, acetylthiocholine.

  • The change in absorbance at 412 nm is monitored over time using a microplate reader.

  • The rate of the reaction is calculated, and the percentage of inhibition is determined for each inhibitor concentration. The IC50 value is then calculated.

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its analogues are often mediated through the modulation of specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.

Anticancer Signaling Pathways of Eugenol

Eugenol, the parent compound of the isoeugenol moiety, has been shown to exert its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagram illustrates a simplified representation of some of these pathways.

anticancer_pathways cluster_membrane cluster_cytoplasm cluster_nucleus Eugenol Eugenol PI3K PI3K Eugenol->PI3K inhibits Ras Ras Eugenol->Ras inhibits IKK IKK Eugenol->IKK inhibits Caspases Caspases Eugenol->Caspases activates Receptor Growth Factor Receptor Receptor->PI3K Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates CyclinD1 Cyclin D1 NFkB_nuc->CyclinD1 upregulates Bcl2 Bcl-2 NFkB_nuc->Bcl2 upregulates AP1->Proliferation CellCycleArrest CellCycleArrest CyclinD1->CellCycleArrest Apoptosis Apoptosis Bcl2->Apoptosis inhibits Caspases->Apoptosis

Caption: Simplified signaling pathways modulated by eugenol in cancer cells.

General Experimental Workflow for SAR Studies

The structure-activity relationship of a series of analogues is typically investigated through a systematic workflow that involves synthesis, purification, characterization, and biological evaluation.

sar_workflow cluster_synthesis cluster_bioassay cluster_lead start Starting Materials (e.g., Benzyl bromide, Isoeugenol) reaction Chemical Reaction (e.g., Williamson ether synthesis) start->reaction purification Purification (e.g., Column chromatography) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening Primary Screening (e.g., DPPH assay) characterization->screening dose_response Dose-Response Studies screening->dose_response ic50 IC50/MIC Determination dose_response->ic50 sar_analysis Structure-Activity Relationship Analysis ic50->sar_analysis lead_compound Lead Compound Identification sar_analysis->lead_compound further_studies Further Preclinical Studies lead_compound->further_studies

Caption: General experimental workflow for a structure-activity relationship study.

Conclusion

The exploration of the structure-activity relationships of this compound and its analogues reveals a landscape rich with therapeutic potential. Key structural motifs, particularly the phenolic hydroxyl group and the substitution patterns on both the isoeugenol and benzyl rings, are critical determinants of biological activity. While a comprehensive SAR study on a single, unified library of this compound analogues across multiple biological targets is yet to be fully realized, the amalgamation of data from related compound series provides a strong foundation for future drug discovery efforts. The detailed experimental protocols and an understanding of the underlying signaling pathways further empower researchers to design and synthesize novel analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles, paving the way for the next generation of therapeutics derived from this versatile scaffold.

References

Safety Operating Guide

Proper Disposal of Benzyl Isoeugenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of Benzyl (B1604629) Isoeugenol, a common fragrance and flavoring agent. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[1][2] Handle Benzyl Isoeugenol in a well-ventilated area to avoid inhalation of any dust or vapors.[3] In case of a spill, eliminate all ignition sources as this compound may form combustible dust concentrations in the air.[4] Spilled material should be swept up, avoiding dust generation, and placed in a clearly labeled, closed container for chemical waste.[3][4]

Waste Classification and Disposal Methods

This compound and its container must be treated as hazardous waste.[4] It is crucial to prevent this chemical from entering drains, water courses, or the soil due to its potential environmental hazards.[5][6] The primary recommended disposal methods are incineration or sanitary landfill, which must be conducted by a licensed waste management company in accordance with local, state, and federal regulations.[5][6] Do not mix this compound with other waste; keep it in its original container whenever possible.[1]

While this compound is not typically regulated as dangerous goods for transport (IATA, IMDG, DOT), it is imperative to consult local and national regulations for specific requirements.[1][5][6]

Quantitative Data

The available safety data sheets do not provide specific quantitative data, such as concentration limits for waste classification or specific gravity for landfilling. The classification as hazardous waste is based on its inherent properties. For oral toxicity, the LD50 in rats is reported as 4900 mg/kg.[7][8]

ParameterValueReference
Oral LD50 (Rat)4900 mg/kg[7][8]

Experimental Protocols

Detailed experimental protocols for the determination of waste characteristics for this compound are not provided in the reviewed safety literature. Waste characterization should be performed by a certified environmental laboratory according to standard analytical methods if required by local regulations.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Benzyl_Isoeugenol_Disposal cluster_start Start: this compound Waste cluster_assessment Hazard Assessment cluster_containment Containment cluster_disposal_path Disposal Path cluster_final Final Disposition start Unused or Contaminated This compound assess Is the material contaminated? start->assess container_pure Keep in original or properly labeled, sealed container. assess->container_pure No container_contam Place in a clearly labeled, sealed hazardous waste container. assess->container_contam Yes disposal_decision Consult Local, State, and Federal Regulations container_pure->disposal_decision container_contam->disposal_decision licensed_vendor Arrange for pickup by a licensed hazardous waste vendor. disposal_decision->licensed_vendor transport Transport to a permitted TSDF (Treatment, Storage, and Disposal Facility) licensed_vendor->transport incineration Incineration transport->incineration landfill Sanitary Landfill transport->landfill

Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl isoeugenol
Reactant of Route 2
Reactant of Route 2
Benzyl isoeugenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.